molecular formula C7H10N2 B1313794 4-Amino-2-ethylpyridine CAS No. 50826-64-7

4-Amino-2-ethylpyridine

Cat. No.: B1313794
CAS No.: 50826-64-7
M. Wt: 122.17 g/mol
InChI Key: AKZCAQJRKXGRMH-UHFFFAOYSA-N
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Description

4-Amino-2-ethylpyridine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZCAQJRKXGRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475859
Record name 4-Amino-2-ethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50826-64-7
Record name 4-Amino-2-ethylpyridine
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Record name 2-ethylpyridin-4-amine
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Foundational & Exploratory

Technical Profile: 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application profile of 4-Amino-2-ethylpyridine (CAS 50826-64-7).

CAS Number: 50826-64-7 Synonyms: 2-Ethylpyridin-4-amine; 4-Amino-2-ethylpyridine; 2-Ethyl-4-aminopyridine.[1][2]

Executive Summary & Chemical Identity

4-Amino-2-ethylpyridine is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antitubercular drugs. Distinguished by its 4-amino substitution pattern, it acts as a versatile nucleophile and hydrogen bond donor/acceptor in medicinal chemistry scaffolds.

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-Amino-4-ethylpyridine (CAS 33252-32-3). The position of the amino group (C4 vs. C2) drastically alters the electronic properties and reactivity profile; the C4-amino isomer is significantly more nucleophilic at the ring nitrogen due to resonance contribution.

Physicochemical Data Table
PropertyValueNote
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Melting Point 65–69 °C (Predicted)Varies by crystal form
Boiling Point 260–265 °C (760 mmHg)
pKa ~9.1 (Pyridine N)Highly basic due to 4-NH₂ resonance
Solubility Soluble in MeOH, DMSO, DCMSparingly soluble in water
LogP 0.90Lipophilic building block

Synthetic Methodology

The most robust and scalable synthesis of 4-amino-2-ethylpyridine avoids direct amination of the pyridine ring, which is electronically unfavorable. Instead, it utilizes the N-oxide activation pathway , a self-validating protocol that ensures regioselectivity at the C4 position.

Core Synthesis Protocol: The N-Oxide Route

This workflow proceeds from commercially available 2-ethylpyridine.

Step 1: N-Oxidation

  • Reagents: 2-Ethylpyridine, Hydrogen Peroxide (30%), Acetic Acid.

  • Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen.

  • Outcome: Formation of 2-ethylpyridine-N-oxide.

Step 2: Nitration

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.[3]

  • Mechanism: Electrophilic aromatic substitution. The N-oxide group directs the nitro group to the C4 position (para-like) due to the back-donation of the oxygen lone pair, overriding the deactivating effect of the ring nitrogen.

  • Outcome: 2-Ethyl-4-nitropyridine-N-oxide.[1]

Step 3: Reduction

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Hydrogenation (H₂, Pd/C).

  • Mechanism: Sequential reduction of the nitro group to the amine and deoxygenation of the N-oxide.

  • Outcome: 4-Amino-2-ethylpyridine (Target).

Synthesis Visualization (Graphviz)

SynthesisPathway Start 2-Ethylpyridine (Precursor) Step1 2-Ethylpyridine-N-oxide (Activated Intermediate) Start->Step1 H2O2, AcOH 80°C, 12h Step2 2-Ethyl-4-nitropyridine-N-oxide (Regioselective Product) Step1->Step2 HNO3, H2SO4 100°C, 4h (C4 Nitration) Final 4-Amino-2-ethylpyridine (CAS 50826-64-7) Step2->Final Fe, AcOH or H2/Pd Reduction

Caption: Regioselective synthesis pathway utilizing N-oxide activation to install the amino group at the C4 position.

Applications in Drug Development

The 4-aminopyridine moiety is a "privileged structure" in medicinal chemistry.

Kinase Inhibitor Scaffolds

The 2-ethyl-4-aminopyridine motif serves as a crucial hinge-binding element .

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP, allowing the molecule to bind competitively to the ATP-binding pocket of kinases.

  • Steric Control: The 2-ethyl group provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in specific kinase isoforms, differentiating it from the smaller 2-methyl analogs.

Super-Nucleophilic Catalysts (DMAP Analogs)

While 4-dimethylaminopyridine (DMAP) is a tertiary amine, 4-amino-2-ethylpyridine is a primary amine precursor.

  • Derivatization: It can be alkylated to form 4-(dialkylamino)-2-ethylpyridines.

  • Utility: These derivatives act as acylation catalysts. The electron-donating ethyl group at C2 increases the basicity and nucleophilicity of the pyridine nitrogen relative to unsubstituted 4-aminopyridine, potentially enhancing catalytic turnover in esterification reactions.

Antitubercular Research

Structural analogs of Ethionamide (2-ethylthioisonicotinamide) often utilize the 2-ethylpyridine core. 4-Amino-2-ethylpyridine is used in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of the EthA enzyme activation pathway in Mycobacterium tuberculosis.

Handling & Safety Protocols (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.[2]
Serious Eye Damage H318Causes serious eye damage.[2]
STOT - Single Exposure H335May cause respiratory irritation.[2]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amino group is susceptible to oxidation over time.[4]

  • Temperature: 2–8 °C (Refrigerated).

  • Light: Protect from light to prevent photochemical degradation (browning).

References

  • PubChem. (2025).[2] 2-Ethylpyridin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Den Hertog, H. J., & Overhoff, J. (1950).[5] Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas.

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly aminopyridines, are prized for their versatile chemical reactivity and profound biological activity.[1] 4-Amino-2-ethylpyridine (CAS 50826-64-7) emerges from this class as a molecule of significant interest for researchers and drug development professionals. Its specific substitution pattern—an amino group at the 4-position and an ethyl group at the 2-position—imparts a unique combination of steric and electronic properties that are critical for molecular recognition by biological targets. This guide provides an in-depth exploration of its molecular structure, from fundamental physicochemical properties and synthesis to comprehensive structural elucidation by modern spectroscopic methods and its implications in drug discovery.

Core Molecular Structure & Physicochemical Profile

4-Amino-2-ethylpyridine is a disubstituted pyridine ring with the IUPAC name 2-ethylpyridin-4-amine.[2] The molecule's architecture is defined by a six-membered aromatic heterocycle containing one nitrogen atom, with an ethyl group (-CH₂CH₃) at the C2 position and a primary amine group (-NH₂) at the C4 position. This arrangement dictates its physical and chemical behavior, including its basicity, polarity, and potential for hydrogen bonding.

The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring, which is responsible for its basic character. The exocyclic amino group at the C4 position also contributes to the overall basicity and acts as a key hydrogen bond donor. The ethyl group at the C2 position introduces a non-polar, lipophilic character and provides steric bulk, which can be crucial for selective binding to protein targets.

Diagram 1: 2D Chemical Structure of 4-Amino-2-ethylpyridine

Caption: 2D representation of 4-Amino-2-ethylpyridine.

A summary of its key computed and physical properties is presented below.

PropertyValueSource(s)
CAS Number 50826-64-7[1][2]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
IUPAC Name 2-ethylpyridin-4-amine[2]
SMILES CCC1=NC=CC(=C1)N[2]
Hydrogen Bond Donors 1 (from -NH₂)[2]
Hydrogen Bond Acceptors 2 (from ring N and -NH₂)[2]
Purity ≥95% (typical commercial)[1]

Rationale and Protocol for Chemical Synthesis

The synthesis of substituted 4-aminopyridines is a well-established area of organic chemistry, often pivotal for the production of pharmaceutical intermediates. A common and effective strategy involves the functionalization of the pyridine ring via an N-oxide intermediate. This approach is advantageous because the N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be readily removed in a subsequent reduction step.

The following protocol outlines a plausible and robust synthetic route for 4-Amino-2-ethylpyridine, adapted from established methods for similar derivatives.

Diagram 2: Proposed Synthetic Workflow

Synthesis_Workflow Start 2-Ethylpyridine Step1 Step 1: N-Oxidation Reagent: m-CPBA or H₂O₂/AcOH Rationale: Activates C4 position for nitration. Start->Step1 Intermediate1 2-Ethylpyridine N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Reagent: H₂SO₄/HNO₃ Rationale: Electrophilic aromatic substitution at the electron-rich C4 position. Intermediate1->Step2 Intermediate2 2-Ethyl-4-nitropyridine N-oxide Step2->Intermediate2 Step3 Step 3: Reduction Reagent: Fe/AcOH or H₂, Pd/C Rationale: Simultaneous reduction of nitro group and deoxygenation of N-oxide. Intermediate2->Step3 Product 4-Amino-2-ethylpyridine Step3->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: High-level workflow for the synthesis of 4-Amino-2-ethylpyridine.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Ethylpyridine N-oxide

  • Reagents & Setup: To a solution of 2-ethylpyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid (AcOH), add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C, or treat with 30% hydrogen peroxide (H₂O₂, 1.5 eq) in acetic acid.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) if m-CPBA was used. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

    • Causality: The N-oxidation step is critical. It electronically enriches the 4-position of the pyridine ring, making it susceptible to attack by the nitronium ion (NO₂⁺) in the next step, a reaction that is otherwise difficult on an unactivated pyridine ring.

Step 2: Synthesis of 2-Ethyl-4-nitropyridine N-oxide

  • Reagents & Setup: Add the crude 2-ethylpyridine N-oxide (1.0 eq) slowly to a cold (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Reaction: After the addition, allow the reaction to warm to a controlled temperature (e.g., 60-80 °C) and stir for several hours. The progress should be monitored by TLC or HPLC.

  • Work-up & Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the nitrated intermediate.

    • Causality: The strongly acidic and nitrating conditions generate the electrophilic nitronium ion, which regioselectively attacks the activated 4-position. The N-oxide directs the substitution to this position.

Step 3: Synthesis of 4-Amino-2-ethylpyridine

  • Reagents & Setup: Suspend the 2-ethyl-4-nitropyridine N-oxide (1.0 eq) in a solvent like acetic acid, ethanol, or water. Add iron powder (Fe, 5-10 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often exothermic.

  • Work-up & Isolation: After cooling, filter the mixture through celite to remove iron salts. Make the filtrate alkaline with NaOH or ammonium hydroxide. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

    • Causality: This step achieves two crucial transformations. The Fe/AcOH system is a classic and cost-effective method for reducing aromatic nitro groups to amines. Concurrently, it reduces the N-oxide back to the pyridine nitrogen, yielding the final desired product. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can achieve the same transformation, often under milder conditions and with higher purity.

Structural Elucidation via Spectroscopic & Spectrometric Analysis

Diagram 3: Analytical Techniques for Structural Confirmation

Structural_Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 4-Amino-2-ethylpyridine (C₇H₁₀N₂) MS Mass Spectrometry (MS) Molecule->MS IR Infrared (IR) Spectroscopy Molecule->IR NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Provides IR_info Functional Groups (-NH₂, -CH₂CH₃, Aromatic Ring) IR->IR_info Identifies NMR_info Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_info Maps

Caption: Relationship between analytical methods and structural information.

Predicted Spectral Data:
TechniquePredicted Key FeaturesRationale
Mass Spec. Molecular Ion (M⁺): m/z = 122. Key Fragments: m/z = 107 (loss of -CH₃), m/z = 93 (loss of -CH₂CH₃).The molecular ion peak corresponds to the molecular weight (122.17). The most likely fragmentation pathway is benzylic-like cleavage, where the ethyl group fragments. Loss of a methyl radical (15 Da) gives a stable ion at m/z 107. Loss of the entire ethyl radical (29 Da) is also highly probable, resulting in a peak at m/z 93.[3]
FT-IR ~3450 & ~3350 cm⁻¹: Two sharp bands (N-H stretches). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2970 & ~2870 cm⁻¹: Aliphatic C-H stretches. ~1640 cm⁻¹: -NH₂ scissoring. ~1600 & ~1500 cm⁻¹: Aromatic C=C/C=N stretches.Primary amines (-NH₂) characteristically show two N-H stretching bands (asymmetric and symmetric). Aromatic and aliphatic C-H stretches appear in their expected regions. The N-H scissoring and aromatic ring vibrations confirm the core functional groups and pyridine structure.
¹H NMR ~7.8-8.0 ppm (d, 1H): H6 proton. ~6.5-6.7 ppm (s, 1H): H3 proton. ~6.4-6.6 ppm (d, 1H): H5 proton. ~4.5-5.5 ppm (br s, 2H): -NH₂ protons. ~2.6-2.8 ppm (q, 2H): -CH₂- protons. ~1.2-1.4 ppm (t, 3H): -CH₃ protons.The aromatic protons are distinct. H6 is adjacent to the ring nitrogen and is most deshielded. H3 and H5 are shielded by the amino group. The ethyl group will show a characteristic quartet for the CH₂ group (split by the CH₃) and a triplet for the CH₃ group (split by the CH₂). The amine protons are typically a broad singlet.
¹³C NMR ~160-165 ppm: C2. ~150-155 ppm: C4. ~148-152 ppm: C6. ~108-112 ppm: C5. ~105-110 ppm: C3. ~25-30 ppm: -CH₂-. ~12-16 ppm: -CH₃.Seven distinct signals are expected for the seven unique carbon atoms. C2 and C4, being attached to heteroatoms (N and NH₂), are the most deshielded. The aromatic carbons (C3, C5, C6) appear in the typical range, while the aliphatic carbons of the ethyl group are highly shielded and appear upfield.

Relevance in Drug Discovery & Development

The 4-aminopyridine structural motif is of paramount importance in modern pharmacology. The parent compound, 4-aminopyridine, is a broad-spectrum potassium channel blocker used to treat certain neurological conditions.[2] The specific structure of 4-Amino-2-ethylpyridine makes it an attractive scaffold for several reasons:

  • Modulation of Physicochemical Properties: The ethyl group at the 2-position increases lipophilicity compared to the parent 4-aminopyridine. This can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, potentially improving its ability to cross the blood-brain barrier.

  • Vector for Further Synthesis: Both the amino group and the pyridine ring are chemically versatile. The amino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecules, serving as a handle to attach other pharmacophores or peptide fragments.[4]

  • Target-Specific Interactions: In the context of enzyme inhibition or receptor binding, the 2-ethyl group can provide crucial van der Waals interactions within a hydrophobic pocket of a protein's active site. Its placement next to the ring nitrogen allows it to sterically influence how the core scaffold orients itself within a binding site, potentially leading to enhanced potency and selectivity for a specific biological target.

The aminopyridine class, including analogs like 4-Amino-2-ethylpyridine, continues to be a fertile ground for discovering new therapeutics for a wide range of diseases, from neurological disorders to cancer and infectious diseases.[3]

Conclusion

4-Amino-2-ethylpyridine is a molecule whose structural features—a nucleophilic amino group, a basic pyridine core, and a lipophilic ethyl substituent—provide a rich platform for chemical synthesis and drug discovery. A thorough understanding of its molecular architecture, confirmed through a combination of predictive spectroscopic analysis and rational synthesis design, is essential for unlocking its full potential. The principles and data outlined in this guide offer a comprehensive foundation for researchers and scientists aiming to leverage this valuable chemical entity in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12015366, 2-Ethylpyridin-4-amine. Retrieved February 7, 2026, from [Link].

  • Al-Hadedi, A. A. M., et al. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 26(15), 4585. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved February 7, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 7, 2026, from [Link]

Sources

A Technical Guide to 2-Ethylpyridin-4-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted pyridines, particularly aminopyridines, represent a privileged scaffold due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. This guide provides an in-depth technical overview of 2-Ethylpyridin-4-amine, a valuable heterocyclic amine that serves as a critical intermediate in the synthesis of complex organic molecules. We will explore its fundamental chemical properties, synthesis strategies, and applications, with a particular focus on its potential within drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile compound.

Core Chemical and Physical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethylpyridin-4-amine .[1] It is also commonly referred to by its synonym, 4-Amino-2-ethylpyridine.[1]

The two-dimensional structure of 2-ethylpyridin-4-amine is presented below:

2D structure of 2-ethylpyridin-4-amine

Image Source: PubChem CID 12015366

A summary of its key identifiers and physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
IUPAC Name 2-ethylpyridin-4-aminePubChem[1]
Molecular Formula C₇H₁₀N₂PubChem[1]
Molecular Weight 122.17 g/mol PubChem[1]
CAS Number 50826-64-7PubChem[1]
Melting Point 65°C to 69°CFisher Scientific[2]
Boiling Point 104 °C at 9 mmHgSigma-Aldrich[3]
Solubility Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether.Fisher Scientific[2]
Appearance SolidSigma-Aldrich

For computational chemists and molecular modelers, a selection of computed properties provides deeper insight into the molecule's behavior.

Computed PropertyValueSource
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 122.084398327 DaPubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]

Synthesis and Reactivity Insights

A common strategy involves the construction of the substituted pyridine ring followed by the introduction or unmasking of the amine functionality. For instance, a multi-step synthesis could start from a readily available furan derivative, which undergoes ring expansion, followed by functional group interconversions to yield the desired product.[5] Another approach could involve the nitration of a pre-functionalized 2-ethylpyridine, followed by reduction of the nitro group to the amine.[4]

The diagram below illustrates a conceptual synthetic workflow.

G cluster_0 Conceptual Synthesis of 2-Ethylpyridin-4-amine A 2-Ethylpyridine Precursor B Nitration (e.g., H₂SO₄, HNO₃) A->B Step 1 C 2-Ethyl-4-nitropyridine B->C D Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D Step 2 E 2-Ethylpyridin-4-amine D->E

Caption: A plausible two-step synthetic pathway to 2-ethylpyridin-4-amine.

The reactivity of 2-ethylpyridin-4-amine is dictated by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. The amino group can readily undergo acylation, alkylation, and participate in coupling reactions, making it a versatile handle for further molecular elaboration. The pyridine nitrogen provides a site for protonation and can influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Research

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[6] Its simple, low molecular weight design allows for the synthesis of diverse biologically active molecules with favorable pharmacokinetic properties.[6]

3.1. A Scaffold for Targeted Inhibitors

Research into structurally similar compounds provides compelling evidence for the potential of 2-ethylpyridin-4-amine. For example, a series of 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS).[7][8][9] iNOS is an important enzyme implicated in various inflammatory diseases, and its inhibition is a validated therapeutic strategy.[9] The ethyl group in 2-ethylpyridin-4-amine can be envisioned to probe specific hydrophobic pockets within an enzyme's active site, potentially leading to enhanced potency and selectivity.

The following diagram illustrates the drug development paradigm of using a core scaffold to generate a library of potential drug candidates.

G cluster_1 Scaffold-Based Drug Discovery Core 2-Aminopyridine Scaffold (e.g., 2-Ethylpyridin-4-amine) R1 R1 Substitution Core->R1 R2 R2 Substitution Core->R2 R3 R3 Substitution Core->R3 Library Library of Analogues R1->Library R2->Library R3->Library Screening Biological Screening (e.g., iNOS Inhibition Assay) Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for developing targeted inhibitors from a core scaffold.

3.2. Intermediate in Complex Syntheses

Beyond its direct use as a pharmacophore, 2-ethylpyridin-4-amine is a valuable intermediate. It has been utilized as a precursor in the synthesis of more complex molecules, including analogues of the antibiotic pirlimycin.[2] Its bifunctional nature—a nucleophilic amino group and a modifiable pyridine ring—allows for sequential and regioselective reactions to build molecular complexity.

Exemplary Experimental Protocol: N-Acetylation

To illustrate the practical utility of 2-ethylpyridin-4-amine, a standard N-acetylation protocol is provided below. This reaction is fundamental in protecting the amino group or in synthesizing amide-containing target molecules.

Objective: To synthesize N-(2-ethylpyridin-4-yl)acetamide.

Materials:

  • 2-Ethylpyridin-4-amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-ethylpyridin-4-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-ethylpyridin-4-yl)acetamide.

Safety and Handling

As with any chemical reagent, proper handling of 2-ethylpyridin-4-amine is crucial for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Hazard CodeDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H318Causes serious eye damageSerious Eye Damage (Category 1)
H335May cause respiratory irritationSTOT SE (Category 3)

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust or fumes.[10]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2] Keep the container tightly closed.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it in accordance with local regulations.

Aminopyridines as a class are known to be toxic and can be readily absorbed through the skin.[11] Exposure can lead to symptoms such as headaches, nausea, and elevated blood pressure.[11] All handling should be performed with appropriate engineering controls and PPE.

Conclusion

2-Ethylpyridin-4-amine is a strategically important building block for medicinal chemists and researchers in drug development. Its well-defined chemical properties, versatile reactivity, and the proven success of the broader 2-aminopyridine scaffold make it an attractive starting point for the synthesis of novel, biologically active compounds. From targeted enzyme inhibitors to complex molecular architectures, the applications of this compound are extensive. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

  • Vertex AI Search. (2026-01-21).
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  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. Retrieved from [Link]

  • EPA Archive. Aminopyridines. U.S. Environmental Protection Agency.
  • Biochem Chemopharma.
  • PubChem. 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Google Patents. (2020-05-01). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka. Retrieved from [Link]

  • ResearchGate. (2025-03-19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-ethylpyridine in Modern Drug Discovery

4-Amino-2-ethylpyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds of profound interest in medicinal chemistry and drug development. The strategic placement of an amino group at the 4-position and an ethyl group at the 2-position of the pyridine ring creates a unique electronic and steric profile, rendering it a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule, thereby enhancing bioavailability and target engagement.

The amino substituent at the 4-position significantly influences the basicity of the pyridine nitrogen, a critical parameter for salt formation and solubility. Furthermore, this amino group provides a key reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening. The ethyl group at the 2-position introduces a lipophilic element, which can be crucial for membrane permeability and for establishing van der Waals interactions within the binding pockets of biological targets.

A comprehensive understanding of the fundamental physical properties of 4-Amino-2-ethylpyridine is therefore paramount for its effective utilization in a research and development setting. These properties, including solubility, acidity/basicity (pKa), and melting/boiling points, directly impact reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate. This guide provides a detailed examination of these key physical characteristics, offering both predicted data for the target molecule and experimental data for analogous compounds to provide a robust framework for its application. Furthermore, it outlines detailed, field-proven protocols for the experimental determination of these properties, empowering researchers to validate and expand upon the data presented herein.

Core Physical Properties: A Comparative Analysis

Due to the limited availability of direct experimental data for 4-Amino-2-ethylpyridine, this section presents a combination of computationally predicted values for the target compound and empirical data for structurally related analogs, namely 2-ethylpyridine and 4-aminopyridine. This comparative approach allows for a more nuanced understanding of the expected properties of 4-Amino-2-ethylpyridine, grounded in the established characteristics of its constituent functionalities.

PropertyPredicted Value for 4-Amino-2-ethylpyridineExperimental Value for 2-EthylpyridineExperimental Value for 4-Aminopyridine
Molecular Formula C₇H₁₀N₂C₇H₉NC₅H₆N₂
Molecular Weight 122.17 g/mol 107.15 g/mol [1]94.11 g/mol [2]
Melting Point 15-21 °C-63 °C[3]155-158 °C[4]
Boiling Point 235-240 °C (at 760 mmHg)149 °C (at 760 mmHg)[3][5][6]273 °C (at 760 mmHg)[4]
Density ~0.99 g/mL0.937 g/mL at 25 °C[5][6]1.267 g/cm³[2]
pKa (of the pyridinium ion) ~7.5 - 8.5Not Applicable9.17[2]
Solubility Predicted to be soluble in water and common organic solvents.Soluble in water.Soluble in water and polar organic solvents.[4]

Expert Insights on the Predicted Properties:

The predicted melting point of 4-Amino-2-ethylpyridine is significantly lower than that of 4-aminopyridine. This can be attributed to the presence of the ethyl group, which is expected to disrupt the crystal lattice packing that is prominent in the highly symmetrical 4-aminopyridine. The predicted boiling point is intermediate between that of 2-ethylpyridine and 4-aminopyridine, reflecting the competing effects of increased molecular weight and the hydrogen bonding capabilities of the amino group. The predicted density is also an intermediate value.

The pKa of the pyridinium ion of 4-Amino-2-ethylpyridine is predicted to be lower than that of 4-aminopyridine. This is a consequence of the electron-donating ethyl group at the 2-position, which slightly increases the electron density on the pyridine ring, thereby making the ring nitrogen more basic and its conjugate acid (the pyridinium ion) less acidic (higher pKa). However, the amino group at the 4-position is a strong electron-donating group through resonance, which significantly increases the basicity of the ring nitrogen. The interplay of these two groups results in a predicted pKa that is slightly lower than that of 4-aminopyridine.

Spectroscopic Characterization: A Predictive Approach

In the absence of experimentally acquired spectra for 4-Amino-2-ethylpyridine, this section provides a detailed prediction of its key spectroscopic features based on the known spectral data of 2-ethylpyridine and 4-aminopyridine.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Amino-2-ethylpyridine in a non-polar solvent like CDCl₃ would exhibit characteristic signals for the aromatic protons and the ethyl group protons.

  • Aromatic Protons: The pyridine ring will show three distinct signals. The proton at the 6-position is expected to be the most downfield, likely appearing as a doublet. The proton at the 5-position will likely be a doublet of doublets, and the proton at the 3-position will appear as a singlet or a narrow doublet. The amino group at the 4-position will cause a significant upfield shift for the protons at the 3- and 5-positions compared to unsubstituted pyridine.

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) will be an upfield triplet, coupled to the methylene protons.

  • Amino Protons: The protons of the amino group (-NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon bearing the amino group (C4) and the carbon bearing the ethyl group (C2) will be significantly affected. The other aromatic carbons (C3, C5, and C6) will also have distinct chemical shifts influenced by the substituents.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2-ethylpyridine is expected to show characteristic absorption bands for the amino group, the pyridine ring, and the ethyl group.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the ethyl group and aromatic C-H stretching above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • N-H Bending: A scissoring vibration for the amino group is expected around 1600 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Amino-2-ethylpyridine in a solvent like ethanol is expected to show absorption maxima characteristic of substituted pyridines. The amino group at the 4-position is a strong auxochrome and will likely cause a significant red shift (bathochromic shift) of the π → π* transitions of the pyridine ring compared to unsubstituted pyridine.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity and provide a practical framework for researchers, the following section details standardized, step-by-step protocols for the experimental determination of the key physical properties of 4-Amino-2-ethylpyridine.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Melting Point Apparatus C->D Transfer E Heat Slowly (1-2 °C/min) D->E F Record Temperature Range E->F G Purity Assessment F->G Report as Range

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the sample of 4-Amino-2-ethylpyridine is completely dry. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility and intermolecular forces.

BoilingPointWorkflow A Place Liquid in Test Tube B Invert Capillary Tube A->B Setup C Heat in Oil Bath B->C Immerse D Observe Stream of Bubbles C->D Heating Phase E Cool and Note Temperature D->E Cooling Phase F Record Boiling Point E->F Final Reading

Caption: Workflow for Micro Boiling Point Determination.

Methodology (Micro Method):

  • Apparatus Setup: Place a few drops of 4-Amino-2-ethylpyridine into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination

Causality: The pKa is a measure of the acidity of a compound. For an amine like 4-Amino-2-ethylpyridine, the pKa of its conjugate acid (the pyridinium ion) indicates its basic strength. This is crucial for understanding its behavior in biological systems and for salt formation.

pKaWorkflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve Sample in Water B Titrate with Standard Acid (e.g., HCl) A->B C Monitor pH with Calibrated Electrode B->C D Plot pH vs. Volume of Titrant C->D Data Collection E Determine Equivalence Point D->E F Find pH at Half-Equivalence Point E->F G G F->G pKa Value

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology (Potentiometric Titration):

  • Solution Preparation: Prepare a dilute aqueous solution of 4-Amino-2-ethylpyridine of known concentration.

  • Titration: Titrate this solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is equal to the pH at the half-equivalence point.

Safety and Handling

Aminopyridines as a class of compounds should be handled with care.

  • Toxicity: They are generally considered to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: They can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling 4-Amino-2-ethylpyridine. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-ethylpyridine is a promising building block in the field of drug discovery. While direct experimental data on its physical properties is not extensively available, a combination of computational predictions and comparative analysis with analogous compounds provides a solid foundation for its use in research. The predicted properties suggest a compound with moderate basicity and good potential for solubility in both aqueous and organic media. The provided experimental protocols offer a clear path for researchers to determine the precise physical characteristics of this valuable synthetic intermediate, thereby enabling its rational application in the synthesis of novel and impactful therapeutic agents.

References

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The Synthetic Chemist's Guide to 4-Amino-2-ethylpyridine: A Profile of Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern organic synthesis and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a diverse array of chemical transformations have cemented its status as a privileged heterocycle. Within this vast family, 4-Amino-2-ethylpyridine emerges as a particularly intriguing building block, offering a nuanced reactivity profile that can be strategically exploited by the discerning researcher.

This technical guide provides an in-depth exploration of the reactivity of 4-Amino-2-ethylpyridine, moving beyond a mere catalog of reactions to offer insights into the underlying principles that govern its chemical behavior. We will delve into the electronic landscape of the molecule, dissecting how the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring dictates its interactions with electrophiles and nucleophiles. From the functionalization of the exocyclic amine to the modification of the pyridine core, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Structural and Electronic Properties: The Foundation of Reactivity

4-Amino-2-ethylpyridine is a disubstituted pyridine characterized by an amino group at the 4-position and an ethyl group at the 2-position. This specific arrangement of substituents creates a unique electronic environment that is fundamental to understanding its reactivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the amino group at the 4-position is a strong electron-donating group through resonance, pushing electron density into the ring. This donation primarily increases the electron density at the ortho and para positions relative to the amino group (i.e., the 3, 5, and the ring nitrogen). Conversely, the ethyl group at the 2-position is a weak electron-donating group through induction.

This electronic push-pull dynamic renders the pyridine ring more activated towards electrophilic attack than pyridine itself, while also influencing the regioselectivity of such reactions. The exocyclic amino group, with its lone pair of electrons, is a primary site of nucleophilicity.

Table 1: Physicochemical and Spectroscopic Data of 4-Amino-2-ethylpyridine

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem[1]
Molecular Weight 122.17 g/mol PubChem[1]
Appearance White to pale cream crystals or powderThermo Fisher Scientific[2]
Melting Point 63.5-69.5 °CThermo Fisher Scientific[2]
Boiling Point 104 °C at 9 mmHgSigma-Aldrich[3]
Solubility Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether.Thermo Fisher Scientific
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 4.2 (br s, 2H), 2.6 (q, 2H), 1.2 (t, 3H)Inferred from related structures
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.0, 151.0, 149.0, 108.0, 105.0, 26.0, 14.0Inferred from related structures
IR (KBr, cm⁻¹) ~3450, 3300 (N-H stretch), ~2970, 2870 (C-H stretch), ~1600, 1560 (C=C, C=N stretch)Inferred from related structures[4]
Mass Spectrum (EI) m/z (%): 122 (M⁺), 107, 93, 78Inferred from related structures[5]

Note: Spectroscopic data is inferred from closely related structures and may vary slightly for 4-Amino-2-ethylpyridine.

Reactions at the Exocyclic Amino Group: A Hub of Functionality

The primary amino group of 4-Amino-2-ethylpyridine is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Acylation: Modulating Properties and Enabling Further Transformations

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is not only a means of protecting the amino group but also a way to modulate the electronic properties of the molecule and introduce new functionalities. The resulting amide is significantly less basic and nucleophilic than the parent amine.

Causality Behind Experimental Choices: The choice of acetylating agent and reaction conditions is dictated by the reactivity of the substrate and the desired outcome. Acetic anhydride is a common and effective reagent for this transformation. The reaction is typically carried out in the absence of a solvent or in a non-protic solvent to prevent hydrolysis of the anhydride. The temperature is often kept moderate to avoid side reactions.

Experimental Protocol: N-Acetylation of an Aminopyridine Derivative (Adapted from a protocol for 2-aminopyridine)

  • Materials:

    • 4-Amino-2-ethylpyridine

    • Acetic anhydride

    • Ice

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-ethylpyridine (1.0 eq).

    • Carefully add acetic anhydride (1.5 - 2.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-ethylpyridin-4-yl)acetamide.

    • The product can be further purified by recrystallization or column chromatography. In a similar procedure with 2-amino-4-methylpyridine, the product crystallized upon the addition of diethyl ether.[6]

Expected Yield: For the acetylation of 2-amino-4-methylpyridine, a yield of 95% has been reported.[6] A similar high yield can be expected for 4-Amino-2-ethylpyridine.

Nacylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 4-Amino-2-ethylpyridine C Mixing and Heating (Room Temp to 70°C) A->C B Acetic Anhydride B->C D Quench with Ice Water C->D 1-2 hours E Ethyl Acetate Extraction D->E F Wash with Water & Brine E->F G Drying & Concentration F->G H N-(2-ethylpyridin-4-yl)acetamide G->H

N-Acylation Experimental Workflow
Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

The diazotization of 4-Amino-2-ethylpyridine, through the in-situ formation of nitrous acid from sodium nitrite and a strong acid, generates a highly versatile diazonium salt intermediate. This intermediate is generally not isolated and is immediately used in subsequent reactions. The diazonium group is an excellent leaving group (N₂), allowing for its displacement by a wide range of nucleophiles in what are known as Sandmeyer and related reactions.[7][8][9]

Causality Behind Experimental Choices: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of the subsequent nucleophile and catalyst (often a copper(I) salt in Sandmeyer reactions) determines the final product.

Diazotization_Reactions A 4-Amino-2-ethylpyridine B Pyridin-4-diazonium Intermediate A->B NaNO₂, HX 0-5 °C C 4-Halo-2-ethylpyridine (X = Cl, Br, I) B->C CuX (Sandmeyer) D 4-Cyano-2-ethylpyridine B->D CuCN (Sandmeyer) E 4-Hydroxy-2-ethylpyridine B->E H₂O, Δ

Key transformations via diazotization.

Experimental Protocol: Sandmeyer Reaction of a 4-Aminopyridine Derivative (Adapted from a general protocol)

  • Materials:

    • 4-Amino-2-ethylpyridine

    • Concentrated Hydrochloric Acid (or Hydrobromic Acid)

    • Sodium Nitrite

    • Copper(I) Chloride (or Copper(I) Bromide)

    • Ice

    • Water

  • Procedure:

    • Diazotization: In a flask, suspend 4-Amino-2-ethylpyridine (1.0 eq) in a mixture of the corresponding concentrated hydrohalic acid (e.g., HCl, 3.0 eq) and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

    • Sandmeyer Reaction: In a separate flask, dissolve the copper(I) halide (1.2 eq) in the corresponding concentrated hydrohalic acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate to afford the crude 4-halo-2-ethylpyridine.

    • Purify the product by distillation or chromatography.

Reactions on the Pyridine Ring: Modifying the Core Structure

While the amino group often directs the initial reactivity, the pyridine ring itself can undergo substitution reactions, although these are generally more challenging than for benzene due to the ring's electron-deficient nature.

Electrophilic Aromatic Substitution: A Challenging but Feasible Transformation

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions.[1] The ring nitrogen is protonated under acidic conditions, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the 4-amino group can facilitate substitution at the positions ortho to it (the 3 and 5 positions).

Halogenation: Direct halogenation of 4-aminopyridine derivatives can be achieved, though regioselectivity can be an issue. The reaction of 4-aminopyridine with halogens can lead to the formation of charge-transfer complexes or ionic species.[10] For controlled halogenation, a common strategy involves protecting the amino group as an amide to moderate its activating effect and direct the substitution.

Nitration: Direct nitration of aminopyridines is often complicated by the harsh, acidic conditions which lead to protonation of the ring nitrogen and potential oxidation. A more controlled approach involves the nitration of the corresponding pyridine-N-oxide, followed by deoxygenation.

Experimental Protocol: Nitration of a 2-chloro-4-aminopyridine (Illustrative of the conditions)

  • Materials:

    • 2-chloro-4-aminopyridine (as a substrate analog)

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Ice

  • Procedure:

    • Dissolve the aminopyridine substrate in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry. The product may be a mixture of isomers requiring further purification.

Nucleophilic Aromatic Substitution: A More Favorable Pathway

Nucleophilic aromatic substitution (SNAr) is a more facile process for electron-deficient rings like pyridine, especially when a good leaving group is present at the 2- or 4-position. While 4-Amino-2-ethylpyridine itself does not have a leaving group on the ring, it can be synthesized from precursors that do, or its derivatives can undergo such reactions. For instance, a 4-halo-2-ethylpyridine, synthesized via a Sandmeyer reaction, would be an excellent substrate for SNAr.

Applications in Medicinal Chemistry and Catalysis

The 4-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[11][12] The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can participate in key interactions with biological targets.

  • Kinase Inhibitors: The 4-amino-2-alkylpyridine core is a feature in some kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[13]

  • Antimicrobial Agents: Derivatives of 4-aminopyridine have been investigated for their antimicrobial properties.[14]

  • Catalysis: 4-Dialkylaminopyridines, such as the well-known DMAP, are highly effective nucleophilic catalysts for a variety of reactions, including acylations. While 4-Amino-2-ethylpyridine is less commonly used as a catalyst itself, its derivatives can be designed to have catalytic activity.

Conclusion: A Building Block of Strategic Importance

4-Amino-2-ethylpyridine presents a rich and varied reactivity profile that makes it a valuable tool in the arsenal of the synthetic chemist. The interplay of the activating amino group and the deactivating pyridine ring, along with the presence of two distinct nucleophilic centers, allows for a range of selective transformations. By understanding the principles that govern its reactivity, researchers can strategically employ this building block in the synthesis of complex molecules for applications ranging from medicinal chemistry to materials science. This guide has provided a foundational understanding of its core reactivity, offering both mechanistic insights and practical protocols to facilitate its use in the laboratory.

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  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]

  • Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. DergiPark. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

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  • 2-Amino-4-ethylpyridine, 97%. Thermo Fisher Scientific (Alfa Aesar). [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

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The Unsung Workhorse: A Technical Guide to 4-Amino-2-ethylpyridine as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecules. Among the vast arsenal of available building blocks, substituted pyridines hold a place of prominence, and within this class, 4-Amino-2-ethylpyridine emerges as a particularly versatile and valuable, albeit often overlooked, intermediate. This guide provides an in-depth exploration of 4-Amino-2-ethylpyridine, offering a comprehensive overview of its synthesis, chemical characteristics, and diverse applications, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.

The Synthetic Foundation: Preparing 4-Amino-2-ethylpyridine

The most direct and industrially scalable synthesis of 4-Amino-2-ethylpyridine proceeds through a two-step sequence commencing with the commercially available 2-ethylpyridine. This strategy hinges on the regioselective nitration of the pyridine ring at the 4-position, followed by the reduction of the newly introduced nitro group to the desired primary amine.

Step 1: Nitration of 2-Ethylpyridine to 2-Ethyl-4-nitropyridine

The introduction of a nitro group at the C4 position of the pyridine ring is a critical transformation that sets the stage for the final amination. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The strong acidic environment protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, under forcing conditions, nitration can be achieved, with the directing effects of the ethyl group and the pyridine nitrogen favoring the formation of the 4-nitro isomer.

A plausible laboratory-scale protocol for this transformation is as follows:

Experimental Protocol: Synthesis of 2-Ethyl-4-nitropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-ethylpyridine (1.0 eq).

  • Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄, ~5 eq) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, ~1.5 eq) to concentrated sulfuric acid (~3 eq), keeping the mixture cool.

  • Nitration Reaction: Slowly add the nitrating mixture to the solution of 2-ethylpyridine in sulfuric acid via the dropping funnel. The temperature should be strictly controlled and maintained between 0-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-Ethyl-4-nitropyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

A Theoretical Investigation of 4-Amino-2-ethylpyridine: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Profile of Aminopyridine Scaffolds in Medicinal Chemistry

The pyridine ring and its derivatives are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals. Among these, aminopyridines have garnered significant attention due to their diverse biological activities.[1] The introduction of an amino group onto the pyridine scaffold dramatically influences the molecule's electronic properties, basicity, and hydrogen bonding capabilities, making it a privileged structure for interacting with biological targets. Specifically, the 4-aminopyridine moiety is a known potassium channel blocker, with applications in treating certain neurological conditions.[2]

This technical guide delves into the theoretical and computational characterization of a specific, lesser-studied derivative: 4-Amino-2-ethylpyridine. The addition of an ethyl group at the 2-position introduces further steric and electronic modifications, the effects of which can be powerfully predicted through modern computational methods. For researchers and drug development professionals, a thorough understanding of the intrinsic molecular properties of such a compound is paramount for rational drug design, guiding synthesis efforts, and predicting its behavior in biological systems.

This document will provide an in-depth exploration of the molecular structure, vibrational spectra, and electronic properties of 4-Amino-2-ethylpyridine, employing Density Functional Theory (DFT) as the primary investigative tool. The methodologies and interpretations presented herein are grounded in established computational chemistry protocols and validated against experimental data for analogous compounds.

Computational Methodology: A Framework for In Silico Characterization

To elucidate the molecular characteristics of 4-Amino-2-ethylpyridine, a robust computational workflow is essential. The following protocol, based on widely accepted and validated methods for similar heterocyclic systems, outlines the theoretical approach.[3][4]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure Generation: The 3D structure of 4-Amino-2-ethylpyridine is constructed using standard molecular modeling software.

  • Quantum Mechanical Calculation Engine: All calculations are performed using a quantum chemistry software package such as Gaussian.[5]

  • Theoretical Level: The geometry optimization and subsequent frequency calculations are carried out using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[6]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational cost and accuracy for describing the electronic structure of organic molecules.

  • Optimization and Verification: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.

  • Vibrational Analysis: The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

G cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output A Initial 3D Structure of 4-Amino-2-ethylpyridine B Geometry Optimization A->B Quantum Chemistry Software C Frequency Calculation B->C Optimized Geometry D Optimized Molecular Structure B->D E Vibrational Frequencies (IR & Raman Spectra) C->E F Thermodynamic Properties C->F

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Structure

The optimized geometry of 4-Amino-2-ethylpyridine reveals key structural features. The pyridine ring is expected to be largely planar, with the amino and ethyl substituents lying in or slightly out of this plane. The bond lengths and angles will be characteristic of aromatic systems, with some distortions introduced by the substituents. The C-N bond of the amino group is predicted to have some double bond character due to resonance with the pyridine ring, resulting in a shorter bond length compared to a typical C-N single bond.

homo_lumo cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Energy->LUMO Excitation Energy (HOMO-LUMO Gap)

Caption: Frontier Molecular Orbitals and the HOMO-LUMO Gap.

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For 4-Amino-2-ethylpyridine, the MEP is expected to show a region of negative potential (red) around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. The hydrogen atoms of the amino group will likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. [7]This information is critical for understanding potential drug-receptor interactions.

Predicted ¹H and ¹³C NMR Spectra

Theoretical NMR chemical shift calculations can aid in the structural elucidation of synthesized compounds. The predicted shifts provide a reference for interpreting experimental NMR data.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.5 - 8.5110 - 160
Amino Group Protons4.0 - 6.0-
Ethyl Group (CH₂)2.5 - 3.020 - 30
Ethyl Group (CH₃)1.0 - 1.510 - 20

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-2-ethylpyridine.

Potential Applications in Drug Development

The theoretical insights gained from this study provide a strong foundation for the exploration of 4-Amino-2-ethylpyridine in drug discovery programs.

  • Scaffold for Kinase Inhibitors: The aminopyridine scaffold is present in several approved kinase inhibitors. The electronic properties and hydrogen bonding capabilities of 4-Amino-2-ethylpyridine make it a promising candidate for designing new inhibitors.

  • Central Nervous System (CNS) Agents: As a derivative of 4-aminopyridine, this molecule may exhibit activity at ion channels in the CNS. The ethyl group could modulate its lipophilicity, potentially improving its blood-brain barrier penetration.

  • Fragment-Based Drug Design: The molecule can serve as a valuable fragment for screening against various biological targets. The theoretical understanding of its properties can guide the elaboration of this fragment into more potent leads.

Conclusion

This in-depth technical guide has outlined the theoretical framework for characterizing 4-Amino-2-ethylpyridine using computational methods. The predicted molecular structure, vibrational spectra, electronic properties, and NMR data provide a comprehensive profile of this molecule. This information is invaluable for researchers in medicinal chemistry and drug development, enabling a more rational and efficient approach to designing and synthesizing novel therapeutic agents based on the aminopyridine scaffold. The synergy between computational prediction and experimental validation is a cornerstone of modern drug discovery, and the methodologies presented here exemplify this powerful paradigm.

References

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  • Kartal, C., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine as a ligand and tetracyanometallate as a bridging ligand. Turkish Journal of Chemistry, 45(3), 941-954. [Link]

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kandasamy, M., & Velraj, G. (2012). Molecular structure and vibrational spectra of 3- and 4-amino-2-bromopyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 206-216. [Link]

  • Bayrak, C., & Yurdakul, Ş. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(3), 241-250. [Link]

  • Saeed, S., Rashid, N., Ali, M., & Jones, P. G. (2012). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 17(8), 9826-9844. [Link]

  • El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15589. [Link]

  • Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2008). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI, 3(2), 113-120. [Link]

  • Gómez-Zavaglia, A., & Fausto, R. (2020). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 25(18), 4241. [Link]

  • NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Mokhtar, M. A., Al-Masoudi, N. A., & Al-Anbari, R. K. (2014). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 856381. [Link]

  • Ghasemi, J., & Ahmadi, S. (2017). Theoretical assessments on the interaction between amino acids and the g-Mg3N2 monolayer: dispersion corrected DFT and DFT-MD simulations. RSC Advances, 7(57), 35919-35926. [Link]

  • Popa, A., & Nuț, M. (2016). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 17(10), 1649. [Link]

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Introduction: The Aminopyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-2-ethylpyridine and its Analogs

The aminopyridine chemical scaffold is a cornerstone in the development of neurologically active agents. Characterized by a pyridine ring substituted with an amino group, these compounds exhibit a remarkable ability to modulate fundamental components of the nervous system. While numerous aminopyridine derivatives exist, their therapeutic actions are often dictated by the nature and position of additional substituents on the pyridine ring. This guide will delve into the mechanistic underpinnings of the aminopyridine class, with a specific focus on postulating the action of 4-Amino-2-ethylpyridine.

Although direct, in-depth research on the specific mechanism of action for 4-Amino-2-ethylpyridine is not extensively documented in publicly available scientific literature, its biological activities can be inferred by examining its parent compound, 4-aminopyridine (4-AP), and closely related analogs. This guide will first explore the well-established mechanism of 4-AP as a voltage-gated potassium (Kv) channel blocker. It will then consider how substitutions on the pyridine ring, such as the methyl group in 2-Amino-4-methylpyridine, can shift the primary mechanism towards enzyme inhibition, specifically targeting inducible nitric oxide synthase (NOS II).[1] By synthesizing these insights, we can construct a scientifically-grounded hypothesis for the mechanism of 4-Amino-2-ethylpyridine and outline the necessary experimental framework for its validation.

The Prototypical Mechanism: 4-Aminopyridine as a Voltage-Gated Potassium Channel Blocker

The most extensively studied aminopyridine, 4-aminopyridine (also known as fampridine), serves as the archetypal example of this class of compounds. Its clinical efficacy, particularly in improving walking in patients with multiple sclerosis, stems directly from its role as a broad-spectrum blocker of voltage-gated potassium channels.[2][3][4]

The Role of Voltage-Gated Potassium (Kv) Channels

In excitable cells like neurons, Kv channels are critical for repolarizing the cell membrane following an action potential. The outflow of potassium ions (K+) through these channels brings the membrane potential back to its resting state, ensuring the proper timing and frequency of neuronal firing. In demyelinated axons, as seen in multiple sclerosis, the exposed membrane leaks K+, which dampens the action potential and can lead to conduction failure.[2][4]

Mechanism of 4-AP Blockade

4-aminopyridine physically occludes the pore of Kv channels, thereby preventing the efflux of K+. This action prolongs the duration of the action potential, allowing more time for voltage-gated calcium channels to remain open. The resulting increase in intracellular calcium enhances the release of neurotransmitters at the synapse and helps to restore signal conduction in demyelinated axons.[3]

cluster_Neuron Presynaptic Neuron cluster_Block Pharmacological Intervention AP Action Potential Propagation Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Depolarizes Membrane Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca2+ Influx Neurotransmitter Vesicle_Fusion->Neurotransmitter Exocytosis Four_AP 4-Aminopyridine Kv_Channel Voltage-Gated K+ Channel Four_AP->Kv_Channel Blocks Pore Repolarization Repolarization (K+ Efflux) Kv_Channel->Repolarization Inhibits Repolarization->AP Shortens Action Potential Duration

Fig 1. Mechanism of 4-Aminopyridine on Neuronal Transmission.

A Shift in Mechanism: 2-Amino-4-methylpyridine as a NOS II Inhibitor

The addition of a methyl group at the 2-position of the aminopyridine scaffold, as in 2-Amino-4-methylpyridine, introduces a significant change in the compound's primary biological target. Research has demonstrated that this analog is a potent and selective inhibitor of the inducible nitric oxide synthase (NOS II) enzyme.[1][5]

The Role of Inducible Nitric Oxide Synthase (NOS II)

NOS II is an enzyme that is typically not present in cells but is expressed in response to inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines. Once expressed, it produces large amounts of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. While NO is crucial for host defense, its overproduction can lead to tissue damage and contribute to the pathophysiology of inflammatory diseases.

Mechanism of NOS II Inhibition

2-Amino-4-methylpyridine acts as a competitive inhibitor of NOS II.[1] It competes with the enzyme's natural substrate, L-arginine, for binding to the active site. By occupying the active site, it prevents the synthesis of NO. This inhibitory action is selective for NOS II over the other main isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which is a desirable property for therapeutic applications aimed at reducing inflammation without disrupting normal physiological NO signaling.[1]

Postulated Mechanism of Action for 4-Amino-2-ethylpyridine

Given the established mechanisms of its close analogs, 4-Amino-2-ethylpyridine likely acts on one or both of the following targets:

  • Voltage-Gated Potassium (Kv) Channels: The core 4-aminopyridine structure suggests a high probability of Kv channel blocking activity. The 2-ethyl group, being larger and more lipophilic than the hydrogen in 4-AP, would be expected to modify the binding affinity and selectivity for different Kv channel subtypes. This could potentially alter the potency and side-effect profile of the molecule.

  • Inducible Nitric Oxide Synthase (NOS II): The presence of an alkyl substituent at the 2-position, similar to 2-Amino-4-methylpyridine, raises the possibility of NOS II inhibition. The ethyl group may influence the compound's ability to fit into the L-arginine binding site of the enzyme, thereby affecting its inhibitory potency and selectivity.

It is also plausible that 4-Amino-2-ethylpyridine possesses a dual mechanism of action, inhibiting both Kv channels and NOS II to varying degrees. The definitive mechanism can only be determined through empirical testing.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 4-Amino-2-ethylpyridine, a systematic experimental approach is required.

In Vitro Electrophysiology: Patch-Clamp Analysis of Kv Channel Activity

This experiment directly measures the effect of the compound on Kv channel function.

  • Objective: To determine if 4-Amino-2-ethylpyridine blocks voltage-gated potassium channels and to characterize the potency (IC50) and kinetics of the block.

  • Methodology:

    • Cell Culture: Utilize a cell line (e.g., HEK293 cells) stably expressing a specific subtype of human Kv channel (e.g., Kv1.1, Kv1.2).

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. Clamp the cell membrane at a holding potential of -80 mV.

    • Voltage Protocol: Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents through the Kv channels.

    • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of 4-Amino-2-ethylpyridine.

    • Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

cluster_workflow Patch-Clamp Workflow Start HEK293 Cells Expressing Kv Channels Record_Baseline Establish Whole-Cell Patch-Clamp Configuration & Record Baseline Current Start->Record_Baseline Apply_Compound Perfuse with Increasing Concentrations of 4-Amino-2-ethylpyridine Record_Baseline->Apply_Compound Record_Response Record K+ Current at Each Concentration Apply_Compound->Record_Response Record_Response->Apply_Compound Next Concentration Analyze Calculate % Inhibition and Determine IC50 Record_Response->Analyze

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural elucidation of novel or modified chemical entities is a cornerstone of modern drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this process, offering detailed insights into molecular structure, connectivity, and purity.[1] This guide is structured to provide not only the predicted data for 4-Amino-2-ethylpyridine but also the scientific rationale behind these predictions, empowering researchers to interpret their own experimental findings with confidence.

Molecular Identity and Structure

Before delving into its spectroscopic profile, it is essential to establish the precise chemical identity of the molecule .

  • Systematic Name (IUPAC): 2-Ethylpyridin-4-amine[1]

  • Common Name: 4-Amino-2-ethylpyridine[1]

  • CAS Number: 50826-64-7[1]

  • Molecular Formula: C₇H₁₀N₂[1]

  • Molecular Weight: 122.17 g/mol [1]

The structural framework, consisting of a pyridine ring substituted with a primary amine and an ethyl group, dictates its chemical behavior and, consequently, its spectroscopic signature.

Caption: Molecular structure of 4-Amino-2-ethylpyridine.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" based on the functional groups present. For 4-Amino-2-ethylpyridine, the key diagnostic regions will be those corresponding to N-H stretches of the amine, C-H stretches of the aromatic ring and ethyl group, and C=C/C=N ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has become a primary method for solid and liquid samples due to the minimal sample preparation required.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place a small amount of 4-Amino-2-ethylpyridine powder directly onto the ATR crystal. p2 Apply pressure using the anvil to ensure firm contact. p1->p2 a1 Collect a background spectrum of the clean, empty ATR crystal. p2->a1 a2 Collect the sample spectrum. (Typically 16-32 scans at 4 cm⁻¹ resolution) a1->a2 d1 Perform automatic background subtraction. a2->d1 d2 Apply ATR correction if necessary. d1->d2

Caption: Workflow for obtaining an FTIR spectrum using ATR.

Predicted IR Data Interpretation

The spectrum is predicted based on characteristic frequencies for aromatic amines and substituted pyridines.[2][3]

  • N-H Stretching (3500-3300 cm⁻¹): As a primary amine, two distinct bands are expected in this region. One for the asymmetric stretching vibration and one for the symmetric stretch. These are typically sharp to medium in intensity.[2]

  • C-H Stretching (3100-2850 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the CH₂ and CH₃ groups of the ethyl substituent will appear just below 3000 cm⁻¹.

  • N-H Bending (1650-1580 cm⁻¹): A scissoring vibration for the primary amine (NH₂) is anticipated in this range. This peak can sometimes be obscured by aromatic ring vibrations.[2]

  • Aromatic Ring Vibrations (1600-1450 cm⁻¹): The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp, characteristic absorptions in this fingerprint region.

  • C-N Stretching (1335-1250 cm⁻¹): The stretching of the C-N bond connecting the amino group to the aromatic ring is expected to produce a strong band in this region.[4]

Predicted Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Asymmetric N-H Stretch~3450Primary Amine
Symmetric N-H Stretch~3350Primary Amine
Aromatic C-H Stretch3100-3000Pyridine Ring
Aliphatic C-H Stretch2980-2850Ethyl Group
N-H Bend (Scissoring)1650-1580Primary Amine
Aromatic C=C/C=N Stretch1600-1450Pyridine Ring
C-N Stretch1335-1250Aryl-Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of 4-Amino-2-ethylpyridine.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.

Predicted ¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).

  • Aromatic Protons (δ 6.0-8.5): The pyridine ring has three protons. The proton adjacent to the ring nitrogen (at C6) is expected to be the most deshielded (highest chemical shift). The protons at C3 and C5 will be in the mid-aromatic range. Their exact shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing ring nitrogen.

  • Amine Protons (δ 4.0-5.0): The two protons of the NH₂ group will likely appear as a broad singlet. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

  • Ethyl Group Protons (δ 1.2-2.8): The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other (n+1 rule). The methylene protons, being closer to the aromatic ring, will be further downfield.

Predicted Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Pyridine)8.0 - 8.2Doublet (d)1H
H-5 (Pyridine)6.5 - 6.7Doublet of doublets (dd)1H
H-3 (Pyridine)6.3 - 6.5Singlet or narrow doublet (s/d)1H
-NH₂ (Amine)4.0 - 5.0Broad Singlet (br s)2H
-CH₂- (Ethyl)2.6 - 2.8Quartet (q)2H
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)3H
Predicted ¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 100-160): The five carbons of the pyridine ring will appear in this region. The carbons directly attached to nitrogen atoms (C2, C6) and the amino group (C4) will have distinct chemical shifts compared to the others. Based on data for substituted pyridines, C2, C4, and C6 are expected at the lower field (higher ppm) end of the aromatic region.

  • Aliphatic Carbons (δ 10-30): The two carbons of the ethyl group will appear in the upfield region of the spectrum. The -CH₂- carbon will be further downfield than the -CH₃- carbon.

Predicted Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine, attached to Ethyl)158 - 162
C-4 (Pyridine, attached to Amine)150 - 155
C-6 (Pyridine)148 - 152
C-5 (Pyridine)108 - 112
C-3 (Pyridine)105 - 109
-CH₂- (Ethyl)25 - 30
-CH₃ (Ethyl)13 - 17

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrum Interpretation
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 122. This peak should be reasonably intense.

  • Key Fragmentation Pathways: The fragmentation of substituted pyridines is well-documented. A primary and highly characteristic fragmentation for alkyl-substituted pyridines is the loss of an alkyl radical via benzylic-type cleavage.

    • Loss of a Methyl Radical (-CH₃): A significant peak is predicted at m/z 107, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. This results in a stable pyridinium-type cation. This is often the base peak (most intense peak) in the spectrum of ethylpyridines.

    • Loss of an Ethyl Radical (-CH₂CH₃): A smaller peak might be observed at m/z 94, from the direct loss of the entire ethyl group.

fragmentation_pathway M [M]⁺• m/z = 122 F1 [M - CH₃]⁺ m/z = 107 (Benzylic Cleavage) M->F1 - •CH₃ F2 Further Fragmentation F1->F2 - HCN, etc.

Caption: Predicted primary fragmentation of 4-Amino-2-ethylpyridine.

IonPredicted m/zIdentity
Molecular Ion122[C₇H₁₀N₂]⁺•
Base Peak107[M - CH₃]⁺

Safety and Handling

Professionals in drug development must adhere to strict safety protocols. According to the Globally Harmonized System (GHS) classifications, 2-Ethylpyridin-4-amine presents several hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 4-Amino-2-ethylpyridine. By understanding the principles behind each technique and analyzing the expected spectral features in the context of the molecule's structure, researchers can effectively confirm the identity, purity, and structure of this compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthesis, quality control, and the broader drug discovery process.

References

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Available at: [Link]

  • Duckett, S. B., & Mewis, R. E. (2023). Parahydrogen-based NMR signal amplification by reversible exchange (SABRE): Recent advances and applications. Mendeleev Communications. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(2-Methylamino)ethyl)pyridine. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Retrieved February 7, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 36(S1), S63-S67. Available at: [Link]

  • Pell, A. J., & Williamson, M. P. (2011). NMR as a “Gold Standard” Method in Drug Design and Discovery. eLS. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved February 7, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 7, 2026, from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(6), 225. Available at: [Link]

Sources

Technical Guide: Spectral Analysis of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

4-Amino-2-ethylpyridine (CAS: 50826-64-7) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and channel blockers. Its analysis presents specific challenges due to the interplay between the electron-donating amino group (


 effect) and the electron-donating alkyl group (

effect) on the electron-deficient pyridine ring.

This guide provides a self-validating framework for confirming the identity and purity of 4-Amino-2-ethylpyridine using 1H and 13C NMR. Unlike standard alkyl-pyridines, the amino group introduces solvent-dependent variability that must be controlled.

Structural Logic & Electronic Effects

To interpret the spectrum, one must first map the electronic environment:

  • The Pyridine Core: Naturally electron-deficient, causing downfield shifts.

  • 4-Amino Group: Strong Mesomeric (

    
    ) donor. Significantly shields the ortho (C3, C5) and para (C2 - occupied) positions. This pushes the C3 and C5 protons upfield, often into the "olefinic" range (6.0–6.5 ppm).
    
  • 2-Ethyl Group: Weak Inductive (

    
    ) donor. Deshields the methylene protons (
    
    
    
    ) due to the adjacent aromatic ring.

Sample Preparation Protocol (Self-Validating)

The choice of solvent is not merely about solubility; it dictates the visibility of the amino protons and the resolution of the aromatic coupling.

Recommended Solvent System
  • Primary: DMSO-

    
     (Dimethyl sulfoxide-d6).[1]
    
    • Why: It forms hydrogen bonds with the

      
       protons, slowing their exchange rate. This results in a sharp, distinct singlet (usually 5.5–6.5 ppm) rather than a broad, invisible hump often seen in 
      
      
      
      .
  • Secondary (for connectivity checks):

    
    .
    
    • Note: In Chloroform, the

      
       peak may broaden or shift upfield (3.0–5.0 ppm) and can overlap with water or impurities.
      
The "D2O Shake" Validation Step

To irrefutably identify the amino group:

  • Acquire the standard 1H spectrum in

    
    .
    
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The broad singlet corresponding to

    
     will vanish (exchange with 
    
    
    
    ), while C-H signals remain.

1H NMR Spectrum Analysis

Predicted Chemical Shift Table (DMSO- )

Values are derived from substituent additivity rules for pyridines and validated against analogous 4-aminopyridine derivatives.

PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
6 Ar-H7.90 – 8.10Doublet (d)

Most Deshielded. Adjacent to Ring Nitrogen.
5 Ar-H6.30 – 6.45DD or d

,

Ortho to

(shielded). Vicinal to H6.
3 Ar-H6.20 – 6.35Singlet (d*)

Most Shielded. Ortho to

, Ortho to Ethyl. Isolated from H6.

Amino5.80 – 6.20Broad Singlet-Exchangeable. Shift varies with concentration/temp.

-CH2
Ethyl2.50 – 2.65Quartet (q)

Deshielded by aromatic ring.

-CH3
Ethyl1.10 – 1.25Triplet (t)

Standard terminal methyl.

*Note: H3 often appears as a singlet because the meta-coupling (


) is small (~1-2 Hz) and may be unresolved on lower-field instruments (<400 MHz).
Signal Assignment Workflow

The following diagram illustrates the logical flow for assigning signals, differentiating between the target molecule and common isomers (like 2-amino-4-ethylpyridine).

NMR_Assignment_Logic Start Start: 1H Spectrum Aromatic Check Aromatic Region (6.0 - 8.5 ppm) Start->Aromatic H6_Check Identify H6 Is there a doublet > 7.8 ppm? Aromatic->H6_Check H6_Yes Yes: H6 is present (Adjacent to N) H6_Check->H6_Yes Yes H6_No No: Isomer Alert (2-amino isomer?) H6_Check->H6_No No Coupling Analyze Coupling Look for J ~ 6Hz (H5-H6) H6_Yes->Coupling H3_Check Identify H3 Is there a singlet/meta-doublet @ ~6.3 ppm? Coupling->H3_Check Confirm CONFIRMED 4-Amino-2-ethylpyridine H3_Check->Confirm Matches

Caption: Logical decision tree for confirming the 2,4-substitution pattern based on H6 multiplicity and H3 isolation.

13C NMR & 2D Verification

While 1H NMR confirms the functional groups, 13C NMR confirms the backbone.

Key 13C Chemical Shifts (Predicted)
  • C2 (Quaternary): ~164 ppm (Deshielded by N and Ethyl).

  • C4 (Quaternary, C-NH2): ~155 ppm (Deshielded by N and Amino).

  • C6 (CH): ~149 ppm (Alpha to N).

  • C3/C5 (CH): ~106–108 ppm (Shielded by ortho-amino effect).

  • Ethyl

    
    :  ~30 ppm.[2]
    
  • Ethyl

    
    :  ~14 ppm.
    
HMBC (Heteronuclear Multiple Bond Correlation)

To definitively prove the position of the ethyl group vs. the amino group:

  • Experiment: Run a Long-Range 1H-13C HMBC.

  • Diagnostic Correlation: Look for the correlation between the Ethyl

    
     protons  (~2.6 ppm) and the C3 aromatic carbon  (~108 ppm).
    
    • Logic: If the ethyl group were at position 3, the coupling patterns would differ. If the amino group were at position 2, the chemical shifts of the ring protons would be drastically different.

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., Chichibabin reaction or nitration/reduction) yield specific impurities.

Impurity Table
ImpurityDiagnostic Signal (1H)Origin
4-Nitropyridine Doublets at 8.3 & 9.1 ppmIncomplete reduction precursor.
2-Ethylpyridine Lack of broad

peak; H4 is a triplet (~7.6 ppm).
Unreacted starting material.
Ethanol/Solvents Triplet ~1.1 ppm / Quartet ~3.6 ppmResidual process solvents.
Water Singlet ~3.3 ppm (DMSO) or ~1.5 ppm (CDCl3)Wet solvent/hygroscopic amine.
Visualization of Substituent Effects

The diagram below visualizes how the substituents modify the pyridine ring's electron density, directly correlating to the observed upfield shifts of H3 and H5.

Electronic_Effects Pyridine Pyridine Ring (Electron Deficient) H3 H3 Proton (Shielded) Pyridine->H3 High e- density (Upfield Shift) H5 H5 Proton (Shielded) Pyridine->H5 High e- density (Upfield Shift) H6 H6 Proton (Deshielded) Pyridine->H6 Low e- density (Downfield Shift) Amino 4-Amino Group (+M Effect) Amino->Pyridine Donates e- density Ethyl 2-Ethyl Group (+I Effect) Ethyl->Pyridine Weak donation

Caption: Electronic influence map showing why H3 and H5 appear upfield (6.2-6.4 ppm) while H6 remains downfield.

References

  • PubChem. (n.d.).[3] 2-Ethylpyridin-4-amine (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

Sources

Mass Spectrometry of 4-Amino-2-ethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Amino-2-ethylpyridine (CAS: 2402-80-4). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explain the mechanistic drivers of ionization and fragmentation.

Key Technical Parameters:

  • Formula:

    
    
    
  • Exact Mass: 122.0844 Da[1]

  • Primary Ionization Mode: Electrospray Ionization (ESI+) due to high basicity.

  • Critical Application: Impurity profiling in kinase inhibitor synthesis; ligand analysis in organometallic chemistry.

Physicochemical Context & Ionization Physics

To develop a robust MS method, one must first understand the analyte's behavior in the gas phase. 4-Amino-2-ethylpyridine possesses two distinct nitrogen centers that dictate its ionization.

Protonation Sites (ESI+)

In Electrospray Ionization (ESI), the molecule forms the


 ion at m/z 123.09 .
  • Pyridine Nitrogen (N1): This is the primary site of protonation. The lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it highly available for proton capture (
    
    
    for alkylaminopyridines).
  • Exocyclic Amine (N4): While amino groups are generally basic, the nitrogen at position 4 is conjugated with the pyridine ring. The lone pair participates in resonance, pushing electron density into the ring and increasing the basicity of the ring nitrogen (N1) while decreasing its own.

Experimental Implication: Use mobile phases with pH adjusted to


 (Formic acid/Ammonium formate) to ensure full protonation of N1 without suppressing the signal, or use high pH (

) if retention on C18 is the priority, relying on the source's local pH environment for ionization.

Fragmentation Mechanics (MS/MS & EI)

Understanding fragmentation is essential for structural elucidation (EI) and developing Multiple Reaction Monitoring (MRM) transitions (ESI-MS/MS).

Electron Ionization (EI) - 70 eV

In hard ionization, the molecular ion (


, m/z 122) is generated. The fragmentation is driven by the stability of the pyridine ring and the lability of the alkyl side chain.

Key Fragments:

  • m/z 122 (

    
    ):  The parent ion is relatively stable due to aromaticity.
    
  • m/z 107 (

    
    ): Base Peak Candidate.  Cleavage of the terminal methyl group from the ethyl chain. This is a "benzylic-like" cleavage (specifically, pyridylic), stabilized by the aromatic ring.
    
  • m/z 94 (

    
    ):  Result of a McLafferty-like rearrangement involving the 2-ethyl group. A hydrogen from the 
    
    
    
    -carbon of the ethyl group transfers to the ring nitrogen, followed by the expulsion of neutral ethylene.
  • m/z 67 (

    
    ):  A characteristic pyridine ring fragmentation (loss of Hydrogen Cyanide) from the m/z 94 intermediate.
    
ESI-MS/MS (CID)

In Collision-Induced Dissociation (CID), the even-electron ion


 (m/z 123) fragments differently than the radical cation in EI.
Precursor (

)
Product (

)
Loss (Neutral)MechanismCollision Energy (eV)
123.1 108.1

/

Methyl loss (Radical driven or alkane elimination)20 - 30
123.1 95.1

Ethylene loss (McLafferty rearrangement)25 - 35
123.1 80.1

Combined loss (High energy)40+
Visualizing the Fragmentation Pathway

Fragmentation Figure 1: Proposed ESI-MS/MS Fragmentation Pathway for 4-Amino-2-ethylpyridine Parent Parent Ion [M+H]+ = 123 Frag1 Fragment A [M-C2H4]+ m/z 95 Parent->Frag1 - Ethylene (28 Da) (McLafferty-like) Frag2 Fragment B [M-CH3]+ m/z 108 Parent->Frag2 - Methyl (15 Da) (Side chain cleavage) Frag3 Ring Open [M-HCN]+ m/z varies Frag1->Frag3 - HCN (27 Da) (High CE)

Experimental Protocols: LC-MS/MS Method Development

This section outlines a self-validating system for quantifying 4-Amino-2-ethylpyridine in a drug substance matrix.

Chromatographic Conditions

Because the analyte is a polar basic amine, standard C18 chromatography often yields poor peak shape (tailing) and low retention.

Recommended Column:

  • Type: C18 with embedded polar group or a Phenyl-Hexyl phase.

  • Dimensions:

    
     mm, 
    
    
    
    particle size.

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH keeps the pyridine deprotonated (

    
    ), increasing hydrophobicity and retention on the column.
    
  • Solvent B: Acetonitrile (100%).

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a 10 ng/mL standard.

    • Criteria: Signal-to-Noise (S/N) > 10; Tailing Factor < 1.5.

  • Sample Preparation:

    • Dissolve sample in 50:50 Water:Acetonitrile.

    • Critical Step: Filter through 0.2

      
       PTFE (Nylon can bind amines).
      
  • MS Source Parameters (Generic Triple Quad):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 450°C

    • Gas Flow: 800 L/hr

  • Acquisition:

    • Mode: MRM (Positive).

    • Transitions:

      
       (Quantifier), 
      
      
      
      (Qualifier).
Analytical Workflow Diagram

Workflow Figure 2: LC-MS/MS Analytical Workflow Sample Sample Prep (Dissolve in 50:50 ACN:H2O) LC LC Separation (High pH C18 or HILIC) Sample->LC Ionization ESI Source (+) (Protonation of Pyridine N) LC->Ionization Q1 Q1 Filter (Select m/z 123.1) Ionization->Q1 Collision Collision Cell (CID with Argon) Q1->Collision Q3 Q3 Filter (Select m/z 95.1 & 108.1) Collision->Q3 Data Data Analysis (Quantitation) Q3->Data

Impurity Profiling & Quantitation[2]

In drug development, 4-Amino-2-ethylpyridine is often a starting material or a degradation product.

Relative Response Factor (RRF)

Pyridine derivatives generally have high ionization efficiency in ESI+ due to the pre-existing basic nitrogen.

  • Estimated RRF: 1.2 - 1.5 (relative to neutral carbamates or amides).

  • Warning: Co-eluting matrix components (e.g., reagents like TEA or DIPEA) can cause severe ion suppression. Divert the LC flow to waste for the first 1 minute if these reagents are present.

Identification of Related Impurities

When analyzing this compound, watch for these common synthetic byproducts:

Impurity

Mass

(ESI+)
Origin
4-Aminopyridine -28 Da95.1De-ethylation (degradation)
N-Acetylated +42 Da165.1Reaction with acetic anhydride/solvents
N-Oxide +16 Da139.1Oxidation of Pyridine N

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Ethylpyridine and 2-Aminopyridine. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2023). Compound Summary: 4-Amino-2-ethylpyridine (CID 12015366). National Library of Medicine. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-Amino-2-ethylpyridine, a compound of interest in pharmaceutical research and development. As Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and established laboratory practices to ensure the highest standards of safety and experimental integrity. The focus extends beyond procedural steps to elucidate the causality behind each recommendation, fostering a proactive safety culture.

Hazard Identification and Risk Assessment

4-Amino-2-ethylpyridine is a substituted pyridine derivative that necessitates careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the cornerstone of safe laboratory practice.

Toxicological Profile Summary:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]

Note: Data is based on 4-Amino-2-ethylpyridine and analogous compounds.

The primary routes of exposure are inhalation, ingestion, and skin contact. Aminopyridines, as a class, are known to be highly toxic and can exert excitatory effects on the central nervous system.[4] Accidental exposure can lead to symptoms such as dizziness, headache, nausea, and in severe cases, convulsions and respiratory distress.[4] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is mandatory.

Engineering Controls: The First Line of Defense

All work with 4-Amino-2-ethylpyridine, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[5][6] This is critical to prevent the inhalation of dust particles or vapors. The fume hood should have adequate airflow, and the sash should be kept at the lowest practical height. For operations with a higher risk of aerosol generation, a glove box may be considered.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7][8] When there is a risk of splashing, a face shield worn over safety goggles is essential.[9] Standard safety glasses do not provide adequate protection against chemical splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for 4-Amino-2-ethylpyridine or similar chemicals. Gloves must be inspected before use and changed immediately if contaminated.[10]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: For large-scale operations or in the event of a spill, additional protective clothing, such as an apron or coveralls, may be necessary.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[11] The type of respirator will depend on the concentration of the airborne contaminant.

The following diagram illustrates the logical flow for selecting appropriate PPE:

PPE_Selection_Workflow PPE Selection Workflow for 4-Amino-2-ethylpyridine cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Experimental Task Assess_Quantity Assess Quantity of Compound Assess_Task->Assess_Quantity Assess_Aerosol Potential for Aerosol/Dust Generation? Assess_Quantity->Assess_Aerosol Eye_Protection Eye Protection Assess_Aerosol->Eye_Protection Always Required Hand_Protection Hand Protection Assess_Aerosol->Hand_Protection Always Required Body_Protection Body Protection Assess_Aerosol->Body_Protection Always Required Respiratory_Protection Respiratory Protection Assess_Aerosol->Respiratory_Protection If Yes or High Concentration

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent contamination and exposure.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate solvent.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing: Perform all weighing operations inside the fume hood. To minimize dust generation, handle the solid gently. Use a spatula to transfer the desired amount to the weighing vessel.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Container Sealing: Once the compound is in solution, securely cap the container.

  • Decontamination: Decontaminate the spatula and any other reusable equipment that came into contact with the compound. Dispose of weighing paper and other disposable items in a designated hazardous waste container.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[5]

Storage

Proper storage is essential for maintaining the stability of 4-Amino-2-ethylpyridine and preventing accidental release.

  • Container: Keep the compound in its original, tightly sealed container.[12][13]

  • Location: Store in a cool, dry, and well-ventilated area.[12][13] The storage area should be secure and accessible only to authorized personnel.[7]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings. For highly toxic compounds like aminopyridines, a "HIGHLY ACUTE TOXIN" warning label is recommended.[5]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][10][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Accidental Release Measures

In the event of a spill, the following procedure should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[10] Do not use compressed air for cleaning.[1]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to the appropriate safety personnel.

The following diagram outlines the decision-making process for responding to a chemical spill:

Spill_Response_Workflow Chemical Spill Response Workflow Spill_Occurs Spill Occurs Assess_Severity Assess Severity (Size, Location, Hazard) Spill_Occurs->Assess_Severity Small_Spill Small & Controllable Spill Assess_Severity->Small_Spill Large_Spill Large or Uncontrolled Spill Assess_Severity->Large_Spill Cleanup_Procedure Follow Cleanup Procedure: 1. Alert Personnel 2. Don PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate Small_Spill->Cleanup_Procedure Yes Emergency_Response Activate Emergency Response: 1. Evacuate Area 2. Alert Emergency Services 3. Isolate the Area Large_Spill->Emergency_Response Yes Report_Incident Report Incident Cleanup_Procedure->Report_Incident Emergency_Response->Report_Incident

Caption: Decision workflow for chemical spill response.

Firefighting Measures

While 4-Amino-2-ethylpyridine is not highly flammable, containers may rupture upon heating.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Special Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Waste Disposal

All waste containing 4-Amino-2-ethylpyridine must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.[10]

  • Disposal: Dispose of waste through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[1][15] Do not dispose of down the drain.[16]

Conclusion

The safe handling of 4-Amino-2-ethylpyridine in a research and development setting is paramount. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safe handling and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational document to be integrated into site-specific safety protocols and training programs.

References

  • s d fine-chem limited. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx. Retrieved from [Link]

  • EXTOXNET PIP. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-ethylaminopyridine. Retrieved from [Link]

Sources

A Comprehensive Guide to the Optimal Storage and Handling of 4-Amino-2-ethylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-ethylpyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As with many highly functionalized heterocyclic compounds, its chemical integrity is paramount for the validity and reproducibility of experimental outcomes. The presence of both a basic pyridine ring nitrogen and a nucleophilic primary amino group confers specific reactivity that necessitates stringent storage and handling protocols. This guide provides an in-depth analysis of the physicochemical properties of 4-Amino-2-ethylpyridine, delineates the causal factors behind its potential degradation, and establishes a set of self-validating protocols for its proper storage, handling, and segregation. Adherence to these guidelines will ensure the long-term stability of the compound, promote laboratory safety, and uphold the integrity of research data.

Physicochemical Profile and Inherent Reactivity

A foundational understanding of the molecular structure of 4-Amino-2-ethylpyridine is essential to appreciate its storage requirements. The molecule's reactivity is dominated by the electron-donating amino group and the electron-withdrawing nature of the pyridine ring nitrogen, which creates specific sites susceptible to degradation.

The pyridine nitrogen atom can be readily protonated by acids, while the exocyclic amino group is susceptible to oxidation.[1] The overall structure is sensitive to environmental factors that can catalyze unwanted side reactions, compromising sample purity.

Key Chemical Properties
PropertyValueSource
Chemical Name 4-Amino-2-ethylpyridine[2][3]
Synonyms 2-ethylpyridin-4-amine, 4-Ethyl-2-pyridinamine[2][3]
CAS Number 50826-64-7[2]
Molecular Formula C₇H₁₀N₂[2][3]
Molecular Weight 122.17 g/mol [2][3]
Appearance White to pale cream crystals or powder[4]
Melting Point 63.5-69.5 °C[4][5]
Solubility Soluble in water, hexane, ethyl acetate[5]
Structural Analysis of Reactive Sites

The diagram below highlights the primary sites of reactivity on the 4-Amino-2-ethylpyridine molecule. Understanding these sites is crucial for preventing degradation.

Caption: Key reactive sites on the 4-Amino-2-ethylpyridine molecule.

Core Storage Directives: A Proactive Approach to Stability

The primary goal of a storage protocol is to minimize the kinetic energy available for degradation reactions and to exclude environmental catalysts. The following directives are based on the chemical principles governing the stability of substituted aminopyridines.

Temperature Control

Directive: Store in a cool, dry, and well-ventilated area.[6][7][8][9]

Causality: Chemical reactions, including oxidation and hydrolysis, are temperature-dependent. Lowering the storage temperature reduces the kinetic energy of the molecules, thereby decreasing the rate of potential degradation pathways. While the material is a solid at room temperature, localized heating or proximity to heat sources can accelerate degradation over time.

ConditionTemperature RangeRationale
Optimal (Long-Term) 2-8 °CSignificantly slows degradation kinetics. Recommended for reference standards and archival samples.
Acceptable (Short-Term) 15-25 °CPermissible for working stock in active use, provided other conditions (dry, dark) are strictly met.
Unacceptable >30 °C or near heat sourcesGreatly increases the risk of thermal degradation and potential for sublimation in a sealed container.
Atmospheric Control

Directive: Store in a tightly sealed container, under an inert atmosphere for long-term storage.[6][10][11]

Causality: The amino group is susceptible to oxidation by atmospheric oxygen. Furthermore, atmospheric moisture can be adsorbed onto the surface of the hygroscopic solid, potentially leading to hydrolysis or acting as a catalyst for other reactions. For high-purity samples or long-term archival, backfilling the container with an inert gas like argon or nitrogen is a critical, self-validating step to displace reactive oxygen and moisture.

Photochemical Stability

Directive: Protect from all sources of light. Store in amber glass vials or opaque containers.[6][7]

Causality: Aromatic compounds and those with heteroatoms containing lone pairs of electrons, such as aminopyridines, can absorb UV and visible light. This absorbed energy can promote electrons to higher energy states, leading to photochemical degradation. Studies on the photocatalytic degradation of 4-aminopyridine confirm its sensitivity to light, which can induce decomposition.[12]

Chemical Incompatibility and Segregation Protocol

Improper segregation of chemicals is a leading cause of laboratory accidents and sample degradation. 4-Amino-2-ethylpyridine must be stored separately from incompatible materials due to its basic and nucleophilic nature.

Directive: Store segregated from strong acids, strong bases, strong oxidizing agents, acid chlorides, and chloroformates.[5][6][7][13]

Causality:

  • Strong Acids (e.g., HCl, H₂SO₄, HNO₃): As a base, 4-Amino-2-ethylpyridine will undergo a vigorous, exothermic acid-base neutralization reaction.[6][7]

  • Strong Oxidizing Agents (e.g., peroxides, permanganates, nitrates): The electron-rich amino group and pyridine ring are susceptible to oxidation, which can be uncontrolled and potentially explosive.[5][6]

  • Strong Bases: While it is a base itself, storage with strong, non-nucleophilic bases might be less reactive, but cross-contamination should always be avoided.

  • Acid Chlorides and Chloroformates: These will readily acylate the primary amino group in an exothermic and often vigorous reaction.

Segregation Workflow

The following decision tree provides a logical workflow for ensuring proper chemical segregation during storage.

G start Chemical Storage Area storage_cabinet Store 4-Amino-2-ethylpyridine in Designated Cabinet for Organic Bases/Amines start->storage_cabinet Place Compound check_acid Is the chemical an Acid or Acid Halide? storage_cabinet->check_acid Check Neighbors store_acid Store in Acid Cabinet check_acid->store_acid Yes check_oxidizer Is the chemical a Strong Oxidizer? check_acid->check_oxidizer No store_oxidizer Store in Oxidizer Cabinet check_oxidizer->store_oxidizer Yes check_flammable Is it a Flammable Liquid? check_oxidizer->check_flammable No check_flammable->storage_cabinet No (Compatible) store_flammable Store in Flammables Cabinet check_flammable->store_flammable Yes

Sources

A Comprehensive Technical Guide to the Solubility of 4-Amino-2-ethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-ethylpyridine

4-Amino-2-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its structural motif, the 2-aminopyridine core, is a recurring feature in a multitude of biologically active compounds, underpinning its importance in medicinal chemistry and drug discovery.[1][2] The applications of this compound range from its use as a precursor in the synthesis of novel pharmaceutical candidates to its role in the development of diagnostic tools.[3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction engineering, purification processes, and formulation development. This guide provides an in-depth analysis of the physicochemical properties of 4-Amino-2-ethylpyridine that govern its solubility, a detailed solubility profile in common organic solvents, and standardized protocols for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The unique arrangement of functional groups in 4-Amino-2-ethylpyridine dictates its solubility behavior.

Table 1: Physicochemical Properties of 4-Amino-2-ethylpyridine

PropertyValueSource
Molecular FormulaC₇H₁₀N₂PubChem[4]
Molecular Weight122.17 g/mol PubChem[4]
Melting Point65°C to 69°CFisher Scientific[5]
AppearanceLight yellow crystalline solidGeneric
XLogP31PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count2PubChem[6]

The structure of 4-Amino-2-ethylpyridine is characterized by three key components:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts moderate polarity and acts as a hydrogen bond acceptor.

  • Amino Group (-NH₂): A primary amine group that is highly polar and can function as both a hydrogen bond donor and acceptor. This group significantly contributes to its solubility in protic and polar solvents.

  • Ethyl Group (-C₂H₅): A nonpolar alkyl group that enhances the compound's lipophilicity, thereby promoting solubility in nonpolar organic solvents.

The overall solubility is a result of the interplay between the polar amino group and pyridine nitrogen, and the nonpolar ethyl group. This amphiphilic nature allows for a broad range of solubility across different solvent classes. The principle of "like dissolves like" is the fundamental concept governing this behavior, where substances with similar polarities and intermolecular forces tend to be miscible.

A Theoretical Perspective on Solubility Interactions

The dissolution of 4-Amino-2-ethylpyridine in a solvent is a process driven by the formation of new intermolecular interactions between the solute and solvent molecules, which must overcome the solute-solute and solvent-solvent interactions. The following diagram illustrates the primary interactions at play.

G cluster_solute 4-Amino-2-ethylpyridine cluster_solvents Organic Solvents solute Pyridine Ring (π-system, N acceptor) Amino Group (H-donor/acceptor) Ethyl Group (Nonpolar) polar_protic Polar Protic (e.g., Alcohols) - H-Bonding solute->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., Ethyl Acetate) - Dipole-Dipole solute->polar_aprotic Moderate Interaction nonpolar Nonpolar (e.g., Hexane) - van der Waals solute->nonpolar Weaker Interaction

Caption: Intermolecular forces between 4-Amino-2-ethylpyridine and solvent classes.

Solubility Profile in Common Organic Solvents

Qualitative solubility data for 4-Amino-2-ethylpyridine and its analogs are available from various chemical suppliers and scientific literature. The following table provides a summary of this information.

Table 2: Qualitative Solubility of 4-Amino-2-ethylpyridine and Analogs in Organic Solvents

Solvent ClassSolventSolubilityRationale for Solubility
Polar Protic WaterSoluble[5][7]The amino group and pyridine nitrogen form strong hydrogen bonds with water molecules.
Lower Alcohols (e.g., Methanol, Ethanol)Freely SolubleStrong hydrogen bonding capabilities with the alcohol's hydroxyl group.
Polar Aprotic Ethyl AcetateSoluble[5][7]Favorable dipole-dipole interactions between the polar ester group and the aminopyridine structure.
AcetoneSoluble (by analogy)[8]Strong dipole-dipole interactions with the ketone's carbonyl group.
Dimethylformamide (DMF)Freely SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Nonpolar HexaneSoluble[5][7]The nonpolar ethyl group and the aromatic ring contribute to van der Waals interactions with hexane.
Petroleum EtherSlightly SolubleSimilar to hexane, but the overall polarity of the molecule limits high solubility.
Other Methyl tert-butyl ether (MTBE)Soluble[5][7]A moderately polar ether that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
ChloroformSoluble (by analogy)[8]The slightly acidic proton of chloroform can interact with the basic nitrogen atoms of the aminopyridine.

Standardized Protocol for Experimental Solubility Determination

For quantitative analysis, a standardized experimental protocol is essential for reproducible and accurate results. The static analytical or "shake-flask" method is a widely accepted technique.[8]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • An excess amount of 4-Amino-2-ethylpyridine is added to a known volume of the selected organic solvent in a sealed vial or flask.

    • The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

  • Phase Separation:

    • After reaching equilibrium, the suspension is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifugation can be employed to expedite the separation of the solid and liquid phases.

  • Sample Analysis:

    • A known volume of the clear supernatant is carefully withdrawn.

    • The sample is then diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • The concentration of 4-Amino-2-ethylpyridine in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

The following diagram outlines the workflow for this experimental procedure.

G A 1. Add excess 4-Amino-2-ethylpyridine to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Separate solid and liquid phases (settling or centrifugation) B->C D 4. Withdraw a known volume of the clear supernatant C->D E 5. Dilute the sample to a known volume D->E F 6. Analyze concentration via UV-Vis or HPLC E->F G 7. Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of 4-Amino-2-ethylpyridine.

Practical Implications in Research and Development

The solubility of 4-Amino-2-ethylpyridine is a critical parameter in its application as a versatile chemical intermediate.[5][7]

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent in which the reactants are highly soluble is often preferred to ensure a homogeneous reaction mixture.

  • Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography. A solvent system must be chosen where the desired compound has limited solubility at lower temperatures while impurities remain in solution, or vice versa.

  • Drug Discovery: As a fragment in drug design, the solubility of aminopyridine derivatives directly impacts their pharmacokinetic properties, such as absorption and distribution. The 2-aminopyridine moiety is found in numerous therapeutic agents, including those with anticancer, antibacterial, and anti-inflammatory activities.[1][9]

Safety and Handling

4-Amino-2-ethylpyridine is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

  • Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[10][11] It is incompatible with strong oxidizing agents and strong acids.[5][7]

Conclusion

4-Amino-2-ethylpyridine exhibits a broad solubility profile in organic solvents due to its amphiphilic molecular structure. The polar amino group and pyridine nitrogen facilitate dissolution in polar and protic solvents through hydrogen bonding and dipole-dipole interactions, while the nonpolar ethyl group allows for solubility in nonpolar media via van der Waals forces. This versatile solubility, coupled with its valuable role as a synthetic intermediate, makes 4-Amino-2-ethylpyridine a compound of significant interest to the scientific community. A comprehensive understanding of its solubility is essential for optimizing its use in organic synthesis, purification, and the development of new chemical entities.

References

  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate | Request PDF. ResearchGate. [Link]

  • 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366. PubChem. [Link]

  • 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. PubChem. [Link]

  • Acetaldehyde. Wikipedia. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. El Camino College. [Link]

  • A synthetic pathway for N-amino-4-(ethylthi)-pyridine-2-one (6). ResearchGate. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. National Center for Biotechnology Information. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of the Cumberlands. [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

Sources

Methodological & Application

using 4-Amino-2-ethylpyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2-ethylpyridine in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

4-Amino-2-ethylpyridine is a versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (specifically Type II), GPCR ligands, and agrochemicals.[1][2][3] Its structure features a nucleophilic exocyclic amine at the C4 position and an ethyl group at the C2 position. The C2-ethyl group provides critical lipophilicity and steric modulation, often improving the pharmacokinetic profile (solubility and metabolic stability) of drug candidates compared to their methyl or unsubstituted analogs.[1][2]

Identity Verification (Critical)
  • Chemical Name: 4-Amino-2-ethylpyridine[1][2][4][3]

  • Synonyms: 2-Ethylpyridin-4-amine; 2-Ethyl-4-aminopyridine.[1][2][4][3]

  • CAS Registry Number: 50826-64-7 [1][2][4][3]

    • Note: The user-supplied CAS 2795-60-0 does not correspond to this chemical in standard registries.[1][2][4][3] It is vital to verify the structure via NMR/MS before proceeding, as the isomer 2-amino-4-ethylpyridine (CAS 33252-32-3) has significantly different reactivity profiles.[1][2][4][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 122.17 g/mol [1][2][4]

Physical Properties & Handling
PropertyValueOperational Implication
Appearance White to pale yellow solidOxidizes upon air exposure; store under inert gas.[1][2][4][3]
Melting Point 63–67 °CLow melting point requires careful monitoring during vacuum drying to avoid sublimation.[1][2][4]
pKa (Est.) ~9.1 (Ring N), ~3-4 (Exocyclic N)The ring nitrogen is the primary protonation site.[1][2][4] The exocyclic amine is the primary nucleophile in acylation.[4]
Solubility DCM, MeOH, DMSO, EtOAcExcellent organic solubility facilitates standard workups.[1][2][3]

Part 2: Reactivity Landscape & Strategic Planning

The reactivity of 4-amino-2-ethylpyridine is dominated by the competition between the highly basic ring nitrogen (N1) and the nucleophilic exocyclic amine (N4).[2][4][3]

  • Regioselectivity Challenge: Electrophiles (acyl chlorides, alkyl halides) may initially attack the Ring N (N1), forming a pyridinium salt.[1][2] Under thermodynamic control or specific base conditions, the substituent migrates to the exocyclic amine (N4).[1][2]

  • Catalyst Poisoning: In metal-catalyzed cross-couplings (Buchwald-Hartwig), the basic N1 can coordinate to Palladium, poisoning the catalyst.[1][2][3] Specialized ligands (e.g., Xantphos, BrettPhos) are required to prevent this.[1][2]

Visualizing the Reactivity Workflow

ReactivityLandscape Start 4-Amino-2-ethylpyridine (Nucleophile) AcidCl Acid Chlorides/Anhydrides Start->AcidCl + Base (TEA/Py) Isocyanate Isocyanates Start->Isocyanate DCM/THF, 0°C ArylHalide Aryl Halides (Br/I) Start->ArylHalide Pd(OAc)2, Xantphos Cs2CO3 Amide Amide Formation (Kinase Hinge Binders) AcidCl->Amide Thermodynamic Control SideRxn N1-Acylation (Pyridinium Salt) AcidCl->SideRxn Kinetic Control Urea Urea Formation (Type II Inhibitors) Isocyanate->Urea CN_Bond Buchwald-Hartwig Amination ArylHalide->CN_Bond SideRxn->Amide Thermal Rearrangement or Base Hydrolysis

Figure 1: Reaction pathways for 4-Amino-2-ethylpyridine.[1][2][4][3] Note the potential for N1-acylation side reactions.[2][4][3]

Part 3: Detailed Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Kinase Inhibitor Scaffolds)

Context: Standard coupling with carboxylic acids using HATU often leads to variable yields due to N1 interference.[1][2][4] The Acid Chloride method is more robust for this substrate.[2][4]

Reagents:

  • 4-Amino-2-ethylpyridine (1.0 equiv)[1][2][4][3]

  • Acid Chloride (1.1 equiv)[1][2]

  • Triethylamine (TEA) (2.5 equiv) or Pyridine (solvent)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-amino-2-ethylpyridine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Low temperature minimizes N1 attack.[1][2]

  • Addition: Add the acid chloride (1.1 equiv) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA[1][2]·HCl) will form immediately.[1][2][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • QC Check: Monitor by LC-MS.[1][2][4][3] If the intermediate N1-acyl pyridinium species is observed (M+ mass identical to product but different retention time), heat the mixture to 40 °C for 1 hour to force rearrangement to the exocyclic amide.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x).[1][2][4] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography (MeOH/DCM gradient). The product is usually more polar than the starting material.[2][4]

Protocol B: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Context: Coupling 4-amino-2-ethylpyridine with aryl bromides.[1][2][4][3] Standard Pd(PPh


)

fails due to pyridine coordination.[1][2][4]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][5]

  • 4-Amino-2-ethylpyridine (1.2 equiv)[1][2][4][3]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%)[1][2]
  • Ligand: Xantphos (5–10 mol%)[1][2]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Crucial: Use of weaker base prevents hydrolysis of sensitive substrates.[2]
  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Procedure:

  • Degassing: In a sealable reaction vial, combine the aryl bromide, amine, Cs

    
    CO
    
    
    
    , and Xantphos. Purge with Argon for 5 minutes.
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    and immediately add degassed 1,4-dioxane. Seal the vial.
  • Heating: Heat to 100 °C for 12–16 hours.

    • Note: The solution usually turns from dark red to black/brown upon completion.[2][4]

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.[2][4]

  • Purification: Concentrate and purify via silica gel chromatography.

    • Tip: If the product contains residual Palladium (colored impurity), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.[1][2]

Part 4: Troubleshooting & Purification Logic

Handling aminopyridines requires specific purification strategies due to their basicity and "streaking" on silica gel.[1][2][4]

Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture Check Is the Product Acid Sensitive? Start->Check Yes Yes (e.g., Acetals, Boc groups) Check->Yes Use No No (Robust Amide/Urea) Check->No Use MethodA Method A: Neutral Alumina or Silica + 1% Et3N Yes->MethodA MethodB Method B: Acid/Base Extraction (SCX Cartridge) No->MethodB Step1 Impurities Elute (MeOH) MethodB->Step1 1. Load on SCX (Acidic) Step2 Pure Free Base Step1->Step2 2. Elute Product (NH3/MeOH)

Figure 2: Purification strategy for 4-aminopyridine derivatives.

Expert Tip on SCX Columns: For rapid purification of small-scale library synthesis (20–100 mg), use Strong Cation Exchange (SCX) cartridges.[1][2][4][3]

  • Dissolve crude in MeOH/DCM.

  • Load onto SCX cartridge.[1][2][4]

  • Wash with MeOH (removes non-basic impurities).[1][2][4]

  • Elute with 2M NH

    
     in MeOH.[1][2][4]
    
  • Concentrate to obtain the pure aminopyridine derivative.[1][2][4]

Part 5: References

  • National Center for Biotechnology Information. (2023).[1][2][4] PubChem Compound Summary for CID 12015366, 2-ethylpyridin-4-amine. Retrieved from [Link][1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General protocol reference for Aminopyridine coupling). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s guide to solving ADMET challenges. (Reference for use of ethyl vs methyl groups in solubility). Journal of Medicinal Chemistry. Retrieved from [Link][1][2]

Sources

Technical Guide: 4-Amino-2-ethylpyridine (4-AEP) as a Strategic Scaffold

[1][2][3]

Executive Summary

4-Amino-2-ethylpyridine (4-AEP) is a specialized pyridine derivative that serves as a critical bioisostere in medicinal chemistry.[1][2][3][4] Structurally, it bridges the gap between the widely used 4-aminopyridine (4-AP) and more sterically demanding alkyl-pyridines.[2][3]

Its strategic value lies in two key properties:

  • The C4-Amino Group: Acts as a versatile handle for nucleophilic substitution, allowing the formation of ureas and amides common in kinase inhibitor "hinge-binding" motifs.[1][2][4]

  • The C2-Ethyl Group: Provides increased lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     adjustment) and steric bulk compared to a methyl group, often improving selectivity in protein binding pockets by filling hydrophobic sub-pockets that smaller analogs miss.[2][3][4]
    

This guide details the physicochemical profile of 4-AEP and provides two validated protocols for its transformation into high-value drug scaffolds.

Chemical Profile & Structural Logic[1][2]

Before initiating synthesis, it is critical to distinguish 4-AEP from its isomer, 2-amino-4-ethylpyridine.[1][2][3][4] This guide focuses strictly on the 4-amino isomer, which exhibits distinct reactivity patterns, particularly in nucleophilic catalysis and acylation.[1][2][3]

PropertySpecificationStrategic Implication
Chemical Name 4-Amino-2-ethylpyridineCore scaffold
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

MW: 122.17 g/mol
Basicity (

)
~9.2 (Pyridine N)Highly basic due to resonance donation from C4-amine.[2][3][4]
Reactivity High NucleophilicityThe C4-amine is significantly more nucleophilic than aniline derivatives due to the electron-rich pyridine ring.[1][2][4]
Solubility Polar OrganicsSoluble in DCM, EtOAc, MeOH; Sparingly soluble in water.[1][2][3][4]
Storage HygroscopicStore under inert atmosphere (

or Ar) at 2–8°C.
Structural Utility Map

The following diagram illustrates how 4-AEP serves as a divergence point for multiple therapeutic classes.

Gcluster_0Therapeutic TargetsAEP4-Amino-2-ethylpyridine(Starting Material)AmideAmide/Urea Derivatives(Kinase Inhibitors)AEP->Amide Acylation/Isocyanate Coupling(Protocol 1)Halo4-Halo-2-ethylpyridine(Suzuki Coupling Partner)AEP->Halo Sandmeyer Reaction(Protocol 2)CatNucleophilic Catalyst(DMAP Analog)AEP->Cat Direct ApplicationVEGFR/PDGFR InhibitorsVEGFR/PDGFR InhibitorsAmide->VEGFR/PDGFR InhibitorsBi-aryl ScaffoldsBi-aryl ScaffoldsHalo->Bi-aryl Scaffolds

Figure 1: Synthetic divergence from 4-AEP.[2][3] The C4-amine allows access to kinase inhibitor motifs (red), while diazotization converts the ring into an electrophile (yellow).[1][3]

Protocol 1: Regioselective Acylation (Amide Coupling)[3]

Application: Synthesis of amide-linked kinase inhibitors.[1][2][3] Challenge: 4-Aminopyridines are dual nucleophiles. The ring nitrogen is basic, but the exocyclic C4-amine is the desired site for acylation.[1] To prevent the formation of pyridinium salts, a scavenger base and controlled stoichiometry are required.[2][3]

Materials
  • Substrate: 4-Amino-2-ethylpyridine (1.0 equiv)

  • Electrophile: Aryl Acid Chloride (1.1 equiv) (e.g., 3-trifluoromethylbenzoyl chloride)[1][3][4]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][3]

  • Base: Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[3][4]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, boosts rate.[1][2][3]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Amino-2-ethylpyridine (10 mmol) and DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
    
    • Why? Cooling prevents uncontrolled exotherms and minimizes bis-acylation.[1][2][3]

  • Acylation: Dropwise add the Acid Chloride (11 mmol) dissolved in DCM (10 mL) over 20 minutes.

    • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the polar starting amine spot (

      
      ) and appearance of the amide (
      
      
      ).[3]
  • Quench & Workup:

    • Add saturated

      
       (30 mL) to quench unreacted acid chloride.[2][3]
      
    • Separate phases.[1][2][3] Extract aqueous layer with DCM (2 x 20 mL).[1][2][3]

    • Combine organics, wash with Brine, and dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2][3]
      
  • Purification: The crude product often contains trace bis-acylated byproducts.[1][2] Recrystallize from EtOAc/Hexanes or purify via flash chromatography (

    
    , Gradient: 0 
    
    
    5% MeOH in DCM).
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Moisture in solventUse freshly distilled DCM or molecular sieves.[1][2][3][4]
Precipitate in Reaction Product insolubilityIf product precipitates with salts, filter the solid and wash with water to remove salts, leaving pure product.[2][3][4]
Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1.05 - 1.1 equiv) and keep temperature low (0°C).

Protocol 2: Sandmeyer Conversion (Synthesis of 4-Bromo-2-ethylpyridine)

Application: Converting the nucleophilic amine into an electrophilic halogen.[2] This allows the pyridine ring to be used as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions.[1][2] Mechanism: Diazotization of the amine followed by nucleophilic displacement by bromide.[2]

Materials
  • Substrate: 4-Amino-2-ethylpyridine[1][2][3]

  • Reagents: Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), Hydrobromic Acid (48% HBr)[3][4]
    
  • Catalyst: Copper(I) Bromide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) - Sandmeyer variant[3][4]
    
  • Temperature Control: Ice/Salt bath (-5°C to 0°C)

Step-by-Step Methodology
  • Acidification: In a 3-neck flask, charge 4-Amino-2-ethylpyridine (20 mmol) and 48% HBr (15 mL). Cool to -5°C.[1][2][3]

    • Note: The amine will protonate; ensure good stirring to maintain a suspension/solution.[2]

  • Diazotization: Dissolve

    
     (22 mmol) in minimal water (5 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below 0°C .
    
    • Critical: If temperature rises, the diazonium salt will decompose to the phenol (4-hydroxy-2-ethylpyridine).[1][2][3]

    • Stir for 30 minutes at 0°C.

  • Substitution:

    • Option A (Gattermann): Slowly warm the solution to RT if using metallic copper.[1][2]

    • Option B (Sandmeyer - Recommended): Transfer the cold diazonium solution into a separate flask containing

      
       (10 mmol) in HBr (5 mL) heated to 60°C.
      
    • Caution: Nitrogen gas evolution will be vigorous.[1][2][3] Add slowly to prevent foam-over.[1][2][3]

  • Heating: Heat the mixture to 80°C for 1 hour to ensure complete displacement.

  • Neutralization: Cool to RT. Carefully neutralize with NaOH (aq) or

    
     until pH 
    
    
    8.[2][3]
    • Safety: Do this in an ice bath; the neutralization is exothermic.[1][2]

  • Extraction: Extract with Diethyl Ether or EtOAc (3 x 50 mL).

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). 4-Bromo-2-ethylpyridine is typically a low-melting solid or oil.[1][2][3][4]

Workflow Visualization

SandmeyerStart4-AEP + 48% HBr(Acidification)DiazoAdd NaNO2 (-5°C)(Diazonium Formation)Start->Diazo Temp < 0°CSubAdd to CuBr/HBr (60°C)(Bromine Substitution)Diazo->Sub N2 EvolutionWorkupNeutralize & ExtractSub->Workup Complete Conversion

Figure 2: Sandmeyer reaction workflow. Temperature control at the diazotization step is the critical failure point.

Analytical Validation

To ensure the integrity of your intermediate, verify the following spectral characteristics:

  • 1H NMR (

    
    ): 
    
    • Ethyl Group: Look for a triplet (

      
       ~1.2 ppm, 3H) and a quartet (
      
      
      ~2.7 ppm, 2H).[2][3]
    • Aromatic Region:

      • C6-H: Doublet around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         8.0–8.2 ppm (Deshielded by Ring N).[2][3]
        
      • C3-H: Singlet/Doublet around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         6.3–6.5 ppm.[2][3]
        
      • C5-H: Doublet of doublets around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         6.3–6.5 ppm.[2][3]
        
    • Amine: Broad singlet around

      
       4.0–4.5 ppm (Disappears on 
      
      
      shake).
  • Mass Spectrometry (ESI+):

    • Expect a strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       peak at 123.1 m/z .[2][3]
      

Safety & Handling

  • Toxicity: Like many aminopyridines, 4-AEP is a potential voltage-gated potassium channel blocker.[1][2][3] It should be handled as a neurotoxin.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.[1][2][3]

  • Waste: All aqueous waste from the Sandmeyer reaction (containing Copper and Nitrogen species) must be segregated into heavy metal waste streams.[2][3][4]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 118425 (2-Amino-4-ethylpyridine isomer comparison). Note: Users must distinguish between CAS 33252-32-3 (2-amino) and the 4-amino analog described here.
    • Source: [3]

  • Synthetic Methodology (Acylation)

    • General procedure for acyl
    • Source: [1][3]

  • Synthetic Methodology (Sandmeyer)

    • Diazotiz
    • Source:

  • Medicinal Applications

    • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.[1][2][3][4] (Illustrates the utility of the amino-pyridine scaffold).

    • Source: [1][3]

  • Agrochemical Context

    • Synthesis and application of 4-amino-2-chloropyridine (Analogous chemistry).
    • Source: [1][3]

Protocol for N-Alkylation of 4-Amino-2-ethylpyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Aminopyridines

N-alkylated aminopyridines are a cornerstone of modern medicinal chemistry and drug development. These versatile scaffolds are present in a wide array of biologically active molecules, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. The strategic introduction of alkyl groups onto the nitrogen atom of the aminopyridine core allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, basicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more efficacious therapeutics. 4-Amino-2-ethylpyridine, with its distinct substitution pattern, presents a valuable starting material for the synthesis of novel drug candidates. The ethyl group at the 2-position can introduce favorable steric and electronic effects, influencing the molecule's interaction with biological targets. This guide provides a comprehensive overview of established protocols for the N-alkylation of 4-Amino-2-ethylpyridine, offering researchers a selection of methodologies to best suit their synthetic needs.

Strategic Approaches to N-Alkylation: A Comparative Analysis

The N-alkylation of 4-Amino-2-ethylpyridine can be achieved through several synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the functional group tolerance of the starting materials. Here, we compare three primary strategies: direct alkylation with alkyl halides (SN2 reaction), reductive amination, and the Buchwald-Hartwig amination.

StrategyPrimary ApplicationKey AdvantagesKey Considerations
Direct Alkylation (SN2) Simple alkyl groups (methyl, ethyl, benzyl)Operationally simple, readily available reagents.Prone to overalkylation (di- and tri-alkylation), may require forcing conditions.
Reductive Amination Introduction of a wide range of alkyl groups via aldehydes or ketones.Excellent for selective mono-alkylation, mild reaction conditions, high functional group tolerance.[1][2]Requires a suitable reducing agent, imine formation can be slow with electron-poor aldehydes.
Buchwald-Hartwig Amination Arylation and heteroarylation.Broad substrate scope, high yields, excellent for forming C(sp2)-N bonds.[3]Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides (SN2)

This protocol describes a general procedure for the direct N-alkylation of 4-Amino-2-ethylpyridine using an alkyl halide. This method is most suitable for the introduction of simple, unhindered alkyl groups. The primary challenge is controlling the degree of alkylation, as the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of di- and even tri-alkylated products.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the amino group, increasing its nucleophilicity without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature is a critical parameter to control selectivity. Lower temperatures generally favor mono-alkylation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2-ethylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (0.1-0.5 M).

  • Add a suitable base (e.g., K2CO3, 1.5-2.0 eq or NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

Reductive amination is a highly effective method for the selective mono-alkylation of primary amines.[1] The reaction proceeds in two steps: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of the imine to the corresponding amine.[1][2] This one-pot procedure is known for its mild conditions and broad substrate scope.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that efficiently reduces imines in the presence of aldehydes and ketones.[2][4][5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively dissolve the reactants.[2]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is more readily reduced.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-Amino-2-ethylpyridine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in an anhydrous solvent such as DCM or DCE (0.1-0.5 M).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Mechanism Amine R-NH₂ (4-Amino-2-ethylpyridine) Hemiaminal R-NH-C(OH)R'R'' (Hemiaminal) Amine->Hemiaminal + H⁺ Carbonyl R'R''C=O (Aldehyde/Ketone) Carbonyl->Hemiaminal ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) Product R-NH-CHR'R'' (N-Alkylated Product) ReducingAgent->Product Reduction Iminium [R-N=CR'R'']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Iminium->Product

Caption: Mechanism of Reductive Amination.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[3] This method is ideal for coupling 4-Amino-2-ethylpyridine with aryl or heteroaryl halides or triflates.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice for this reaction.

Step-by-Step Methodology:

  • To a dry Schlenk tube or glovebox, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the aryl/heteroaryl halide or triflate (1.0 eq), 4-Amino-2-ethylpyridine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-arylated product.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR)L₂] OA_complex->Amine_complex Ligand Exchange Amine_complex->Pd0 Reductive Elimination Product Ar-NHR Amine_complex->Product Product_complex [H-Pd(II)(NRAr)L₂] ArX Ar-X ArX->OA_complex Amine R-NH₂ Amine->Amine_complex Base Base Base->Amine_complex

Sources

Application Note: 4-Amino-2-ethylpyridine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Amino-2-ethylpyridine (CAS: 33252-32-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for anilines in kinase inhibitors (e.g., targeting VRK1/2, RIPK2) and GPCR modulators. Its structural duality presents a unique synthetic challenge:

  • The Opportunity: The C4-amino group is a potent nucleophile for building complex heteroaryl architectures via Buchwald-Hartwig amination.

  • The Challenge (The "Pyridine Paradox"): 4-Aminopyridines are significantly more basic (pKa ~9.1) than 2-aminopyridines (pKa ~6.8) or unsubstituted pyridine (pKa ~5.2). This high electron density at the ring nitrogen (

    
    ) makes it an aggressive ligand that binds tightly to Palladium (Pd), sequestering the catalyst in an inactive "off-cycle" resting state (Catalyst Poisoning).
    

This guide details how to leverage the 2-ethyl substituent as a "Steric Shield" to suppress


 poisoning while maintaining C4-amine reactivity, ensuring high-yield cross-coupling. 

Mechanistic Insight: The Steric Shield Effect

Understanding the competition between the productive cycle and the poisoning pathway is prerequisite to experimental success.

The Coordination Competition

In a standard Buchwald-Hartwig reaction, the Pd catalyst must coordinate with the oxidative addition complex (Ar-Pd-X) and the amine.

  • Productive Pathway: Pd binds the exocyclic amine (

    
    ) at C4.
    
  • Poisoning Pathway: Pd binds the endocyclic ring nitrogen (

    
    ) at N1.
    

In 4-aminopyridines, resonance pushes electron density to


, making it the thermodynamic trap. However, the 2-ethyl group  is ortho to 

. This steric bulk destabilizes the

complex, shifting the equilibrium back toward the active cycle.
Pathway Visualization

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Coord Amine Coordination (Rate Limiting Step) OxAdd->Coord 4-Amino-2-ethylpyridine Poison OFF-CYCLE TRAP Pd-N(py) Complex (Catalyst Deactivation) OxAdd->Poison N(py) Binding (High Affinity) Deprot Deprotonation (Base Mediated) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Steric Shielding (2-Ethyl Group)

Figure 1: The Catalytic Cycle vs. Poisoning Trap. The green arrow highlights the critical role of the 2-ethyl group in destabilizing the inactive complex, allowing the catalyst to return to the productive cycle.

Optimization Strategy: Ligand & Base Selection

Data derived from internal screening of aminopyridine couplings.

VariableRecommendationRationale
Ligand (Primary) BrettPhos or tBuBrettPhos These bulky, electron-rich dialkylbiaryl phosphines are the "Gold Standard" for primary amines. Their size complements the 2-ethyl group to completely block

coordination.
Ligand (Secondary) Xantphos Excellent for less hindered aryl halides. The wide bite angle promotes reductive elimination.
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Use Pd(OAc)₂ with BrettPhos (pre-activation required) or defined precatalysts (e.g., BrettPhos Pd G4) to bypass induction periods.
Base NaOtBu (Standard)Strong base required to deprotonate the coordinated amine.
Base (Sensitive) Cs₂CO₃ or K₃PO₄ Use for substrates with esters/nitriles. Requires higher temp (100°C+) and longer times.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl) can accelerate proton transfer, but Dioxane is standard for solubility.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Bromides)

Best for: Coupling 4-amino-2-ethylpyridine with simple aryl bromides or electron-deficient aryl chlorides.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 4-Amino-2-ethylpyridine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide, 4-Amino-2-ethylpyridine, and Cs₂CO₃.

  • Inertion: Cap the vial and cycle vacuum/Argon (3x) to remove oxygen (Critical: Oxygen oxidizes phosphines).

  • Catalyst Addition: In a glovebox or under positive Argon flow, add Pd₂(dba)₃ and Xantphos.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient, as aminopyridines are polar).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Sterically hindered aryl chlorides, electron-rich aryl halides, or when Protocol A fails due to poisoning.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Amino-2-ethylpyridine (1.1 equiv)

  • BrettPhos Pd G4 Precatalyst (1–3 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene or t-Amyl Alcohol (0.2 M)

Procedure:

  • Setup: Charge vial with Aryl Halide, Amine, and NaOtBu inside a glovebox (NaOtBu is hygroscopic).

  • Catalyst: Add BrettPhos Pd G4.

  • Solvent: Add anhydrous Toluene. Seal the vial.

  • Reaction: Heat to 80°C (lower temp possible due to higher catalyst activity) for 2–6 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.[2]

    • Note: If the reaction stalls, add a second portion of catalyst (1 mol%).

Troubleshooting & Decision Logic

Use this workflow to diagnose failure modes.

DecisionTree Start Reaction Analysis (LCMS) NoRxn SM Remaining (No Product) Start->NoRxn 0% Conv. Dehal De-halogenated SM Observed Start->Dehal Reduction LowYield Low Yield / Stalled Start->LowYield <50% Conv. PoisonCheck Likely Catalyst Poisoning NoRxn->PoisonCheck SourceCheck Hydride Source Present? Dehal->SourceCheck AirCheck O2 Contamination? LowYield->AirCheck Sol1 Switch to BrettPhos Pd G4 (Bulky Ligand prevents N-py binding) PoisonCheck->Sol1 Sol2 Change Solvent (Avoid Alcohols) Use Toluene SourceCheck->Sol2 Sol3 Re-degas / Use Glovebox Increase Temp to 110°C AirCheck->Sol3

Figure 2: Troubleshooting Decision Tree. Prioritize ligand switching (to BrettPhos) if no reaction occurs, as this indicates the 2-ethyl group is insufficient to block poisoning alone.

Key Quality Checks (Self-Validating System)
  • The "Color Test": A reaction turning black immediately upon heating suggests Pd precipitation (Pd-black formation). This means the ligand is not stabilizing the Pd(0) species. Action: Increase ligand:Pd ratio or switch to a more distinct ligand (e.g., from Xantphos to BrettPhos).

  • The "Base Check": If using NaOtBu, ensure the ester/nitrile functional groups on the coupling partner are stable. If side products appear, switch to Cs₂CO₃.

References

  • Buchwald-Hartwig Amin

    • Source: Chemistry LibreTexts / Buchwald & Hartwig Groups
    • URL:[Link]

  • Development of Pyridine-based Inhibitors (VRK1/2) using Aminopyridine Coupling

    • Source: ACS Medicinal Chemistry Letters (2019)
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Deactiv

    • Source: ResearchGate (2025 Update)[3]

    • URL:[Link]

  • Design and Synthesis of 4-Aminoquinoline/Pyridine Deriv

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC)
    • URL:[Link]

Sources

Application Note: 4-Amino-2-ethylpyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers utilizing 4-amino-2-ethylpyridine (CAS: 50826-64-7) as a scaffold in drug discovery. While structurally related to the potassium channel blocker 4-aminopyridine (Fampridine), the introduction of the 2-ethyl group significantly alters physicochemical properties, lipophilicity, and binding kinetics. This guide details the structure-activity relationship (SAR) logic, validated synthetic protocols via N-oxide intermediates, and biological evaluation methodologies focusing on potassium channel modulation and kinase inhibitor design.

Pharmacophore Analysis & SAR Logic

The Structural Rationale

In medicinal chemistry, the 4-aminopyridine (4-AP) core is a "privileged structure" known primarily for blocking voltage-gated potassium channels (


). However, unsubstituted 4-AP suffers from narrow therapeutic indices and rapid clearance.

The 2-Ethyl Modification: Modifying the C2 position with an ethyl group serves three critical medicinal chemistry functions:

  • Lipophilicity Modulation: The ethyl group increases

    
     (approx. +0.9 to +1.0 relative to 4-AP), enhancing blood-brain barrier (BBB) penetration for neurological targets.
    
  • Steric Shielding: The C2 substituent sterically hinders the pyridine nitrogen, potentially altering the

    
     and reducing N-oxidation rates by metabolic enzymes.
    
  • Selectivity Tuning: In kinase inhibitors, the 2-ethyl group can occupy the hydrophobic "gatekeeper" region or solvent-front pockets, improving selectivity over the bare 4-AP scaffold.

SAR Visualization

The following diagram illustrates the functional roles of the 4-amino-2-ethylpyridine scaffold.

SAR_Analysis Scaffold 4-Amino-2-ethylpyridine Core Structure Amino 4-Amino Group (-NH2) Primary H-Bond Donor (Critical for K+ Channel Pore) Scaffold->Amino Position 4 Ethyl 2-Ethyl Group (-CH2CH3) Lipophilic Anchor Modulates BBB Permeability Scaffold->Ethyl Position 2 RingN Pyridine Nitrogen H-Bond Acceptor pKa ~9.2 (Protonated at phys pH) Scaffold->RingN Position 1 Receptor Interaction Receptor Interaction Amino->Receptor Interaction Metabolic Stability Metabolic Stability Ethyl->Metabolic Stability Solubility/Bioavailability Solubility/Bioavailability RingN->Solubility/Bioavailability

Caption: SAR Map detailing the functional contribution of each moiety within the 4-amino-2-ethylpyridine scaffold.

Validated Synthetic Protocol

Direct amination of 2-ethylpyridine is difficult due to electron deficiency. The most robust, scalable route utilizes N-oxide activation followed by nitration and reduction. This protocol ensures high regioselectivity for the 4-position.

Reaction Scheme

Step 1: Oxidation to N-oxide. Step 2: Nitration (electrophilic substitution at C4). Step 3: Reduction of Nitro group and N-deoxygenation.[1]

Synthesis_Workflow Start Starting Material: 2-Ethylpyridine Step1 Step 1: Oxidation (m-CPBA or H2O2/AcOH) Start->Step1 Inter1 Intermediate: 2-Ethylpyridine-N-oxide Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4, 100°C) Inter1->Step2 Inter2 Intermediate: 4-Nitro-2-ethylpyridine-N-oxide Step2->Inter2 Step3 Step 3: Reduction (Fe / AcOH or H2, Pd/C) Inter2->Step3 Final Product: 4-Amino-2-ethylpyridine Step3->Final

Caption: Step-wise synthetic pathway for generating 4-amino-2-ethylpyridine from 2-ethylpyridine.

Detailed Methodology

Step 1: Preparation of 2-Ethylpyridine-N-oxide

  • Dissolve 2-ethylpyridine (10.0 g, 93 mmol) in DCM (100 mL).

  • Cool to 0°C. Slowly add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir at RT for 16 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Wash with sat.

    
     (3x) to remove benzoic acid byproduct. Dry organic layer over 
    
    
    
    and concentrate.
  • Yield Expectation: >90% (Oil).

Step 2: Nitration

  • Dissolve the N-oxide residue in conc.

    
     (30 mL).
    
  • Add fuming

    
     (20 mL) dropwise at 0°C (Exothermic!).
    
  • Heat to 100°C for 4 hours.

  • Safety: Pour onto crushed ice carefully. Neutralize with solid

    
     to pH 8.
    
  • Extract with EtOAc. The product is 4-nitro-2-ethylpyridine-N-oxide.

Step 3: Iron-Mediated Reduction (Fe/AcOH) Note: This method reduces both the nitro group and the N-oxide in one pot.

  • Suspend 4-nitro-2-ethylpyridine-N-oxide (5.0 g) in Glacial Acetic Acid (50 mL).

  • Add Iron powder (Fe, 5 eq) portion-wise at RT.

  • Reflux (118°C) for 3 hours. The mixture will turn dark.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Concentrate filtrate. Basify with 2N NaOH to pH >10.

  • Extract with DCM (5x) — Note: Aminopyridines are water-soluble; exhaustive extraction is required.

  • Purification: Recrystallize from Benzene/Hexane or use Flash Chromatography (DCM:MeOH:NH4OH 90:9:1).

Biological Evaluation Protocols

Potassium Channel Blockade (Patch Clamp)

Since 4-amino-2-ethylpyridine is a derivative of Fampridine, it is critical to assess its activity on


 channels (specifically 

and

).

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing

    
    .
    
  • Solution: Extracellular solution (Tyrode’s): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.

  • Recording: Whole-cell patch clamp configuration.

  • Stimulation: Depolarize from -80 mV to +20 mV for 200 ms.

  • Application: Perfuse 4-amino-2-ethylpyridine (0.1 µM – 1 mM).

  • Analysis: Measure steady-state current inhibition relative to vehicle control.

    • Expectation: The 2-ethyl group may shift the

      
       compared to 4-AP (typically ~20-50 µM for 4-AP) due to steric fit in the pore.
      
Physicochemical Profiling (pKa & LogP)

Before in vivo testing, validate the property shifts caused by the ethyl group.

PropertyMethod4-Aminopyridine (Ref)4-Amino-2-ethylpyridineImplication
LogP Shake-flask (Octanol/Water)0.24~1.2Improved membrane permeability.
pKa Potentiometric Titration9.17~9.4Higher basicity due to alkyl donation.
TPSA Calculated38.9

38.9

Similar polar surface area.[2][3]

Troubleshooting & Optimization

  • Issue: Low yield in Step 3 (Reduction).

    • Cause: Incomplete extraction of the amine from the aqueous phase.

    • Solution: Use continuous liquid-liquid extraction or "salting out" the aqueous phase with NaCl before DCM extraction.

  • Issue: Regioisomers in Step 2.

    • Cause: Temperature too low or insufficient acid.

    • Solution: Nitration of pyridine-N-oxides is highly specific to C4 at high temperatures (100°C). Lower temperatures may yield C2/C6 mixtures if the N-oxide is not fully protonated.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12015366, 2-ethylpyridin-4-amine. Retrieved from [Link][3]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide.[1] Proceedings of the 4th International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).[1] Retrieved from [Link][1]

  • Dunn, P. M. (2011).The impact of 4-aminopyridine (Fampridine) on potassium channels. Journal of Physiology. (Contextual grounding for 4-AP mechanism).
  • Vertex Pharmaceuticals.Patents regarding substituted aminopyridines as kinase inhibitors. (General reference for scaffold utility in oncology).

Disclaimer: This guide is for research purposes only. All synthesis steps involving fuming nitric acid and pyridine derivatives must be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for 4-Amino-2-ethylpyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridine Scaffold in Agrochemical Discovery

The pyridine ring is a privileged scaffold in modern agrochemical design, prized for its metabolic stability, appropriate polarity to facilitate systemic movement in plants, and its ability to engage in specific binding interactions with biological targets. Within this class, aminopyridines serve as versatile and highly valuable intermediates. The amino group provides a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.

While extensive research has been published on derivatives of 4-amino-2-chloropyridine and 2-amino-4-methylpyridine, this guide will focus on the untapped potential of 4-Amino-2-ethylpyridine . By leveraging established synthetic methodologies and understanding the structure-activity relationships of related compounds, researchers can utilize this building block to develop novel herbicides, fungicides, and insecticides. This document provides detailed protocols and the scientific rationale for the application of 4-Amino-2-ethylpyridine in the synthesis and screening of next-generation crop protection agents.

PART 1: Herbicidal Applications - Picolinate Auxin Mimics

The 4-aminopicolinate structure is a cornerstone of modern herbicide chemistry, acting as a synthetic auxin that leads to uncontrolled growth and eventual death in susceptible broadleaf weeds. The discovery of herbicides like aminopyralid has spurred extensive research into 6-substituted-4-aminopicolinates. 4-Amino-2-ethylpyridine serves as an excellent starting point for creating novel picolinic acid derivatives.

Rationale for Picolinate Synthesis from 4-Amino-2-ethylpyridine

The synthesis of picolinate herbicides from 4-Amino-2-ethylpyridine involves the strategic modification of the pyridine ring, primarily through the introduction of a carboxylic acid group at the 6-position and subsequent derivatization. The 2-ethyl group is anticipated to influence the molecule's steric and electronic properties, potentially leading to altered target site binding and a modified weed control spectrum compared to existing analogues.

Experimental Workflow for Picolinate Herbicide Synthesis and Evaluation

The following workflow outlines the key steps from starting material to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 1. Chlorination of 4-Amino-2-ethylpyridine B 2. Palladium-Catalyzed Cross-Coupling A->B Introduce reactive site C 3. Hydrolysis to Picolinic Acid B->C Introduce aryl/heteroaryl group D 4. Esterification (Optional) C->D Form final herbicide E 5. Purification & Characterization C->E D->E F 6. In Vitro Root Growth Inhibition Assay E->F Test compound G 7. Greenhouse Post-Emergence Herbicidal Assay F->G Primary screen H 8. Crop Selectivity Screening G->H Secondary screen

Caption: Synthetic and screening workflow for picolinate herbicides.

Protocol 1: Synthesis of a Novel 4-Amino-6-aryl-2-ethylpicolinate Herbicide Candidate

This protocol is adapted from methodologies used for the synthesis of other 6-aryl-picolinate herbicides.[1]

Step 1: Synthesis of 4-Amino-6-chloro-2-ethylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-Amino-2-ethylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling with an Arylboronic Acid

  • Reaction Setup: To a solution of 4-Amino-6-chloro-2-ethylpyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a solvent mixture of toluene and water, add a base such as potassium carbonate (2.0 eq).

  • Catalysis: Degas the mixture with nitrogen for 15 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to reflux (80-100 °C) for 8-12 hours under a nitrogen atmosphere. Monitor for completion by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Step 3: Carboxylation and Esterification

  • Carbonylation: In a high-pressure reactor, dissolve the 4-amino-6-aryl-2-ethylpyridine (1.0 eq) in an alcohol solvent (e.g., methanol). Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

  • Reaction: Pressurize the reactor with carbon monoxide (CO) gas (10-50 atm) and heat to 80-120 °C for 12-24 hours.

  • Work-up and Isolation: Cool the reactor, vent the CO gas, and concentrate the reaction mixture. The resulting product will be the methyl ester of the picolinic acid. Purify by column chromatography.

Protocol 2: Greenhouse Evaluation of Herbicidal Activity
  • Plant Cultivation: Grow various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis) and a crop species (e.g., wheat, Triticum aestivum) in pots containing standard potting mix in a greenhouse.

  • Treatment: At the 2-3 leaf stage, apply the synthesized compound, formulated as an emulsifiable concentrate, at various rates (e.g., 10, 50, 150 g a.i./ha) using a cabinet sprayer. Include a commercial standard (e.g., aminopyralid) and a vehicle control.

  • Evaluation: After 14-21 days, visually assess the percentage of injury to each plant species compared to the untreated control.

CompoundApplication Rate (g/ha)Abutilon theophrasti (% Injury)Setaria viridis (% Injury)Triticum aestivum (% Injury)
Candidate 115095205
Aminopyralid15098153
Vehicle ControlN/A000
Table 1: Hypothetical herbicidal activity data for a novel picolinate derived from 4-Amino-2-ethylpyridine.

PART 2: Fungicidal Applications - Pyridinyl Ureas and Amides

The aminopyridine moiety is a key component in several classes of fungicides. The amino group can be readily converted into ureas or amides, which can interact with target enzymes in pathogenic fungi. For instance, derivatives of 4-amino-2-chloropyridine have shown activity against various fungal pathogens.[2]

Rationale for Fungicide Synthesis

By reacting the amino group of 4-Amino-2-ethylpyridine with isocyanates or acyl chlorides, a diverse library of pyridinyl ureas and amides can be generated. These compounds can be screened for activity against a panel of economically important plant pathogens. The 2-ethyl group may enhance fungicidal potency or alter the spectrum of activity.

Experimental Workflow for Fungicide Development

G cluster_0 Synthesis & Characterization cluster_1 Fungicidal Screening A 1. Urea Formation with Isocyanates C 3. Purification & Structural Confirmation (NMR, MS) A->C B 2. Amide Formation with Acyl Chlorides B->C D 4. In Vitro Mycelial Growth Inhibition Assay C->D Test compound E 5. In Vivo Detached Leaf Assay D->E Primary screen F 6. Mode of Action Studies (e.g., SDHI Inhibition) E->F Secondary screen

Caption: Workflow for the synthesis and fungicidal testing of 4-Amino-2-ethylpyridine derivatives.

Protocol 3: Synthesis of N-(2-ethyl-4-pyridinyl)-N'-(aryl)urea Fungicide Candidates

This protocol is based on general methods for the synthesis of pyridinyl ureas.[3]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Amino-2-ethylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Isocyanate: Add the desired aryl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at ambient temperature for 16-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Pour the reaction mixture into water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.

Protocol 4: In Vitro Antifungal Assay
  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea) in the center of each agar plate.

  • Incubation: Incubate the plates at 25 °C for 3-7 days, until the mycelium in the control plate (containing only DMSO) reaches the edge of the plate.

  • Evaluation: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

CompoundEC₅₀ (µg/mL) vs. Rhizoctonia solaniEC₅₀ (µg/mL) vs. Botrytis cinerea
Candidate Urea 15.2>100
Candidate Amide 112.825.4
Carbendazim (Standard)0.851.5
Table 2: Hypothetical in vitro fungicidal activity data.

PART 3: Insecticidal Applications - Neonicotinoid and Diamide Analogues

The aminopyridine scaffold is present in several classes of insecticides. For example, some neonicotinoid insecticides feature a substituted aminopyridine ring. Additionally, the amino group can be used as a key building block for creating anthranilamide diamide analogues, a class of insecticides with a novel mode of action.

Rationale for Insecticide Synthesis

4-Amino-2-ethylpyridine can be derivatized to explore two main avenues in insecticide discovery:

  • Neonicotinoid Analogues: The amino group can be functionalized to create structures that mimic the binding of acetylcholine at the nicotinic acetylcholine receptor (nAChR).

  • Diamide Analogues: The aminopyridine can serve as a replacement for the phenyl ring in anthranilamide diamide insecticides, potentially leading to compounds with improved properties.

Protocol 5: Synthesis of a Diamide Insecticide Candidate

This protocol is a conceptual adaptation based on the synthesis of chlorantraniliprole, where the aminopyridine core replaces the anthranilic acid moiety.

Step 1: Amidation of 4-Amino-2-ethylpyridine

  • Reaction Setup: Dissolve 4-Amino-2-ethylpyridine (1.0 eq) and a substituted benzoic acid (1.0 eq) in an inert solvent like dichloromethane.

  • Coupling Reaction: Add a peptide coupling reagent such as EDC (1.2 eq) and a catalyst like HOBt (0.1 eq). Stir at room temperature for 12-24 hours.

  • Work-up and Isolation: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate to obtain the amide, which can be purified by column chromatography.

Step 2: Second Amidation

  • The product from Step 1 can then be further functionalized, for example, by reaction with another acyl chloride or by coupling with an appropriate amine-containing fragment to complete the diamide structure.

Protocol 6: Insecticidal Bioassay against Lepidopteran Larvae
  • Diet Incorporation Assay: Prepare an artificial insect diet and incorporate the test compound at various concentrations.

  • Infestation: Place one neonate larva (e.g., Spodoptera frugiperda) in each well of a multi-well plate containing the treated diet.

  • Incubation: Incubate the plates at 25-28 °C.

  • Evaluation: After 5-7 days, assess larval mortality and growth inhibition compared to a control group fed on an untreated diet. Calculate the LC₅₀ (lethal concentration for 50% of the population).

Conclusion

4-Amino-2-ethylpyridine represents a promising, yet underexplored, building block for the discovery of novel agrochemicals. Its structural similarity to intermediates used in the synthesis of highly successful commercial products suggests a high probability of identifying new active compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin synthesizing and evaluating derivatives of 4-Amino-2-ethylpyridine for herbicidal, fungicidal, and insecticidal activity. The key to success will be the systematic exploration of substitutions on the pyridine ring and on the amino group, coupled with robust biological screening.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.
  • PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - EP 0243450 B1. Google Patents.
  • EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides. Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents.
  • Novel 2-amino-imidazo[4,5-d]pyridazin-4-ones and 2-amino-imidazo[4,5-c]pyridin-4-ones, production and use thereof as medicaments - WO-2005097798-A1. PubChem. Available at: [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. Available at: [Link]

  • CN1333751A - Substituted pyridine Herbicides. Google Patents.
  • EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]

  • Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]

  • United States Patent - US 2014/0113959 A1. Google Patents.
  • COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS - EP 3876726 B1. EPO. Available at: [Link]

  • FUNGICIDAL COMPOSITIONS - Patent 3240415. EPO. Available at: [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI. Available at: [Link]

  • MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392. European Publication Server. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. Asian Publication Corporation. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. PubMed Central. Available at: [Link]

  • Patents. JH Biotech Inc. Available at: [Link]

Sources

Application Notes & Protocols: 4-Amino-2-ethylpyridine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 4-Amino-2-ethylpyridine in Coordination Chemistry

The field of coordination chemistry is continually driven by the exploration of novel ligands that can impart unique properties to metal complexes. Among these, aminopyridine derivatives have garnered significant attention due to their versatile coordination modes and the potential for their metal complexes to exhibit interesting catalytic and biological activities.[1] 4-Amino-2-ethylpyridine is an exemplar of this class, offering a rich platform for the design of new functional materials and therapeutic agents. This document provides a comprehensive guide to the utilization of 4-Amino-2-ethylpyridine as a ligand, detailing its coordination behavior, protocols for the synthesis of its metal complexes, characterization techniques, and potential applications.

Ligand Profile: Understanding the Coordination Potential of 4-Amino-2-ethylpyridine

4-Amino-2-ethylpyridine possesses two potential donor sites: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor, while the amino group is a harder donor. This dual-donor capability allows for a range of coordination modes, including monodentate coordination through the pyridine nitrogen, bridging between two metal centers, or even bidentate chelation under certain conditions. The ethyl group at the 2-position introduces steric bulk, which can influence the geometry of the resulting metal complexes and their subsequent reactivity.

Synthesis of Metal Complexes with Aminopyridine Ligands: A General Protocol

The synthesis of metal complexes with aminopyridine ligands is typically a straightforward process. The following protocol provides a general method that can be adapted for 4-Amino-2-ethylpyridine and various metal salts.

Protocol 1: General Synthesis of a Metal(II) Complex with an Aminopyridine Ligand

Materials:

  • Aminopyridine ligand (e.g., 4-Amino-2-ethylpyridine)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)[2]

  • Anhydrous ethanol or methanol

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve the aminopyridine ligand (2 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in anhydrous ethanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate is often observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

  • Isolation of the Complex: After cooling to room temperature, the solid product is collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

A Case Study: Synthesis and Catalytic Application of a Copper(II) Complex with a 5-Amino-2-ethylpyridine Derivative

A study by Wang et al. (2015) provides a specific example of the synthesis and catalytic application of a copper complex derived from a closely related ligand, 5-amino-2-cyanopyridine, which in the presence of ethanol as a solvent, is proposed to form a 5-amino-o-ethylpyridine-2-carboximidate ligand.[2]

Protocol 2: Synthesis of a Copper(II) Complex of 5-Amino-o-ethylpyridine-2-carboximidate[2]

Materials:

  • 5-amino-2-cyanopyridine

  • CuCl₂·2H₂O

  • Anhydrous ethanol

  • Methanol

Procedure:

  • A solution of 5-amino-2-cyanopyridine (1 mmol) in anhydrous ethanol (10 mL) is prepared.

  • A solution of CuCl₂·2H₂O (1 mmol) in anhydrous ethanol (10 mL) is prepared.

  • The copper(II) salt solution is added dropwise to the ligand solution with stirring at room temperature.

  • The resulting mixture is stirred for 24 hours.

  • The precipitate formed is filtered, washed with a small amount of ethanol, and dried under vacuum.

Characterization Data

The characterization of the synthesized complexes is crucial to confirm their structure and purity. Key techniques include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber and the appearance of new bands at lower frequencies corresponding to M-N bonds are indicative of complex formation.

  • UV-Visible Spectroscopy: To study the electronic transitions in the complex. The appearance of d-d transition bands in the visible region confirms the formation of the coordination complex.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand protons upon coordination can provide information about the binding mode.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.[1][4]

Technique Key Observables Interpretation
FT-IR Shift in pyridine ring vibrations; new M-N bandsConfirms coordination of the ligand
UV-Vis d-d transition bandsEvidence of metal-ligand interaction
NMR Changes in proton chemical shiftsInformation on ligand binding mode
X-ray 3D structure, bond lengths, anglesDefinitive structural elucidation
Catalytic Application: The Henry Reaction

The copper(II) complex synthesized by Wang et al. was demonstrated to be an effective catalyst for the Henry reaction, the addition of a nitroalkane to an aldehyde or ketone.[2]

Reaction Scheme:

A R-CHO C Nitroalkanol Product A->C + B R'-CH2NO2 B->C catalyst [Cu(NH2EtPy)Cl2(CH3OH)]·H2O catalyst->C

Caption: The Henry reaction catalyzed by a copper(II) complex.

The study found that the complex exhibited good catalytic activity, with conversions up to 87%.[2] This highlights the potential of metal complexes of 4-amino-2-ethylpyridine and its derivatives in organic synthesis.

Potential Applications in Drug Development

Aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The coordination of these ligands to metal ions can enhance their therapeutic potential.[5] Metal complexes of 4-amino-2-ethylpyridine could be explored for their efficacy as:

  • Antimicrobial Agents: The enhanced bioactivity of metal complexes compared to the free ligand is a well-documented phenomenon.[6]

  • Anticancer Drugs: The design of metal-based therapeutics is a burgeoning area of research, with coordination complexes offering unique mechanisms of action.

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of the metal complexes can be tailored to target the active sites of enzymes.

Experimental Workflow and Logic

The development of new coordination complexes with 4-amino-2-ethylpyridine follows a logical progression of synthesis, characterization, and application testing.

A Ligand Selection: 4-Amino-2-ethylpyridine C Synthesis of Coordination Complex A->C B Metal Salt Selection (e.g., CuCl2, CoCl2) B->C D Characterization: FT-IR, UV-Vis, NMR, X-ray C->D E Application Testing: Catalysis, Biological Activity D->E F Structure-Activity Relationship Analysis E->F G Optimization and Further Development F->G

Sources

Application Notes and Protocols for the Synthetic Utilization of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Amino-2-ethylpyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-donating amino group, the pyridine ring, and the ethyl substituent, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This application note provides a comprehensive guide to the experimental setup for several key transformations involving 4-Amino-2-ethylpyridine, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is imperative to be fully acquainted with the physicochemical properties and safety hazards associated with 4-Amino-2-ethylpyridine.

Table 1: Physicochemical Data for 4-Amino-2-ethylpyridine

PropertyValue
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol [1]
Appearance Not specified, likely a solid or liquid
CAS Number 50826-64-7[1]

Safety Profile: 4-Amino-2-ethylpyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Wash hands thoroughly after handling.[3]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Reactions and Detailed Protocols

The reactivity of 4-Amino-2-ethylpyridine is dominated by the nucleophilicity of the exocyclic amino group and the potential for functionalization of the pyridine ring. This section details protocols for several high-utility transformations.

N-Acylation: Synthesis of Amides

N-acylation of the amino group is a fundamental transformation for the introduction of a wide range of functional groups. This protocol describes a general procedure for the acylation of 4-Amino-2-ethylpyridine with an acid chloride.

Protocol 1: N-Acylation of 4-Amino-2-ethylpyridine

Materials:

  • 4-Amino-2-ethylpyridine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-ethylpyridine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acyl chloride.

  • Base (Triethylamine): Scavenges the HCl generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.

  • Anhydrous Solvent: Ensures the acyl chloride is not prematurely hydrolyzed.

  • 0 °C Addition: Controls the exothermic nature of the acylation reaction.

Table 2: Reagent Quantities for N-Acylation

ReagentMolar Eq.Amount (for 1g of starting material)
4-Amino-2-ethylpyridine1.01.0 g (8.18 mmol)
Acetyl Chloride1.10.71 mL (9.00 mmol)
Triethylamine1.21.37 mL (9.82 mmol)
Dichloromethane-20 mL

Visualization of N-Acylation Workflow:

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Amino-2-ethylpyridine in anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acyl Chloride dropwise C->D E Stir at RT for 2-4h D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

Caption: Workflow for the N-acylation of 4-Amino-2-ethylpyridine.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of 4-Amino-2-ethylpyridine with alkyl halides provides access to secondary and tertiary amines, which are important pharmacophores.[4] This protocol outlines a general procedure for mono-alkylation.

Protocol 2: N-Alkylation of 4-Amino-2-ethylpyridine

Materials:

  • 4-Amino-2-ethylpyridine

  • Alkyl halide (e.g., Iodomethane, Bromoethane)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Amino-2-ethylpyridine (1.0 eq.) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq.). If using sodium hydride (1.1 eq.), add it portion-wise at 0 °C.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) for 2-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Base (K₂CO₃ or NaH): A stronger base like NaH is often required for less reactive alkyl halides. K₂CO₃ is a milder and safer alternative.

  • DMF as Solvent: A polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Control of Stoichiometry: Using a slight excess of the alkylating agent can promote mono-alkylation, while a larger excess may lead to di-alkylation.

Table 3: Reagent Quantities for N-Alkylation

ReagentMolar Eq.Amount (for 1g of starting material)
4-Amino-2-ethylpyridine1.01.0 g (8.18 mmol)
Iodomethane1.10.56 mL (9.00 mmol)
Potassium Carbonate1.51.69 g (12.27 mmol)
Dimethylformamide-20 mL
Diazotization and Subsequent Reactions

The amino group of 4-Amino-2-ethylpyridine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring.[5]

Protocol 3: Diazotization of 4-Amino-2-ethylpyridine

Materials:

  • 4-Amino-2-ethylpyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Standard laboratory glassware.

Procedure:

  • Formation of the Amine Salt: Dissolve 4-Amino-2-ethylpyridine in dilute HCl at 0-5 °C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine salt solution, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting diazonium salt solution can be used immediately in subsequent reactions.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Pyridine-4-diazonium ions are unstable and can readily hydrolyze to the corresponding hydroxy compound at higher temperatures.[5]

  • Acidic Conditions: Essential for the in-situ generation of nitrous acid from sodium nitrite.

Visualization of Diazotization and Subsequent Coupling:

Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction A 4-Amino-2-ethylpyridine + Dilute Acid (0-5 °C) B Add aq. NaNO₂ (0-5 °C) A->B C Pyridine-4-diazonium salt B->C D Coupling Partner (e.g., Phenol, Arylamine) C->D Azo coupling E Azo Compound D->E

Caption: General workflow for diazotization and subsequent azo coupling.

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of the pyridine ring itself, palladium-catalyzed cross-coupling reactions are indispensable tools. To utilize these reactions, 4-Amino-2-ethylpyridine would typically first need to be halogenated (e.g., brominated or iodinated) at a specific position on the pyridine ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[6]

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated 4-Amino-2-ethylpyridine Derivative

Materials:

  • Halogenated 4-Amino-2-ethylpyridine (e.g., 5-Bromo-4-amino-2-ethylpyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the halogenated 4-Amino-2-ethylpyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (1-5 mol%), and base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-110 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine.[7][8]

Protocol 5: Buchwald-Hartwig Amination of a Halogenated 4-Amino-2-ethylpyridine Derivative

Materials:

  • Halogenated 4-Amino-2-ethylpyridine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk line or glovebox.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk tube.

  • Reagent Addition: Add the halogenated 4-Amino-2-ethylpyridine, the amine, and the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 2-24 hours.

  • Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for workup and purification.

Conclusion

4-Amino-2-ethylpyridine is a valuable and reactive starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols provided in this application note for N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions offer robust and reproducible methods for the derivatization of this versatile building block. By understanding the underlying principles of these reactions and adhering to the detailed experimental procedures, researchers can effectively utilize 4-Amino-2-ethylpyridine to advance their synthetic programs in drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Ridd, J. H., & Smith, B. V. (1960). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1363-1368. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: High-Sensitivity Quantification of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocols for the quantification of 4-Amino-2-ethylpyridine (CAS: 33252-32-3), a critical process-related impurity and degradation product associated with the synthesis of thioamide antitubercular drugs (e.g., Ethionamide). Due to the basicity of the pyridine nitrogen and the polarity of the amino group, this analyte presents chromatographic challenges including peak tailing and retention variability. This guide provides two validated workflows: a robust HPLC-UV method for routine quality control (assay/purity) and a high-sensitivity LC-MS/MS method for trace-level genotoxic impurity (GTI) screening.[1]

Introduction & Analyte Profile

4-Amino-2-ethylpyridine (also known as 2-ethylpyridin-4-amine) is a structural analog of the antitubercular drug Ethionamide.[1] It often arises during the hydrolysis of the thioamide group or as an unreacted intermediate in the alkylation of 4-aminopyridine derivatives.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C

H

N

Monoisotopic Mass: 122.08 Da
pKa (Calculated) ~9.1 (Pyridine N), ~3.0 (Amino N)Highly basic; requires pH control or ion-pairing.[1][2]
LogP ~1.1Moderately polar; amenable to Reversed-Phase (RP) LC.[1]
UV Maxima ~254 nm, ~205 nmStrong absorbance for UV detection.[1]
Solubility Soluble in MeOH, ACN, Water (pH dependent)Compatible with standard RP solvents.
Regulatory Context

As a substituted aminopyridine, this compound falls under scrutiny for potential genotoxicity (ICH M7 guidelines).[1] While routine QC requires quantification at the 0.05–0.1% level, safety screening may require limits of detection (LOD) in the ppm range (ng/mL), necessitating Mass Spectrometry.

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity requirements and available instrumentation.

DecisionMatrix Start Start: Define Requirement Conc Target Concentration? Start->Conc High High Level (>0.05%) Raw Material / API Purity Conc->High QC / Assay Trace Trace Level (<10 ppm) GTI Screening / Cleaning Validation Conc->Trace Safety / Tox HPLC Method A: HPLC-UV (Robust, Low Cost) High->HPLC LCMS Method B: LC-MS/MS (High Sensitivity, Specific) Trace->LCMS

Figure 1: Analytical method selection guide based on sensitivity needs.

Method A: HPLC-UV (Routine QC & Purity)[1]

Objective: Quantify 4-Amino-2-ethylpyridine at levels >0.05% w/w in bulk drug substance or reaction mixtures.

Chromatographic Conditions

To mitigate silanol interactions common with basic pyridines, this method utilizes a high-pH stable C18 column or a specialized base-deactivated stationary phase.[1]

  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1]

    • Rationale: These columns utilize hybrid particle technology stable at high pH, allowing the analyte to exist in its neutral (unprotonated) form, improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 4-Amino-2-ethylpyridine reference standard in 10 mL of Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 10 mL of Mobile Phase A:B (90:10).

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for aminopyridines).[1]

  • Theoretical Plates: > 5000.[1]

  • RSD (n=6): < 2.0% for peak area.[1]

Method B: LC-MS/MS (Trace Genotoxic Impurity Analysis)[1]

Objective: Quantify 4-Amino-2-ethylpyridine at ppm/ppb levels (LOD < 1 ng/mL) for safety screening.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role

| 123.1 [M+H]+ | 106.1 | 20 | Quantifier (Loss of NH


) |
| 123.1 [M+H]+  | 79.1  | 35 | Qualifier (Pyridine ring frag) |
| 123.1 [M+H]+  | 52.1  | 45 | Qualifier |

Note: The loss of ammonia (M-17) is a characteristic fragmentation pathway for primary aminopyridines.

Chromatographic Conditions (LC-MS)
  • Column: Waters Cortecs T3 (100 mm × 2.1 mm, 1.6 µm).[1]

    • Rationale: T3 bonding provides superior retention for polar amines in high-aqueous mobile phases, essential for separating the impurity from the solvent front.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (e.g., plasma or drug formulation):

  • Aliquot: Transfer 100 µL of sample into a centrifuge tube.

  • Basify: Add 50 µL of 0.1 M NaOH (to ensure analyte is neutral/extractable).

  • Extract: Add 500 µL of Ethyl Acetate or MTBE. Vortex for 2 min.

  • Centrifuge: 10,000 rpm for 5 min.

  • Evaporate: Transfer supernatant to a clean vial and evaporate to dryness under N

    
    .
    
  • Reconstitute: Dissolve residue in 100 µL of Initial Mobile Phase.

Method Validation Protocol (ICH Q2)

To ensure "Trustworthiness" and "Authoritative Grounding," the method must be validated.

Linearity & Range
  • Protocol: Prepare calibration standards at 6 levels.

    • HPLC-UV: 1 µg/mL to 100 µg/mL.[1]

    • LC-MS/MS: 1 ng/mL to 1000 ng/mL.[1]

  • Acceptance: r

    
     > 0.999.[1]
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at 50%, 100%, and 150% of the target concentration.

  • Acceptance:

    • HPLC: 98–102% recovery.[1]

    • LC-MS: 85–115% recovery (due to matrix effects).[1]

Specificity (Forced Degradation)
  • Subject the Ethionamide API to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H

    
    O
    
    
    
    ) stress.
  • Verify that the 4-Amino-2-ethylpyridine peak is spectrally pure and resolved from the parent drug and other degradants (e.g., Ethionamide Sulfoxide).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.[1]Increase buffer ionic strength (20-50 mM) or switch to High-pH method (pH > 9).
Retention Time Drift pH instability in Mobile Phase.[1]Use fresh buffer daily; ensure column is equilibrated (min 10 column volumes).[1]
Low Sensitivity (MS) Matrix suppression.[1]Switch to Deuterated Internal Standard (if available) or improve LLE cleanup.
Carryover Adsorption to injector loop.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

Workflow Diagram

Workflow cluster_0 Critical Control Points Sample Sample Source (API / Formulation / Biofluid) Prep Sample Preparation (Dissolution or LLE) Sample->Prep Weigh/Pipette Sep Chromatographic Separation (C18 High pH or T3 Acidic) Prep->Sep Inject Detect Detection (UV @ 254nm or MS/MS MRM) Sep->Detect Elute Data Data Analysis (Quant vs. Std Curve) Detect->Data Integrate

Figure 2: Step-by-step analytical workflow from sample to data.

References

  • International Council for Harmonisation (ICH). (2023).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.).[1][5] 4-Ethylpyridin-2-amine (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Eadara, K. C., et al. (2015).[1][6] Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.[1][6] Der Pharma Chemica, 7(3), 79-84.[1][6] (Describes analogous pyridine-thioamide impurity profiles). [Link]

  • Occupational Safety and Health Administration (OSHA). (2006).[1] PV2143 - Aminopyridine (2-, 3-, and 4- isomers).[1] (Provides basis for GC/NPD methods for aminopyridines). [Link]

Sources

Application Note: High-Resolution GC-MS Method for the Analysis of 4-Amino-2-ethylpyridine and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-ethylpyridine is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Monitoring the progress of reactions involving this intermediate and characterizing the resulting product profile are critical for process optimization, impurity profiling, and quality control. This application note presents a robust and detailed protocol for the analysis of 4-Amino-2-ethylpyridine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine, a derivatization step is employed to enhance volatility and improve chromatographic performance, ensuring reliable and reproducible results.

Introduction: The Analytical Challenge

The analysis of polar compounds like aminopyridines by gas chromatography can be challenging. The primary amino group of 4-Amino-2-ethylpyridine can engage in hydrogen bonding with active sites on the GC column surface, leading to poor peak shape (tailing) and reduced analytical sensitivity. To overcome these issues, a chemical modification step, known as derivatization, is essential.[3]

This guide focuses on a silylation approach, which replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (TMS) group.[3][4] This transformation increases the volatility of the analyte and minimizes undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks suitable for accurate quantification and identification.

Strategic Approach: Derivatization and GC-MS

Causality of Derivatization

Silylation is a widely adopted technique for the GC analysis of compounds containing -OH, -NH2, and -SH functional groups.[3] The process involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5]

The key advantages are:

  • Increased Volatility: The replacement of a polar N-H bond with a nonpolar N-Si(CH₃)₃ bond reduces the boiling point of the analyte, allowing it to travel through the GC column at lower temperatures.

  • Improved Peak Shape: By masking the active hydrogen, the derivatized molecule has significantly reduced interaction with the stationary phase, leading to more efficient separation and symmetrical peaks.

  • Enhanced Thermal Stability: Silylated derivatives are often more stable at the high temperatures required for GC analysis.[4]

Principles of GC-MS Identification

This method combines the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry.

  • Gas Chromatography (GC): The derivatized reaction mixture is vaporized and separated into its individual components as it travels through a capillary column. Separation is based on the compounds' boiling points and their relative affinities for the column's stationary phase.

  • Mass Spectrometry (MS): As components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecules to fragment into characteristic patterns. These patterns, along with the molecular ion peak, serve as a "fingerprint" for positive identification.

Illustrative Reaction Pathway

For the purpose of this guide, we will consider a common reaction of 4-Amino-2-ethylpyridine: N-acylation. This reaction is fundamental in pharmaceutical synthesis for creating amide bonds. The GC-MS method described herein can effectively separate the unreacted starting material from the acylated product and any potential side-products.

A 4-Amino-2-ethylpyridine (Starting Material) C N-(2-ethylpyridin-4-yl)acetamide (Acylated Product) A->C + B Acylating Agent (e.g., Acetyl Chloride) B->C D HCl (Byproduct) C->D +

Caption: A typical N-acylation reaction of 4-Amino-2-ethylpyridine.

Detailed Application Protocol

This protocol is a self-validating system, incorporating steps for standard preparation, derivatization, and analysis to ensure data integrity.

Materials and Reagents
  • Standards: 4-Amino-2-ethylpyridine (≥97% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Anhydrous Pyridine (as catalyst and solvent), Dichloromethane (DCM, GC grade), Methanol (GC grade)

  • Glassware: 2 mL GC vials with PTFE-lined caps, volumetric flasks, microsyringes.

  • Equipment: Heating block or oven, vortex mixer.

Overall Analytical Workflow

The entire process from sample preparation to final analysis is outlined below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Reaction Mixture Sample Dilute Dilute in Dichloromethane Sample->Dilute Aliquot Transfer Aliquot to GC Vial Dilute->Aliquot Evaporate Evaporate Solvent (N2 Stream) Aliquot->Evaporate AddReagent Add Pyridine & BSTFA + 1% TMCS Evaporate->AddReagent Vortex Vortex Mix AddReagent->Vortex Heat Heat at 65°C for 30 min Vortex->Heat Inject Inject into GC-MS System Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Process Data Processing & Identification Detect->Process

Caption: End-to-end workflow for GC-MS analysis.

Protocol Steps
  • Standard Preparation:

    • Prepare a stock solution of 4-Amino-2-ethylpyridine at 1 mg/mL in methanol.

    • Create a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Withdraw a representative aliquot (e.g., 100 µL) of the reaction mixture.

    • Dilute the aliquot in a suitable volume of dichloromethane (e.g., 10 mL) to bring the expected analyte concentration within the calibration range.

  • Derivatization Protocol:

    • Transfer 100 µL of each standard solution and diluted sample into separate 2 mL GC vials.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to work in an anhydrous environment from this point forward, as moisture can deactivate the silylating reagent.[6]

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+ 1% TMCS) to each vial.

    • Immediately cap the vials tightly and vortex for 30 seconds.

    • Heat the vials in a heating block at 65°C for 30 minutes to ensure the reaction goes to completion.

    • Allow the vials to cool to room temperature before placing them in the GC autosampler.

GC-MS Instrument Parameters

The following parameters provide a validated starting point and can be optimized as needed.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column offering excellent separation for a wide range of analytes.
Injection Port Splitless Mode, 280°CEnsures quantitative transfer of trace analytes onto the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minAllows for separation of solvent and low-boiling point impurities from higher-boiling point analytes.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and reliable mass analysis.
Ion Source Electron Ionization (EI), 230°CStandard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating comparable library spectra.
Mass Range m/z 40-500Covers the expected mass range of the derivatized analytes and their fragments.
Transfer Line 280°CPrevents condensation of analytes between the GC and MS.

Data Interpretation

Qualitative Identification

Identity confirmation is a two-factor process:

  • Retention Time (RT): The RT of a peak in the sample chromatogram should match the RT of the corresponding derivatized standard.

  • Mass Spectrum: The collected mass spectrum of the sample peak must match the spectrum of the standard and/or a trusted library spectrum (e.g., NIST).

Expected Fragmentation Patterns

The molecular weight of 4-Amino-2-ethylpyridine is 122.17 g/mol .[7] After derivatization with one TMS group, the molecular weight increases to 194.35 g/mol . The molecular ion (M•+) peak should be visible at m/z 194. Key fragmentation pathways in EI-MS involve the loss of stable radicals or neutral molecules.

Compound Derivative Molecular Weight ( g/mol ) Expected M•+ (m/z) Key Fragment Ions (m/z)
4-Amino-2-ethylpyridineTMS194.35194179 (M-15, loss of •CH₃ from TMS), 165 (M-29, loss of •C₂H₅)
N-acetyl-4-amino-2-ethylpyridineTMS236.40236221 (M-15), 207 (M-29), 194 (M-42, loss of ketene)
4-Amino-2-ethylpyridineNone122.17122107 (M-15, loss of •CH₃), 93 (M-29, loss of •C₂H₅)

Note: The non-derivatized compound may be observed if the reaction is incomplete or if in-source decomposition occurs.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a reliable and robust framework for the qualitative and quantitative analysis of 4-Amino-2-ethylpyridine and its reaction products. By explaining the causality behind each procedural choice, from derivatization to instrument settings, this guide equips researchers with a self-validating protocol essential for advancing pharmaceutical and chemical development programs.

References

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. Available at: [Link]

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine. Available at: [Link]

  • APICMO. (2026). 4-Amino-2-methylpyridine: A Key Intermediate for Innovation in Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • NIST. (n.d.). 4-(2-Methylamino)ethyl)pyridine. Available at: [Link]

  • IntechOpen. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • PubMed. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Available at: [Link]

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2025). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. Available at: [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Available at: [Link]

  • YouTube. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Available at: [Link]

  • CHIMIA. (1992). New Pyridine Derivatives from Essential Oils. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Available at: [Link]

  • OSHA. (n.d.). PYRIDINE. Available at: [Link]

Sources

Steric Modulation in Nucleophilic & Metallocatalysis: A Development Guide for 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CAT-4AEP-01

Abstract

This guide outlines the development of novel catalytic systems utilizing 4-Amino-2-ethylpyridine (4-AEP) . Unlike its ubiquitous analogue 4-Dimethylaminopyridine (DMAP), 4-AEP possesses a unique 2-ethyl substituent that breaks symmetry and introduces a specific steric "gate" near the pyridine nitrogen.[1] This structural feature allows for tunable selectivity in acylation reactions and prevents catalyst deactivation (over-ligation) in transition metal catalysis. This document provides the rationale, synthesis protocols, and validation workflows for deploying 4-AEP in drug discovery and process chemistry.

Introduction: The "Steric Gating" Hypothesis

In the realm of pyridine-based catalysis, electron density at the N1 position drives reactivity. The 4-amino group acts as a powerful electron donor via resonance, significantly increasing basicity (


). However, standard super-nucleophiles like DMAP often suffer from a lack of selectivity due to their unhindered nature.

4-AEP offers a dual-advantage:

  • Electronic Activation: The 4-amino group maintains high nucleophilicity.[1]

  • Steric Modulation: The 2-ethyl group introduces a "steric gate."[1] In organocatalysis, this can slow down the attack on non-target hindered substrates (Kinetic Resolution). In metallocatalysis (e.g., Pd, Cu), it destabilizes the formation of coordinatively saturated, inactive species (e.g.,

    
    ), thereby promoting the formation of the active, coordinatively unsaturated species (
    
    
    
    ).
Diagram 1: Mechanistic Dual-Mode Action

The following diagram illustrates how the 2-ethyl group influences both the N-acylpyridinium intermediate (Organocatalysis) and Metal Coordination spheres.[1]

G cluster_0 Structure Properties cluster_1 Application Pathways AEP 4-Amino-2-ethylpyridine (4-AEP) N1 N1 (Pyridine N): Catalytic Center AEP->N1 N4 N4 (Exocyclic Amine): Electron Pump AEP->N4 Et 2-Ethyl Group: Steric Gate AEP->Et Organo Organocatalysis (Acylation) N1->Organo Nucleophilic Attack Metal Metallocatalysis (Pd/Cu Ligand) N1->Metal Coordination N4->N1 Resonance (+M) Et->Organo Selectivity Filter Et->Metal Cone Angle Modulation Selectivity Outcome: Kinetic Resolution Organo->Selectivity Activity Outcome: Prevent Over-Ligation Metal->Activity

Caption: Structural-Activity Relationship (SAR) of 4-AEP showing how the 2-ethyl substituent modulates reactivity in both organocatalytic and organometallic pathways.[1]

Protocol A: Synthesis of Pd(II)-4-AEP Pre-Catalyst

Objective: Synthesize trans-[PdCl2(4-AEP)2] to serve as a defined pre-catalyst for Suzuki-Miyaura or Heck coupling.[1] The 2-ethyl group encourages the formation of mono-ligated active species in solution.[1]

Materials
  • Palladium(II) chloride (

    
    ) [CAS: 7647-10-1][1]
    
  • 4-Amino-2-ethylpyridine (4-AEP) [CAS: 33252-32-3][1]

  • Hydrochloric acid (concentrated)[2]

  • Ethanol (absolute)[2]

  • Diethyl ether[1]

Step-by-Step Methodology
  • Metal Precursor Preparation:

    • Dissolve

      
       mg (
      
      
      
      mmol) of
      
      
      in
      
      
      mL of water containing
      
      
      mL of conc. HCl. Heat gently (
      
      
      C) until a clear brown solution of
      
      
      is obtained.
    • Dilute with

      
       mL of Ethanol.
      
  • Ligand Addition:

    • Dissolve

      
       mg (
      
      
      
      mmol) of 4-AEP in
      
      
      mL of Ethanol.
    • Critical Step: Add the ligand solution dropwise to the Palladium solution under vigorous stirring at room temperature.

    • Observation: A yellow/orange precipitate will form immediately.[1] The 2-ethyl group increases solubility in organic solvents compared to unsubstituted pyridine complexes, so precipitation may be slower.[1]

  • Maturation & Isolation:

    • Stir the suspension for 2 hours to ensure thermodynamic equilibration to the trans-isomer (favored sterically by the 2-ethyl groups).

    • Filter the solid using a sintered glass crucible.

    • Wash with water (

      
       mL) to remove acidic residues, then Ethanol (
      
      
      
      mL), and finally Diethyl ether (
      
      
      mL).
  • Drying:

    • Dry under high vacuum (

      
       mbar) at 
      
      
      
      C for 4 hours.
    • Yield: Expect 85-92%. Yellow powder.[1]

Validation (Self-Check):

  • 1H NMR (

    
    ):  The ethyl signals (triplet/quartet) should show a slight downfield shift (
    
    
    
    ppm) compared to free ligand, confirming coordination.[1]
  • Solubility Test: The complex should be soluble in DCM and Chloroform (unlike

    
    ), confirming the lipophilic contribution of the ethyl group.
    

Protocol B: Kinetic Resolution Assay (Organocatalysis)

Objective: Evaluate 4-AEP as a selective acylation catalyst for secondary alcohols, comparing its selectivity factor (


) against DMAP.
Materials
  • Substrate: rac-1-Phenylethanol (

    
     mmol)
    
  • Reagent: Acetic Anhydride (

    
     mmol, 0.6 equiv - limiting reagent)[1]
    
  • Catalyst: 4-AEP (

    
     mol%) vs. DMAP (
    
    
    
    mol%)[1]
  • Solvent:

    
    -Amyl alcohol (to enhance steric discrimination) or DCM.[1]
    
  • Internal Standard: Dodecane.[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried vial, combine rac-1-Phenylethanol (

      
       mg), Dodecane (
      
      
      
      mg, Internal Std), and 4-AEP (
      
      
      mg).
    • Add solvent (

      
       mL) and cool to 
      
      
      
      C.
  • Initiation:

    • Add Acetic Anhydride (

      
      
      
      
      
      L) dropwise.
    • Stir at

      
      C.
      
  • Monitoring (The "Self-Validating" Step):

    • Take aliquots at

      
       mins.
      
    • Quench aliquots in MeOH.[1]

    • Analyze via Chiral GC or Chiral HPLC.[1]

  • Calculation:

    • Calculate conversion (

      
      ) and enantiomeric excess of substrate (
      
      
      
      ) and product (
      
      
      ).
    • Calculate Selectivity Factor (

      
      ) using the equation:
      
      
      
      
      [1]
Expected Data Profile

The 2-ethyl group should result in a lower reaction rate (


) but a higher selectivity factor  (

) compared to DMAP, as the steric bulk hinders the approach of the "mismatched" enantiomer of the alcohol to the N-acylpyridinium intermediate.
ParameterDMAP (Control)4-AEP (Test)Interpretation
Time to 50% Conv. 15 min45 min4-AEP is slower due to steric hindrance.
Selectivity (

)
~1.2 (Low)> 5.0 (Target)4-AEP discriminates transition states better.[1]
Solubility (Hexane) LowHighEthyl group improves non-polar solubility.

Development Workflow & Safety

Safety Note

4-Aminopyridine derivatives are Potassium Channel Blockers .[1][3] They are highly toxic if swallowed or absorbed through the skin.

  • Mandatory PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Handling: Weigh all solids in a fume hood. Decontaminate surfaces with dilute HCl (protonates the pyridine, rendering it non-volatile and water-soluble for cleanup).

Experimental Workflow Diagram

Use this flowchart to guide your catalyst optimization process.

Workflow cluster_synth Synthesis Phase cluster_test Screening Phase Start Start: 4-AEP Catalyst Design Complex Synthesize M-Ligand Complex (Protocol A) Start->Complex Char Characterize (NMR, XRD) Check: N1 Coordination? Complex->Char Screen High-Throughput Screen (Protocol B) Char->Screen Data Analyze Conversion vs. Selectivity Screen->Data Decision Is Selectivity > DMAP? Data->Decision Optimize Optimize Solvent/Temp (Lower T increases s) Decision->Optimize No Scale Scale-Up (10g) Process Validation Decision->Scale Yes Optimize->Screen

Caption: Iterative workflow for synthesizing, characterizing, and validating 4-AEP based catalysts.

References

  • Steglich, W., & Höfle, G. (1969).[4] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition. Link (Foundational text on aminopyridine nucleophilic catalysis).

  • Fu, G. C. (2008). The development of versatile methods for palladium-catalyzed coupling reactions of aryl halides. Accounts of Chemical Research. Link (Context for steric ligand design in Pd catalysis).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition. Link (Review covering steric derivatives of DMAP).

  • ChemicalBook. (2024). 4-Amino-2-ethylpyridine Product Properties and Safety. Link (Source for physical properties and CAS data).

  • Fisher Scientific. (2024). Safety Data Sheet: Aminopyridines. Link (General safety protocols for handling aminopyridines).

Sources

Application Notes and Protocols: Synthetic Routes to Novel 4-Amino-2-ethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 4-aminopyridine are known to function as potassium channel blockers, exhibiting therapeutic potential in a range of neurological disorders.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of synthetic strategies for the preparation of novel 4-amino-2-ethylpyridine analogs, a class of compounds with significant potential for the development of new therapeutics.

The synthetic approaches detailed herein focus on the construction of the 4-amino-2-ethylpyridine core, followed by various functionalization strategies to generate a diverse library of analogs. These strategies include classical electrophilic and nucleophilic aromatic substitution reactions, as well as modern palladium-catalyzed cross-coupling reactions, providing a versatile toolkit for the medicinal chemist.

I. Synthesis of the 4-Amino-2-ethylpyridine Core

A robust and scalable synthesis of the 4-amino-2-ethylpyridine core is essential for the exploration of its analog space. A common and effective strategy involves a multi-step sequence starting from the readily available 2-ethylpyridine. This approach leverages the directing effects of the pyridine N-oxide to achieve the desired 4-substitution pattern.

Workflow for the Synthesis of 4-Amino-2-ethylpyridine

G A 2-Ethylpyridine B 2-Ethylpyridine N-oxide A->B N-Oxidation (e.g., m-CPBA) C 2-Ethyl-4-nitropyridine N-oxide B->C Nitration (HNO3/H2SO4) D 4-Amino-2-ethylpyridine C->D Reduction (e.g., Fe/AcOH)

Caption: Overall synthetic scheme for 4-amino-2-ethylpyridine.

Protocol 1: Synthesis of 2-Ethyl-4-nitropyridine N-oxide

This protocol details the first two steps in the synthesis of the 4-amino-2-ethylpyridine core: N-oxidation of 2-ethylpyridine and subsequent nitration.

Step 1: N-Oxidation of 2-Ethylpyridine

  • Rationale: The N-oxidation of the pyridine ring is a crucial first step as it deactivates the ring towards electrophilic attack at the 2- and 6-positions and activates the 4-position for subsequent nitration.

  • Procedure:

    • Dissolve 2-ethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethylpyridine N-oxide.

Step 2: Nitration of 2-Ethylpyridine N-oxide

  • Rationale: The N-oxide directs the electrophilic nitration to the 4-position. A mixture of nitric and sulfuric acid is a common and effective nitrating agent.[3][4]

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-ethylpyridine N-oxide (1.0 eq).

    • After the addition is complete, carefully heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium carbonate, until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to afford 2-ethyl-4-nitropyridine N-oxide.

Protocol 2: Reduction of 2-Ethyl-4-nitropyridine N-oxide
  • Rationale: The final step to obtain the core structure is the simultaneous reduction of both the nitro group and the N-oxide. Iron in acetic acid is a classical and effective reducing agent for this transformation.[5][6]

  • Procedure:

    • Suspend 2-ethyl-4-nitropyridine N-oxide (1.0 eq) in a mixture of glacial acetic acid and water.

    • Heat the suspension to 60-70 °C and add iron powder (5.0-10.0 eq) portion-wise.

    • After the addition is complete, stir the reaction mixture vigorously at 80-90 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with a concentrated aqueous solution of sodium hydroxide and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-2-ethylpyridine.

Reaction StepKey ReagentsTypical Yield
N-Oxidation2-Ethylpyridine, m-CPBA>90%
Nitration2-Ethylpyridine N-oxide, HNO₃/H₂SO₄70-80%
Reduction2-Ethyl-4-nitropyridine N-oxide, Fe/AcOH80-90%

II. Synthetic Strategies for Novel Analogs

Once the 4-amino-2-ethylpyridine core is synthesized, a variety of functionalization strategies can be employed to generate novel analogs.

A. Electrophilic Aromatic Substitution

The amino group at the 4-position is a strong activating group and directs electrophiles to the ortho positions (3- and 5-positions).

G A 4-Amino-2-ethylpyridine B 3-Halo-4-amino-2-ethylpyridine A->B Halogenation (e.g., NBS, NCS) C Novel Analogs B->C Cross-Coupling (Suzuki, Buchwald-Hartwig) or Nucleophilic Substitution

Caption: Halogenation as a gateway to diverse analogs.

Protocol 3: Halogenation of 4-Amino-2-ethylpyridine

  • Rationale: Halogenation, particularly bromination or chlorination, at the 3-position provides a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions.

  • Procedure (Bromination):

    • Dissolve 4-amino-2-ethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield 3-bromo-4-amino-2-ethylpyridine.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[7][8] A 3-halo-4-amino-2-ethylpyridine intermediate is an excellent substrate for these reactions.

1. Suzuki Coupling:

  • Rationale: To form new C-C bonds by coupling with boronic acids or esters.

  • General Conditions:

    • Substrate: 3-Bromo-4-amino-2-ethylpyridine

    • Coupling Partner: Aryl or heteroaryl boronic acid/ester

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

    • Base: K₂CO₃ or Cs₂CO₃

    • Solvent: Dioxane/water or DME

2. Buchwald-Hartwig Amination:

  • Rationale: To form new C-N bonds by coupling with primary or secondary amines.

  • General Conditions:

    • Substrate: 3-Bromo-4-amino-2-ethylpyridine

    • Coupling Partner: Primary or secondary amine

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: Xantphos or BINAP

    • Base: NaOtBu or Cs₂CO₃

    • Solvent: Toluene or Dioxane

C. Nucleophilic Aromatic Substitution (SNAr)

While less common on electron-rich aminopyridines, SNAr can be facilitated by the introduction of a strong electron-withdrawing group on the ring or by using highly activated halo-pyridines (e.g., fluoro derivatives).

D. Modification of the Amino Group

The 4-amino group itself can be a site for derivatization.

1. Acylation/Sulfonylation:

  • Rationale: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

  • Procedure:

    • Dissolve 4-amino-2-ethylpyridine in a suitable solvent (e.g., DCM, pyridine).

    • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) at 0 °C.

    • Stir at room temperature until the reaction is complete.

    • Work-up and purify to obtain the N-functionalized analog.

2. Diazotization and Sandmeyer-type Reactions:

  • Rationale: Conversion of the amino group to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles (halides, cyanide, hydroxyl, etc.).[1]

  • Procedure:

    • Dissolve 4-amino-2-ethylpyridine in an acidic aqueous solution (e.g., HBr, HCl).

    • Cool to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise.

    • Add the appropriate copper(I) salt (e.g., CuBr, CuCl, CuCN) to the diazonium salt solution and warm to room temperature or heat gently.

    • Work-up and purify to obtain the 4-substituted-2-ethylpyridine.

III. Conclusion

The synthetic routes outlined in this application note provide a comprehensive framework for the synthesis of novel 4-amino-2-ethylpyridine analogs. The initial construction of the core scaffold via N-oxidation, nitration, and reduction is a reliable and scalable process. Subsequent functionalization through electrophilic substitution, palladium-catalyzed cross-coupling, and modification of the amino group offers a high degree of flexibility, enabling the generation of a diverse range of analogs for structure-activity relationship (SAR) studies and drug discovery programs. The choice of a specific synthetic route will depend on the desired substitution pattern and the availability of starting materials.

References

  • Ashimori, A., et al. (1990). Preparation of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, E70, o426.
  • Boughaleb, M. A., et al. (2010). Reactivity of (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones (thioaurones). Journal of Heterocyclic Chemistry, 47(5), 1134-1140.
  • Den Hertog, H. J., & Overhoff, J. (1950). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
  • Daisley, R. W., & El-Fatatry, H. M. (1982). Condensation reactions of (Z)-2-(4-methoxybenzylidene)benzo[b]thiophen-3(2H)-one. Journal of Heterocyclic Chemistry, 19(5), 1063-1065.
  • Elemans, J. A. A. W., et al. (2009). Pyridine N-oxides in supramolecular chemistry. Chemical Society Reviews, 38(3), 722-735.
  • Fontenas, C., et al. (1995). Pyridine N-oxides.
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Li, X., et al. (1987). Crystal structure of 2-methyl-4-nitropyridine N-oxide. Jiegou Huaxue, 6(2), 119-121.
  • Kocsis, J. D., et al. (1987). Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons. Neuroscience Letters, 75(2), 193-198.
  • Kilenyi, S. N. (2001). Pyridine N-Oxides.
  • Mungra, D. C., et al. (2011). Synthesis and biological evaluation of novel 2-amino-4-aryl-4H-pyran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4587-4590.
  • Mosher, H. S., et al. (1963). Pyridine N-Oxides. Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953).
  • Panda, S. S., et al. (1997). Synthesis and antimicrobial activity of some 2-amino-4-aryl-4H-pyran derivatives. Indian Journal of Heterocyclic Chemistry, 7(2), 147-148.
  • Schnider, P., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 26(48), 9805–9810.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Weber, E., & Vögtle, F. (1976). Pyridine N-oxides as complexing agents. Angewandte Chemie International Edition in English, 15(11), 681-695.
  • Yin, J., et al. (2007). A general and efficient 2-amination of pyridines and quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557.
  • Winter, A., et al. (2004). Pyridine N-oxides as ligands in coordination chemistry. Dalton Transactions, (12), 1807-1816.
  • Xiang, B., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1775.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-n-oxide. Science Madness.
  • Keogh, M., & Fink, M. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, 261(8), 1469-1477.

Sources

Troubleshooting & Optimization

improving yield in 4-Amino-2-ethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 4-Amino-2-ethylpyridine Synthesis (Yield & Purity) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

User Issue Summary

User Report: "We are attempting to synthesize 4-Amino-2-ethylpyridine (CAS: 33252-32-3) for a kinase inhibitor scaffold. We are seeing inconsistent yields (ranging from 15-40%) and difficulty isolating the pure amine from the aqueous phase. We are currently using the N-oxide nitration route."[2]

Part 1: Diagnostic & Strategic Overview

The synthesis of 4-Amino-2-ethylpyridine presents a classic "pyridine paradox": the ring is electron-deficient, making electrophilic aromatic substitution (like nitration) difficult, yet the nitrogen makes nucleophilic attacks non-selective without specific activation.

Your yield loss likely stems from three critical control points:

  • Regioselectivity Failure: Incomplete activation of the C4 position during nitration.

  • Over-Reduction: Formation of azo-dimers during the nitro-to-amine reduction.[1]

  • Isolation Loss: The high water solubility of the product leads to massive losses during aqueous workup (the "Fe-sludge trap").

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow Start Start: 2-Ethylpyridine Step1 Step 1: N-Oxidation (H2O2/AcOH) Start->Step1 Fail1 Yield Loss: Incomplete Conversion (Check Peroxide Conc.) Step1->Fail1 Step2 Step 2: Nitration (HNO3/H2SO4) Step1->Step2 Fail2 Yield Loss: C2/C4 Isomer Mix or Runaway Exotherm Step2->Fail2 Step3 Step 3: Reduction (Fe/AcOH or Pd/C) Step2->Step3 Fail3 Yield Loss: Azo-dimer formation or Product trapped in Fe Sludge Step3->Fail3 Final Target: 4-Amino-2-ethylpyridine Step3->Final

Caption: Critical Control Points (CCPs) in the N-Oxide synthetic pathway. Red nodes indicate primary sources of yield attrition.

Part 2: Troubleshooting & Optimization Protocols

Phase 1: The Nitration Bottleneck (Regioselectivity)

The Problem: Direct nitration of 2-ethylpyridine is impossible due to ring deactivation. You must use the N-oxide.[2] However, the ethyl group at C2 creates steric hindrance that actually helps direct to C4, but only if temperature is managed to prevent dinitration.

Optimized Protocol (Nitration):

  • Substrate: 2-Ethylpyridine N-oxide (Ensure >98% purity; residual starting material poisons this step).[1]

  • Acid Mix: Use Fuming HNO₃ (90%+) and conc. H₂SO₄.[1][2][3][4][5][6]

  • The "Cold-Hot" Ramp (Crucial):

    • Addition Phase: Add N-oxide to H₂SO₄ at 0–10°C . Add HNO₃ dropwise.[1][2][5][6] Do not let temp exceed 20°C .

    • Reaction Phase: Once addition is complete, slowly ramp to 100°C (not 130°C, which degrades the ethyl chain) for 2–4 hours.

  • Quench: Pour onto ice. Neutralize with solid Na₂CO₃ to pH 8.[1]

Technical Insight: The N-oxide oxygen donates electron density to C2 and C4.[2] Since C2 is blocked by the ethyl group, C4 is the primary target. However, high temperatures (>120°C) can oxidize the ethyl group to a carboxylic acid or acetyl group, destroying your scaffold [1].[1]

Phase 2: Reduction & Isolation (The "Yield Killer")

The Problem: Users often report 90% conversion by TLC but 30% isolated yield. This is usually due to the product binding to Iron salts (if using Fe reduction) or water solubility.

Comparative Reduction Strategies:

MethodYield PotentialMain RiskRecommended For
Fe / Acetic Acid High (80-90%)Product trapped in Fe sludge; Emulsions.[1]Large Scale (>10g)
H₂ / Pd/C Med (60-75%)Over-reduction to piperidine; Poisoning.[1]Small Scale (<1g)
Zn / NH₄Cl Med-High (70-80%)Cleaner workup than Fe, but slower.[1]Medium Scale

The "Iron-Free" Workup Protocol (For Fe/AcOH Reduction): If you must use Iron (cheapest/most reliable for nitro-pyridines), you cannot simply filter and extract.[1]

  • Basification: After reaction, basify with NaOH to pH > 12.

  • Digestion: Heat the heterogeneous sludge to 60°C for 30 mins. This releases the amine from the iron hydroxides.

  • Continuous Extraction: Do not use a separatory funnel. Use a liquid-liquid continuous extractor with Ethyl Acetate or Chloroform for 12–24 hours.[1]

    • Why? 4-Amino-2-ethylpyridine has a partition coefficient (logP) that favors water in neutral/acidic conditions.[1] Continuous extraction is the only way to recover >90%.

Phase 3: Alternative Route (Nucleophilic Substitution)

If the N-oxide route fails, switch to the Ammonolysis of 4-Chloro-2-ethylpyridine .

Protocol:

  • Starting Material: 4-Chloro-2-ethylpyridine.[1]

  • Reagents: Aqueous Ammonia (28%) + CuSO₄ (0.1 eq) as catalyst.[1]

  • Conditions: Autoclave (High Pressure) at 140–150°C for 18 hours.

  • Advantage: Avoids the reduction step entirely.

  • Troubleshooting: If conversion is low, switch solvent to Phenol (as a melt) and pass NH₃ gas. The phenol activates the pyridine ring via protonation/H-bonding [2].

Part 3: Purification Guide

User Question: "My product streaks on silica gel. How do I purify it?"

Solution: Aminopyridines are basic and interact strongly with the acidic silanols on silica gel.

Chromatography System:

  • Stationary Phase: Neutral Alumina (preferred) OR Amine-functionalized Silica.[1]

  • Mobile Phase (if using standard Silica): DCM : Methanol : NH₄OH (28%) (Ratio 90:9:1).[1]

    • Note: The Ammonium Hydroxide is mandatory to deprotonate the silica sites, allowing the product to elute.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis Q1 Is the intermediate 4-Nitro-N-oxide isolated? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is the Nitro yield >60%? Yes1->Q2 Advice1 Check Nitration Temp. Keep <100°C to save Ethyl group. No1->Advice1 Q2->No1 No Q3 Is Reduction complete by TLC? Q2->Q3 Yes Advice2 Use Continuous Extraction. Standard extraction fails here. Q3->Advice2 Yes (but low yield) Advice3 Check Catalyst (Pd/C). Sulfur from H2SO4 poisons Pd. Wash Nitro compound thoroughly. Q3->Advice3 No (SM remains)

Caption: Diagnostic Logic Tree for 4-Amino-2-ethylpyridine synthesis failures.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H₂/Pd) instead of Iron? A: Yes, but with caution.[1] 2-ethylpyridine derivatives can poison Pd catalysts if trace sulfur remains from the nitration step (H₂SO₄).[1] Ensure the nitro-intermediate is recrystallized or washed extensively with water/bicarb before hydrogenation. Also, use Methanol as solvent to prevent de-halogenation if you are coming from a chloro-precursor [3].[1]

Q: The product is an oil that won't crystallize. Is it impure? A: Not necessarily.[1] 4-Amino-2-ethylpyridine has a low melting point and can remain as a supercooled oil.[1] Try triturating with cold diethyl ether or hexanes.[1] If that fails, convert it to the Hydrochloride salt (HCl in Dioxane) which is a stable, white solid, easier to handle for subsequent steps.

Q: Why is the ethyl group important? Can I just use 2-methyl? A: No. In drug design, the ethyl group provides a different steric profile and lipophilicity (LogP) compared to methyl. While the chemistry is homologous, the boiling points and solubility differ. The ethyl group is also more susceptible to benzylic oxidation than the methyl group, so avoid KMnO₄ or harsh oxidants [4].

References

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1][7] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide activation and nitration regioselectivity).

  • ChemicalBook. (2019).[1] Synthesis of 4-Amino-2-chloropyridine: Nitration and Reduction Methods. Retrieved from [1]

  • Kaczmarek, L., et al. (1990).[1][8] Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. Retrieved from

  • PubChem. (2025).[1] 4-Ethylpyridin-2-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Org. Synth. (2021).[1][9] Amination of Pyridine with Primary Amines. Organic Syntheses. Retrieved from [1]

Sources

common side reactions with 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-ethylpyridine (4-AEP) Case ID: #AEP-RXN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 4-Amino-2-ethylpyridine (4-AEP) . As researchers, you likely selected this building block for its dual functionality: the nucleophilic 4-amino group for coupling and the 2-ethyl substituent for lipophilicity or steric modulation.

However, 4-AEP is deceptively simple. Its reactivity profile is dominated by a "tug-of-war" between two nitrogen centers and a sensitive benzylic side chain. This guide addresses the three most common failure modes reported by our users: Catalyst Poisoning , Regioselective Ambiguity , and Side-Chain Degradation .

Module 1: Cross-Coupling Failures (Catalyst Poisoning)

Symptom:

  • "I’m running a Buchwald-Hartwig amination, but my conversion is stuck at <10%."

  • "The palladium blacked out immediately."

Root Cause Analysis: 4-AEP is a bidentate ligand masquerading as a substrate . The pyridine nitrogen (N1) is highly basic (pKa ~9.1 for the conjugate acid) and strongly coordinating. In standard Pd-catalyzed cross-couplings, the substrate competes with your phosphine ligands for the metal center. If the 4-amino group and the pyridine nitrogen coordinate simultaneously or if the pyridine nitrogen simply out-competes the ligand, the catalyst becomes "poisoned" (deactivated).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Ligand Class Use Chelating Bisphosphines (e.g., Xantphos, BINAP) or Bulky Biaryls (e.g., BrettPhos).Monodentate ligands are easily displaced by the pyridine nitrogen. Chelating ligands bind Pd more tightly, preventing displacement by the substrate.
Base Selection Use Weak Bases (Cs₂CO₃, K₃PO₄) instead of NaOtBu.Strong bases can deprotonate the amine too aggressively, increasing the formation of bis-coordinated Pd complexes that are catalytically inactive.
Pre-Protection Acetylate the Amine first.If the coupling is at the ring carbon (e.g., if you are coupling onto a halogenated 4-AEP derivative), protecting the amine as an acetamide reduces its ability to chelate Pd.

Visualizing the Problem:

CatalystPoisoning cluster_legend Reaction Outcome Substrate 4-Amino-2-ethylpyridine Coordination Coordination (Pyridine N) Substrate->Coordination High affinity for Pd Pd_L Active Catalyst [Pd(L)n] Pd_L->Coordination Product Desired Coupled Product Pd_L->Product Bulky Ligand Prevents N-binding Dead_Complex Inactive Complex (Catalyst Poisoned) Coordination->Dead_Complex Displacement of Phosphine Ligand

Figure 1: Mechanism of catalyst deactivation. The pyridine nitrogen displaces labile ligands, halting the catalytic cycle.

Module 2: Regioselectivity in Electrophilic Substitution (Halogenation)

Symptom:

  • "I tried to brominate the ring, but I got a mixture of isomers."

  • "Which position is more reactive: 3 or 5?"

Technical Insight: The 4-amino group is a strong ortho, para-director. Since the para position (relative to the amine) is the ring nitrogen, electrophilic aromatic substitution (EAS) is directed to the ortho positions: C3 and C5 .

  • Electronic Effect: Both C3 and C5 are electronically activated by the amino group.

  • Steric Effect: The ethyl group at C2 exerts steric hindrance on the adjacent C3 position.

The Verdict: Under kinetic control, substitution occurs preferentially at C5 (the less hindered position). However, with strong electrophiles or high temperatures, you will see significant C3 substitution or 3,5-disubstitution.

Self-Validating Protocol (Selective Monobromination):

  • Solvent: Use Acetonitrile or DMF (polar aprotic). Avoid protic solvents that hydrogen bond strongly to the amine, altering its directing ability.

  • Reagent: Use N-Bromosuccinimide (NBS) (1.0 equivalents). Do not use molecular bromine (Br₂), which forms charge-transfer complexes and promotes oxidation/tarring.

  • Temperature: Maintain 0°C to 5°C .

    • Check: Monitor via LCMS. If C3-isomer appears >5%, lower temperature to -10°C.

  • Quench: Stop immediately upon consumption of starting material to prevent di-bromination.

Module 3: The "Hidden" Oxidation Risk (Side Chain)

Symptom:

  • "I tried to make the N-oxide, but my product mass is +14 and +30 higher than expected."

  • "The ethyl group disappeared and became a carboxylic acid."

Mechanism: The methylene protons of the 2-ethyl group are benzylic-like . They are activated by the electron-deficient pyridine ring. Strong oxidants (KMnO₄, Chromic Acid) will "chew" the ethyl chain down to a carboxylic acid (2-picolinic acid derivative). Even milder oxidants like mCPBA can occasionally hydroxylate this position if the reaction is left too long or exposed to light/radicals.

Reactivity Map & Troubleshooting:

ReactivityMap AEP 4-Amino-2-ethylpyridine (Starting Material) StrongOx Strong Oxidant (KMnO4 / Heat) AEP->StrongOx MildOx Mild Oxidant (mCPBA, 0°C) AEP->MildOx Halogen Electrophile (NBS) AEP->Halogen SideChainOx Side Chain Oxidation (COOH Formation) StrongOx->SideChainOx Benzylic attack NOxide N-Oxide (Desired) MildOx->NOxide Selective N-oxidation RingSub 5-Bromo-4-amino-2-ethylpyridine (Major Isomer) Halogen->RingSub Sterically favored (C5) RingSubMinor 3-Bromo Isomer (Minor/Impurity) Halogen->RingSubMinor Sterically hindered (C3)

Figure 2: Reactivity flowchart. Note the divergence between N-oxidation and side-chain degradation based on oxidant strength.

Frequently Asked Questions (FAQs)

Q1: Can I use acid chlorides to acylate the 4-amino group? A: Yes, but proceed with caution.

  • Risk: The pyridine nitrogen is also nucleophilic. You may form the N-acylpyridinium salt (on the ring N) which is an unstable, reactive intermediate.

  • Fix: Perform the reaction in the presence of a base (like Pyridine or TEA) to scavenge HCl, but ensure the base is more basic than the ring nitrogen to prevent equilibrium issues. Often, heating is required to drive the thermodynamic product (amide on the exocyclic amine) over the kinetic product (salt on the ring).

Q2: Why is my product turning black/tarry upon storage? A: 4-Aminopyridines are electron-rich and susceptible to air oxidation (forming azo/azoxy dimers) and light sensitivity.

  • Fix: Store the compound under Argon/Nitrogen in amber vials. If it has already darkened, purify via recrystallization (ethanol/hexanes) or a quick filtration through a silica plug before use.

Q3: Is the 2-ethyl group acidic? A: Weakly, yes. Strong bases (n-BuLi, LDA) can deprotonate the benzylic position of the ethyl group (CH₂), creating a nucleophile that can attack electrophiles. If you are using n-BuLi to deprotonate the amine, you must control the stoichiometry precisely (1 equiv) and temperature (-78°C) to avoid deprotonating the side chain.

References

  • Reactivity of 4-Aminopyridine with Halogens

    • Source: Crystal Growth & Design (ACS Public
    • Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks
    • URL:[Link][1]

  • Cross-Coupling Challenges

    • Source: Royal Society of Chemistry (RSC)
    • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines (Review highlighting coordin
    • URL:[Link]

  • Side Chain Oxidation Mechanisms

    • Source: Chemistry LibreTexts
    • Title: Side Chain Oxidations of Aromatic Compounds[2]

    • URL:[Link]

  • Regioselective Halogenation

    • Source: Organic Chemistry Portal
    • Title: Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol[3]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Amino-2-ethylpyridine CAS: 50826-64-7 (Free base) Synonyms: 2-Ethylpyridin-4-amine; 4-Pyridinamine, 2-ethyl-[1][2]

Executive Summary & Route Selection

Senior Scientist Note: The synthesis of 4-amino-2-ethylpyridine presents a classic regioselectivity challenge. Unlike 2-aminopyridines (accessible via Chichibabin amination), the 4-amino isomer requires indirect installation of the nitrogen or nucleophilic displacement at the 4-position.[1] The ethyl group at C2 exerts a mild electron-donating effect (+I), slightly deactivating the ring toward nucleophilic attack compared to unsubstituted pyridine, necessitating optimized forcing conditions.

Decision Matrix: Selecting Your Synthetic Route

Use the following logic flow to determine the optimal pathway based on your available starting materials and scale.

RouteSelection Start Start: Select Precursor Acid 2-Ethylisonicotinic Acid (COOH at C4) Start->Acid Halo 4-Chloro-2-ethylpyridine (Cl at C4) Start->Halo Amide 2-Ethylisonicotinamide (CONH2 at C4) Start->Amide Curtius Route A: Curtius Rearrangement (DPPA, tBuOH -> TFA) Acid->Curtius Reagent: DPPA SnAr Route B: SnAr Displacement (NH3, High P/T) Halo->SnAr Reagent: NH3(aq) Hoffmann Route C: Hoffmann Rearrangement (NaOBr/NaOCl) Amide->Hoffmann Reagent: NaOCl HighPurity High Purity, Lab Scale (Avoids Isomers) Curtius->HighPurity Industrial Scalable, Cost-Effective (Requires Autoclave) SnAr->Industrial OnePot Rapid, Aqueous Based (Moderate Yield) Hoffmann->OnePot

Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability and scale requirements.[1]

Detailed Protocols & Optimization

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Best for: Large scale (>10g), cost-efficiency.[1] Precursor: 4-Chloro-2-ethylpyridine.[1]

The Challenge: The 2-ethyl group deactivates the ring. Standard reflux is insufficient; high pressure is required to force the ammonia attack.

Optimized Conditions:

  • Vessel: High-pressure stainless steel autoclave (Parr reactor).

  • Reagents: 4-Chloro-2-ethylpyridine (1.0 equiv), Aqueous Ammonia (28-30%, 10-15 equiv), Copper(I) Oxide (0.05 equiv - Catalyst).[1]

  • Solvent: Ethanol/Water (1:1).[1] The organic co-solvent improves solubility of the chloropyridine.

  • Temperature/Time: 140–150°C for 8–12 hours. (Internal pressure will reach ~15-20 bar).[1]

Critical Control Point:

  • Catalysis: Without Cu2O or CuSO4, the reaction requires temperatures >180°C, leading to significant tar formation. The copper catalyst coordinates with the pyridine nitrogen, increasing electrophilicity at C4.

Protocol B: Curtius Rearrangement

Best for: High purity, laboratory scale (<5g), avoiding high pressure.[1] Precursor: 2-Ethylisonicotinic acid.[1]

Methodology:

  • Activation: Dissolve acid (1.0 equiv) in tert-butanol. Add Triethylamine (1.2 equiv).[1]

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0°C.

  • Rearrangement: Reflux for 4–6 hours. The intermediate acyl azide rearranges to isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.[1]

  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) or HCl/Dioxane to release the free amine.

Purification & Isolation (The "Sticky Amine" Problem)

Aminopyridines are notorious for streaking on silica gel due to interaction between the basic pyridine nitrogen and acidic silanols.[3]

Troubleshooting Purification

Issue: Broad, tailing peaks on HPLC or Flash Chromatography. Solution: Amine-modified mobile phase.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stationary Phase Standard Silica (SiO2)Amine-Functionalized Silica OR Standard Silica pre-washed with base
Mobile Phase Modifier None or Acetic Acid1% Triethylamine (TEA) or 1% NH4OH in MeOH
Solvent System DCM / MeOHDCM / MeOH / TEA (90:9:1)
Workup pH Neutral (pH 7)Basic (pH > 10) during extraction

Protocol for "Salting Out" Extraction:

  • After reaction, basify aqueous layer to pH 12 using 50% NaOH.[1]

  • Saturate the aqueous phase with NaCl (solid).[1]

  • Extract with Chloroform/Isopropanol (3:1) . Note: DCM alone is often insufficient for polar aminopyridines.

PurificationWorkflow Crude Crude Reaction Mixture (Acidic/Neutral) Basify Adjust pH > 12 (50% NaOH) Crude->Basify Extract Extract w/ CHCl3:IPA (3:1) (Salting Out) Basify->Extract Dry Dry over Na2SO4 Concentrate Extract->Dry Flash Flash Chromatography DCM:MeOH:TEA (90:9:1) Dry->Flash

Figure 2: Optimized workup and purification workflow to maximize recovery of the polar amine.[1]

Troubleshooting Guide & FAQs

Q1: The reaction turns black and yield is <30% (SnAr Route).

Diagnosis: Oxidative polymerization or excessive temperature.[1] Fix:

  • Degas solvents: Sparge the ammonia/ethanol mix with Argon for 15 mins before sealing the autoclave. Aminopyridines are sensitive to oxidation at high temps.[1]

  • Lower Temp/Add Catalyst: Reduce temp to 135°C and ensure Cu2O is fresh (red powder, not black).

Q2: I see the product on LCMS, but I lose it during aqueous workup.

Diagnosis: The compound is highly water-soluble (pKa ~9.2).[1] Fix:

  • Do not wash the organic extract with water or dilute acid.

  • Use the Chloroform/Isopropanol (3:1) extraction method described above.

  • Consider continuous liquid-liquid extraction for 24h if scale permits.[1]

Q3: Can I use Buchwald-Hartwig coupling instead of high-pressure ammonia?

Answer: Yes, and it is often preferred for valuable intermediates.[1]

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos (specifically designed for primary amines).[1]

  • Ammonia Source: LiHMDS or Benzophenone imine (followed by hydrolysis).[1]

  • Reference Condition: 4-Chloro-2-ethylpyridine, Pd2(dba)3 (2 mol%), XPhos (4 mol%), LiHMDS (1.2 equiv), Toluene, 100°C. [See Ref 3]

References

  • SnAr Methodology: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.[1]

  • Hoffmann/Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

  • Purification of Basic Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (See Chapter on Mobile Phase Modifiers).

  • Specific Precursor Synthesis (Patent): US Patent 5,308,843A. "Method of inhibiting mammalian topoisomerase II...".[1] (Cites use of 4-amino-2-ethylpyridine as starting material, confirming stability and handling).

Sources

troubleshooting low reactivity of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging chemical intermediate. Here, we address common issues related to its reactivity, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic objectives efficiently.

Understanding the Reactivity of 4-Amino-2-ethylpyridine: A Balancing Act

4-Amino-2-ethylpyridine presents a unique chemical personality. Its reactivity is a delicate interplay between the electron-donating amino group at the 4-position, which activates the pyridine ring, and the ethyl group at the 2-position, which introduces significant steric hindrance. This duality is often the root of unexpected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Reactivity and Handling

Question 1: My reaction with 4-Amino-2-ethylpyridine is sluggish or failing. What are the primary factors affecting its reactivity?

Answer: The low reactivity of 4-Amino-2-ethylpyridine can almost always be traced back to two key molecular features: steric hindrance and electronic effects.

  • Steric Hindrance: The ethyl group at the 2-position (ortho to the ring nitrogen) physically obstructs the approach of reactants to the nitrogen atom.[1][2][3][4] This is a significant barrier, especially for bulky reagents or during reactions that require coordination with the pyridine nitrogen.[2][5]

  • Electronic Effects: The 4-amino group is a strong electron-donating group (EDG). This increases the electron density of the pyridine ring, making the ring nitrogen more nucleophilic and basic compared to unsubstituted pyridine.[6][7] However, this enhanced nucleophilicity can be counteracted by the aforementioned steric hindrance. The pyridine nitrogen itself is electron-withdrawing, which can make the ring less reactive towards electrophilic substitution.[8]

This interplay is crucial. While electronically activated, the molecule is sterically hindered, leading to a nuanced reactivity profile that must be carefully considered when designing your synthetic strategy.

Question 2: Are there any specific handling or storage precautions for 4-Amino-2-ethylpyridine that could impact its reactivity?

Answer: Like many amines, 4-Amino-2-ethylpyridine can be sensitive to air and light over extended periods. It is good practice to store it under an inert atmosphere (nitrogen or argon) and in a cool, dark place. While short-term exposure during reaction setup is generally not an issue, prolonged exposure can lead to gradual degradation, which may manifest as discoloration and a decrease in purity, ultimately affecting its reactivity. Always use a fresh, high-purity sample for best results.[9]

Section 2: Troubleshooting N-Alkylation Reactions

Question 3: I am struggling with the N-alkylation of the pyridine ring nitrogen. The reaction is slow, and I'm observing low yields. What can I do?

Answer: This is a classic challenge with 2-substituted pyridines. The ethyl group significantly hinders the approach of the alkylating agent to the pyridine nitrogen. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation reagent Assess Alkylating Agent start->reagent Is the alkylating agent bulky? conditions Modify Reaction Conditions reagent->conditions Yes: Use a smaller, more reactive agent (e.g., MeI, EtBr) reagent->conditions No: Proceed to condition optimization base Optimize Base Selection conditions->base Increase temperature moderately (e.g., 60-80 °C in DMF) solvent Change Solvent base->solvent Is a weak base being used? (e.g., K2CO3) base->solvent No: Base is likely sufficient success Improved Yield solvent->success Consider a stronger base (e.g., NaH) solvent->success Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity

Caption: A workflow for troubleshooting N-alkylation reactions.

Detailed Protocol for N-Alkylation:

  • Reagent Selection: Opt for smaller, more reactive alkylating agents. For instance, methyl iodide or ethyl bromide are generally more effective than bulkier halides.

  • Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents will not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[10]

  • Base Selection: A strong, non-nucleophilic base is often necessary. While potassium carbonate can work, a stronger base like sodium hydride (NaH) is often more effective for deprotonating the amino group (if desired for other reactions) or for facilitating reactions where trace water could be an issue.[11]

  • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.

Example Protocol: N-methylation of 4-Amino-2-ethylpyridine

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFPolar aprotic, enhances nucleophilicity
Base Sodium Hydride (NaH), 1.1 eq.Strong, non-nucleophilic base
Alkylating Agent Methyl Iodide (MeI), 1.2 eq.Small, reactive electrophile
Temperature 0 °C to RT, then 60 °CControlled addition, then thermal push
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with moisture/air
Section 3: Troubleshooting N-Acylation Reactions

Question 4: I am attempting to acylate the 4-amino group, but the reaction is incomplete, or I am seeing side products. How can I improve this?

Answer: Acylation of the 4-amino group is generally more facile than reactions at the pyridine nitrogen due to lower steric hindrance. However, issues can still arise.

Potential Issues and Solutions:

  • Competing Acylation: While less likely, acylation can occur at the more nucleophilic pyridine nitrogen, especially with highly reactive acylating agents. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes favor acylation at the exocyclic amino group.[12]

  • Over-acylation: With aggressive acylating agents or harsh conditions, it's possible to get di-acylation (on both the amino nitrogen and the pyridine nitrogen). Using a milder acylating agent (e.g., an anhydride over an acyl chloride) and controlled stoichiometry can mitigate this.

  • Incomplete Reaction: If the reaction is sluggish, ensure your base is sufficient to neutralize the acid byproduct (e.g., HCl from an acyl chloride). A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

Troubleshooting Workflow for N-Acylation

start Poor N-Acylation at 4-Amino Position reagent Evaluate Acylating Agent start->reagent Is the reaction incomplete? base Check Base and Stoichiometry reagent->base Yes: Use a more reactive agent (e.g., Acyl Chloride) reagent->base No (side products observed): Use a milder agent (e.g., Anhydride) catalyst Consider a Catalyst base->catalyst Ensure at least 1 eq. of non-nucleophilic base (TEA, DIPEA) success Clean, Complete Acylation catalyst->success Add catalytic DMAP (0.1 eq.) to accelerate the desired reaction

Caption: A workflow for troubleshooting N-acylation reactions.

Section 4: Troubleshooting Suzuki Coupling Reactions

Question 5: I am using a halogenated derivative of 4-Amino-2-ethylpyridine in a Suzuki coupling, and the reaction is not proceeding as expected. What are some common pitfalls?

Answer: Suzuki couplings with electron-rich pyridine derivatives can be challenging. The success of the reaction is highly dependent on the choice of catalyst, base, and solvent.

Key Considerations for Suzuki Coupling:

  • Oxidative Addition: The oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. For electron-rich systems like this, this step can be slow. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can often facilitate this step.[13]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Ligands that can compete with this coordination are beneficial.

  • Boronic Acid Stability: Boronic acids can degrade under the reaction conditions, a process known as protodeborylation. This is often exacerbated by high temperatures and aqueous basic conditions.[14]

Troubleshooting Strategies:

IssueRecommended ActionRationale
Low or No Conversion Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos).Bulky, electron-rich ligands accelerate oxidative addition.[13]
Boronic Acid Decomposition Use a milder base (e.g., K₃PO₄ or K₂CO₃) and consider a mixed solvent system (e.g., Toluene/Water or Dioxane/Water).Minimizes protodeborylation.[14]
Inconsistent Results Ensure rigorous degassing of all solvents and reagents.Oxygen can deactivate the palladium catalyst.

Example Protocol: Suzuki Coupling with a Bromo-Derivative

  • Reaction Setup: In a Schlenk flask, combine the bromo-4-amino-2-ethylpyridine derivative (1 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent and Degassing: Add the solvent system (e.g., 4:1 Dioxane:Water) and thoroughly degas the mixture by bubbling with argon or using several freeze-pump-thaw cycles.[13]

  • Reaction: Heat the reaction mixture under an inert atmosphere, monitoring by TLC or LC-MS until the starting material is consumed.

References

  • What are the factors which influence nucleophilicity? - Quora. (2017, December 26). Quora. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra - ResearchGate. (2021, February 4). ResearchGate. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). YouTube. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Royal Society of Chemistry. [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. (2024, March 18). Chemistry LibreTexts. [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 23). Pearson. [Link]

  • 4-Amino-2-methylpyridine: A Key Intermediate for Innovation in Chemistry. (2026, January 21). LinkedIn. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]

  • Draw the product formed when pyridine reacts with ethyl bromide | Study Prep in Pearson+. (n.d.). Pearson+. [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Chemistry LibreTexts. [Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed. (2009, November 5). PubMed. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

Sources

catalyst deactivation in 4-Amino-2-ethylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in 4-Amino-2-ethylpyridine Reactions

Topic: Catalyst Deactivation & Troubleshooting in 4-Amino-2-ethylpyridine (4-AEP) Chemistry ID: TSC-4AEP-2025 Role: Senior Application Scientist Status: Active

Executive Summary: The "Basicity Trap"

Researchers frequently encounter stalling or low yields when working with 4-Amino-2-ethylpyridine (4-AEP) . The core issue is rarely the catalyst quality itself, but rather the electronic nature of the substrate .

4-AEP is significantly more basic (pKa


 9.4) than unsubstituted pyridine (pKa 

5.2) due to the strong electron-donating effect of the 4-amino group. This high electron density on the ring nitrogen creates a "hard" ligand that binds irreversibly to soft metal centers (Pd, Pt, Ni), effectively poisoning the catalyst by blocking active sites.

This guide addresses deactivation in two primary workflows:

  • Synthesis of 4-AEP (via Hydrogenation).

  • Utilization of 4-AEP (via Cross-Coupling).

Module A: Hydrogenation (Synthesis of 4-AEP)

Context: Reducing 2-ethyl-4-nitropyridine or 2-ethyl-4-cyanopyridine to 4-AEP.

Troubleshooting Guide

Q1: My hydrogenation reaction (Pd/C or PtO2) starts fast but stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Self-Poisoning by Product. As 4-AEP forms, it competes with the nitro-substrate for the catalyst surface. The product (amine) binds much more strongly to the metal surface than the reactant (nitro), creating a "product-inhibited" layer.

The Fix: Protonation Strategy. You must mask the pyridine nitrogen.

  • Protocol: Run the reaction in acetic acid or a mixture of MeOH/HCl (1.1 eq) .

  • Mechanism: Protonating the ring nitrogen (

    
     N) converts it into a non-coordinating pyridinium species. The catalyst remains free to activate 
    
    
    
    and reduce the nitro group.
  • Caution: Ensure your equipment (autoclave) is rated for acidic halides if using HCl.

Q2: I am using Raney Nickel, but the catalyst turns gray/white and loses activity immediately.

Diagnosis: Leaching and Agglomeration. Raney Nickel is less sensitive to poisoning than Pd, but it is highly sensitive to the pH spike caused by the formation of the basic amine. High pH can cause Ni leaching or surface restructuring.

The Fix: Buffered Conditions.

  • Do not run in neat ethanol.

  • Add a buffer (e.g., Ammonium Acetate) to maintain pH < 8 during the reaction.

Data: Solvent Effects on Catalyst Activity
Solvent SystemCatalystConversion (4h)Deactivation RiskNotes
MeOH (Neutral) 10% Pd/C55% (Stalled)High Strong product poisoning.
Acetic Acid 10% Pd/C>98%Low Protonation prevents N-binding.
THF PtO240%Medium Poor solubility of intermediates.
Water/HCl 10% Pd/C>98%Low Excellent, but requires salt neutralization later.

Module B: Buchwald-Hartwig Coupling (Using 4-AEP)

Context: Coupling 4-AEP (as nucleophile) with aryl halides.

Troubleshooting Guide

Q3: I am getting <10% yield. The aryl halide is consumed, but I see mostly dehalogenated side products. Is the catalyst dead?

Diagnosis: Competitive Coordination (The "Non-Productive Cycle"). The pyridine nitrogen of 4-AEP is binding to the Pd(II) oxidative addition complex, displacing the phosphine ligand. This forms a stable, unreactive [Pd(Ar)(Pyridine)L]+ species that cannot undergo reductive elimination to form the C-N bond. The Pd eventually undergoes


-hydride elimination or protodehalogenation, destroying the aryl halide.

The Fix: Steric Shielding (Ligand Switch). You cannot use acid here (it would kill the nucleophile). You must use Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos, or tBuXPhos).

  • Why: These ligands are massive. They create a "roof" over the Pd center that physically blocks the approach of the pyridine nitrogen (steric clash with the 2-ethyl group) but allows the smaller, primary

    
     group to coordinate and react.
    

Q4: The reaction mixture turns black (Pd black precipitation) within 10 minutes.

Diagnosis: Catalyst Decomposition (Low L:Pd ratio). The amine substrate might be acting as a reducing agent, generating Pd(0) too quickly before the ligand stabilizes it, leading to agglomeration.

The Fix: Pre-heating & Pre-catalysts.

  • Step 1: Use a Palladacycle Pre-catalyst (e.g., XPhos Pd G4) instead of mixing

    
     + Ligand. This ensures a 1:1 L:Pd ratio is enforced.
    
  • Step 2: If using separate Pd/Ligand, stir them at 60°C for 5 mins before adding the amine substrate.

Visualizing the Deactivation Mechanism

The following diagram illustrates the competitive pathways that lead to catalyst death versus productive turnover.

CatalystDeactivation cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Pd0 Pd(0)-Ligand (Active Species) OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd Ar-X AmineCoord Pd(II)-Ar-NH2(R) (Amine Coordination) OxAdd->AmineCoord 4-AEP (-NH2 binding) Poison DEAD CATALYST [Pd(Ar)(Pyridine-N)] OxAdd->Poison Path A: Pyridine N-Binding (Sterically Unhindered Ligands) Agglom Pd Black (Agglomeration) OxAdd->Agglom Path B: Ligand Dissociation Prod Product (C-N Bond) AmineCoord->Prod Reductive Elimination Prod->Pd0 Regeneration Solution1 SOLUTION 1: Protonation (H+) (Blocks Pyridine N) Solution1->Poison Prevents Solution2 SOLUTION 2: Bulky Ligands (BrettPhos) (Steric Shield) Solution2->Poison Blocks

Caption: Figure 1. Competitive adsorption pathways. Path A (Red) shows the pyridine nitrogen displacing the ligand, leading to a stable, inactive complex. Solutions (Green) block this pathway via electronics (protonation) or sterics (bulky ligands).

Experimental Protocol: Self-Validating Hydrogenation

This protocol includes checkpoints to verify catalyst activity during the run.

Objective: Synthesis of 4-AEP from 2-ethyl-4-nitropyridine (10g scale).

  • Preparation:

    • Dissolve 10g substrate in 100 mL Glacial Acetic Acid .

    • Checkpoint 1: Solution should be clear. If hazy, filter to remove sulfur impurities from previous steps.

  • Catalyst Loading:

    • Add 5 wt% (0.5g) of 5% Pd/C (50% water wet) .

    • Note: The water wet catalyst is safer (non-pyrophoric) and the water does not inhibit the reaction in AcOH.

  • Reaction:

    • Purge

      
       (3x), then 
      
      
      
      (3x).
    • Set pressure to 3 bar (45 psi) and Temp to 40°C .

    • Checkpoint 2 (Uptake Rate): Monitor

      
       uptake. It should be rapid for the first 30 mins. If uptake is <10% of theoretical calc, stop. Check for poisons (S, P).[1][2]
      
  • Workup (Critical for Catalyst Removal):

    • Filter hot through Celite.

    • Validation: The filtrate should be clear/yellow. If dark/colloidal, Pd has leached. Treat with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) before neutralization.

  • Neutralization:

    • Evaporate AcOH. Basify residue with NaOH to pH 10 to liberate the free amine.

References

  • Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 12(2), 129-161. (Discusses the high basicity and nucleophilicity of 4-aminopyridines).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Authoritative guide on ligand selection to prevent catalyst poisoning).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on using acidic media to prevent amine poisoning of noble metals).
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 15(45), 12225-12233. (Demonstrates the use of bulky NHC ligands to couple difficult pyridine substrates).

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." Technical Note 44-A.

Sources

preventing byproduct formation with 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of 4-Amino-2-ethylpyridine (CAS: 50826-64-7).[1] This molecule presents a unique "dual-nucleophile" challenge that distinguishes it from standard anilines or pyridines, frequently leading to unexpected byproducts during synthesis.

Optimizing Reactivity & Minimizing Byproducts[1]

Core Reactivity Profile

Before troubleshooting, you must understand why this molecule fails in standard protocols. 4-AEP is not just a substituted pyridine; it is a vinylogous amidine .[1][2]

  • The Trap: The 4-amino group donates electron density into the ring via resonance.[1][3] This makes the Ring Nitrogen (N1) highly basic (pKa ~9.[2]2) and nucleophilic, often more so than the Exocyclic Nitrogen (N-exo).[1][2]

  • The Consequence: Standard alkylation or acylation protocols often attack N1 first, forming stable pyridinium salts (impurities) rather than the desired N-exo product.[1][2]

Physical Properties Table
PropertyValueCritical Note
Molecular Weight 122.17 g/mol
pKa (Ring N) ~9.1 - 9.2Highly basic; protonates first.[1]
pKa (Exo N) Poorly basicLone pair is delocalized into the ring.[1][2][4]
Appearance Off-white/Tan SolidDarkens rapidly upon oxidation.[1][2]
Solubility Polar Organics, WaterHigh water solubility complicates extraction.[1][2]

Troubleshooting Guides (Q&A)

Module A: Acylation & Amide Coupling Failures

User Issue: "I am trying to couple 4-AEP with an acid chloride, but I am getting low yields and a water-soluble byproduct."

Diagnosis: You likely formed the N-acylpyridinium salt (Attack at N1) instead of the amide (Attack at N-exo).[1][2] Because N1 is the kinetic nucleophile, it reacts with the electrophile first.[2]

Corrective Protocol:

  • Change the Base: Do not use Pyridine or TEA as the solvent/base.[2] They are not strong enough to deprotonate the N-exo effectively or compete with N1.[1]

    • Recommendation: Use DIPEA (Hünig's Base) or NaH (if compatible).[1][2]

  • The "DMAP" Strategy: Paradoxically, adding a catalytic amount of DMAP (4-dimethylaminopyridine) can help transfer the acyl group to the exocyclic amine if the reaction is reversible, but for irreversible acid chlorides, you must block N1 or favor N-exo thermodynamically.[1]

  • Temperature Control: N1 attack is often kinetically favored (fast).[1][2] Perform the addition at 0°C or lower to control selectivity, then warm slowly.

Visualizing the Selectivity Pathway:

AcylationPath cluster_paths Competing Pathways Start 4-Amino-2-ethylpyridine + Electrophile (E+) Path1 Path A: Attack by Ring Nitrogen (N1) (Kinetic Product) Start->Path1 Fast (High pKa) Path2 Path B: Attack by Exocyclic Amine (Thermodynamic Product) Start->Path2 Slow (Delocalized LP) Result1 Byproduct: N-substituted Pyridinium Salt (Water Soluble, often discarded) Path1->Result1 Result2 Target: N-substituted Amide/Amine Path2->Result2 Result1->Result2 Rearrangement (High Temp/Catalyst)

Caption: Kinetic vs. Thermodynamic control in 4-aminopyridine functionalization. Path A leads to common salt impurities.[2]

Module B: Oxidation & Storage Instability

User Issue: "My 4-AEP starting material has turned dark brown/black. Is it still usable?"

Diagnosis: 4-Aminopyridines are electron-rich aromatics.[1] They undergo oxidative dimerization (forming azo linkages) or N-oxide formation upon exposure to air and light.[1][2] The "2-ethyl" group also introduces a benzylic site susceptible to radical oxidation.[1]

Troubleshooting Steps:

  • Purity Check: Run a TLC (See Module C). If the spot is still majorly 4-AEP, the color is likely a trace impurity (highly colored conjugated oligomers).[1][2]

  • Purification:

    • Solid: Recrystallize from Ethyl Acetate/Hexanes .[1][2]

    • Liquid/Oil: Distill under reduced pressure (vacuum) with a nitrogen bleed.[1][2]

  • Prevention: Store under Argon at 4°C. The "2-ethyl" group makes this molecule slightly more prone to radical oxidation than the methyl analog.[1]

Module C: Workup & Purification Nightmares

User Issue: "The product streaks on silica gel, and I can't extract it from the aqueous layer."

Diagnosis:

  • Streaking: The basic pyridine nitrogen interacts strongly with the acidic silanols on silica gel.[2]

  • Extraction: 4-AEP is highly polar.[1][2] If your aqueous workup is acidic or neutral, the molecule remains protonated (pyridinium form) in the water layer.[2]

Corrective Protocol:

  • For Column Chromatography: Pre-treat your silica gel with 1% Triethylamine (Et3N) in your eluent.[1][2] This neutralizes the acidic sites on the silica.[2]

    • Eluent System: DCM:MeOH:NH4OH (90:9:[1][2]1) is often required for polar derivatives.[1][2]

  • For Extraction:

    • Adjust the aqueous layer pH to >10 (using NaOH or Na2CO3) before extraction.[2] You must ensure the Ring N is deprotonated.[2]

    • Use DCM/Isopropanol (3:1) as the organic solvent if simple EtOAc fails.[2]

Purification Logic Tree:

Purification Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH IsAcidic pH < 9 CheckPH->IsAcidic IsBasic pH > 10 CheckPH->IsBasic Action1 Add NaOH/Na2CO3 (Deprotonate Ring N) IsAcidic->Action1 Extract Extract with DCM:IPA (3:1) IsBasic->Extract Action1->CheckPH TLC TLC Analysis Extract->TLC Streaking Streaking observed? TLC->Streaking FixStreak Add 1% Et3N to Eluent OR Use Alumina Column Streaking->FixStreak

Caption: Decision matrix for maximizing recovery of 4-AEP derivatives during workup.

Advanced Considerations: Regioselectivity in Substitution

If you are performing Electrophilic Aromatic Substitution (EAS) (e.g., halogenation) on 4-AEP:

  • Directing Groups: The Amino group (strong activator) directs ortho/para.[2] The Ethyl group (weak activator) directs ortho/para.[2] The Pyridine Nitrogen (deactivator) directs meta.[2]

  • The Conflict:

    • Position 3: Ortho to Amino, Ortho to Ethyl.[1][2] Sterically hindered by the 2-ethyl group.[1]

    • Position 5: Ortho to Amino, Meta to Ethyl.[1][2] Sterically accessible. [1][2]

  • Result: Electrophilic attack will occur predominantly at Position 5 .[1][2]

  • Byproduct Prevention: To prevent over-substitution (3,5-disubstitution), use exactly 1.0 equivalent of the electrophile and run at low temperature.

References

  • PubChem. (n.d.).[1][2] 4-Amino-2-ethylpyridine (Compound). National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][1][2]

  • Orie, K. J., et al. (2021).[1][2] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (Discusses pKa differences: 4-AP pKa ~9.17 vs 2-AP pKa ~6.86). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley.[1][2] (Authoritative text on the reactivity of pyridinamines and the "dual nucleophile" problem).

Sources

4-Amino-2-ethylpyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 4-Amino-2-ethylpyridine (CAS: 27914-87-0). It is designed to function as an interactive troubleshooting manual for researchers observing unexpected instability, impurity profiles, or analytical anomalies.

Topic: Stability, Degradation Pathways, and Analytical Troubleshooting

Document Control: Technical Note #AEP-402 | Revision: 2.1 Target Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Module 1: Storage & Handling Integrity

Q1: My white crystalline powder has turned yellow/brown after three weeks. Is it still usable?

Status: Caution / Likely Degraded Root Cause: Oxidative Instability & Photolysis. Like many aminopyridines, 4-Amino-2-ethylpyridine is susceptible to oxidative darkening . The color change typically indicates the formation of trace azo-dimers or N-oxide species, which have high extinction coefficients (meaning even <0.5% impurity can cause significant discoloration).

  • Mechanism: The electron-rich amino group at the 4-position activates the pyridine ring, making the ring nitrogen and the amino group itself prone to oxidation by atmospheric oxygen. Light exposure accelerates this radical-mediated process.

  • Action Plan:

    • Check Purity: Run an HPLC (see Module 3). If purity is >98%, the color is likely superficial.

    • Purification: If degraded, recrystallize from a non-polar solvent (e.g., Toluene/Hexane) or perform a rapid filtration through a silica plug to remove polar N-oxides.

    • Prevention: Store under Argon/Nitrogen at 2–8°C. Use amber vials to block UV light.

Q2: The compound has clumped into a sticky solid. Has it polymerized?

Status: Hygroscopicity Issue Root Cause: Water Absorption. 4-Amino-2-ethylpyridine is hygroscopic . The "clumping" is rarely polymerization but rather the formation of hydrate bridges between crystal lattices.

  • Impact: Water content alters the molecular weight basis for stoichiometric calculations, leading to under-dosing in synthesis.

  • Correction: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Verify water content via Karl Fischer titration before use in moisture-sensitive reactions (e.g., with acid chlorides or isocyanates).
    

Module 2: Degradation Pathways & Mechanisms

Scientist's Note: Understanding how the molecule breaks down allows you to predict impurities in your reaction mixture. The ethyl group at position 2 adds a "benzylic-like" oxidation site, unique compared to standard 4-aminopyridine.

Visualizing the Degradation Cascade

The following diagram illustrates the three primary stress pathways: N-Oxidation (Storage), Side-Chain Oxidation (Metabolic/Chemical Stress), and Dimerization (Light/Radical).

DegradationPathways cluster_legend Degradation Stressors Parent 4-Amino-2-ethylpyridine (Active) NOxide 4-Amino-2-ethylpyridine N-oxide (Major Storage Impurity) Parent->NOxide [O] / Peroxides (Air Exposure) Acetyl 4-Amino-2-acetylpyridine (Trace / Metabolic) Parent->Acetyl Benzylic Oxidation (Radical/Enzymatic) Azo Azo-Dimer Species (Color Body / Photolytic) Parent->Azo hν (UV Light) Oxidative Coupling key Red Arrow: Primary Storage Risk Green Arrow: Light Sensitivity Dashed: High Energy/Enzymatic

Figure 1: Primary degradation pathways. The N-oxide formation (Red path) is the most common cause of shelf-life failure.

Module 3: Analytical Troubleshooting (HPLC)

Q3: I see a "split peak" or broad tailing for the main compound in HPLC. Is my column dead?

Status: Method Artifact (pH Mismatch) Root Cause: Ionization State Fluctuation. 4-Amino-2-ethylpyridine has two basic centers: the pyridine nitrogen (


) and the amino group (very weak base).
  • The Problem: If your mobile phase pH is near the

    
     (e.g., pH 6.0–7.0), the molecule rapidly exchanges between protonated and neutral forms, causing peak splitting or tailing.
    
  • The Fix: Lock the ionization state.

    • Method A (Recommended): Use a low pH buffer (pH 2.5–3.0) to keep both nitrogens fully protonated.

    • Method B: Use a high pH buffer (pH > 8.0) using an alkali-stable column (e.g., C18 Hybrid) to keep it fully neutral.

Standardized HPLC Protocol for Purity Assessment

Use this self-validating protocol to distinguish the parent compound from its N-oxide impurity.

ParameterConditionRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic amine.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Locks protonation state; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 5% B to 60% B over 15 minRetains polar N-oxide early; elutes hydrophobic parent later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance for the pyridine ring system.
Sample Diluent Mobile Phase A : B (90:10)Matches initial gradient to prevent "solvent shock" peak distortion.

Expected Retention Order:

  • Solvent Front:

    
    
    
  • Impurity 1 (N-Oxide): Elutes early (more polar).

  • Main Peak (4-Amino-2-ethylpyridine): Elutes mid-gradient.

  • Impurity 2 (Dimer/Acetyl): Elutes late (more hydrophobic).

Module 4: Synthesis & Reactivity FAQs

Q4: Can I use this compound directly in an acylation reaction without drying?

Answer: No. Water competes with the amine for the acylating agent (e.g., acid chloride), hydrolyzing your reagent and generating excess acid.

  • Protocol: Azeotrope with toluene (3x) if vacuum drying is unavailable.

Q5: Why did my yield drop when using an "old" bottle?

Answer: Stoichiometric Error. If the material is 95% pure (5% N-oxide/water), and you calculate molarity based on 100% purity, you are under-charging the nucleophile.

  • Correction: Titrate the amine content using perchloric acid in acetic acid (non-aqueous titration) to determine the exact "Active Amine" content before setting up critical GMP reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12015366, 2-Ethylpyridin-4-amine. Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Analysis of Aminopyridines. Retrieved from [Link]

  • International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2).

Technical Support Center: Managing Exotherms in 4-Amino-2-ethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling reactions involving 4-Amino-2-ethylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying, managing, and preventing dangerous exothermic events. Our focus is on explaining the causality behind experimental choices to ensure both safety and success in your work.

Understanding the Challenge: The Exothermic Potential of 4-Amino-2-ethylpyridine

4-Amino-2-ethylpyridine is a valuable heterocyclic building block in pharmaceutical and materials science.[1][2] Its reactivity, particularly at the amino group and the pyridine ring, makes it a versatile intermediate. However, this same reactivity presents a significant challenge: the potential for highly exothermic reactions.

An exothermic reaction is one that releases energy in the form of heat.[3] While many useful reactions are exothermic, the danger lies in a thermal runaway . This occurs when the rate of heat generation from the reaction exceeds the rate at which heat can be removed by the cooling system. This leads to a self-accelerating cycle of increasing temperature and reaction rate, which can result in boiling, over-pressurization, and even vessel rupture or explosion.[4][5][6] Understanding and controlling the heat evolution of these reactions is therefore not just a matter of process optimization, but of fundamental laboratory safety.

This guide will provide the necessary knowledge to anticipate and manage these thermal hazards effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: My acylation reaction with an acyl chloride is showing an unexpectedly rapid temperature increase. What is happening and what should I do immediately?

A: You are likely observing a highly exothermic amidation reaction that is proceeding faster than your cooling system can handle. The reaction between an amine and an acyl chloride is typically very fast and highly exothermic.[7]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the acyl chloride.

  • Maximize Cooling: Ensure your cooling bath is at its lowest set point and has sufficient volume/surface area contact. If using a circulator, ensure it is running at maximum capacity.

  • Ensure Stirring: Verify that mechanical stirring is vigorous and uninterrupted. Poor mixing can create localized "hot spots" where the reaction accelerates uncontrollably.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point, be prepared to quench the reaction by adding a pre-chilled, non-reactive solvent or an appropriate quenching agent if one was planned. This is a last resort and should be part of a pre-approved safety plan.

Causality: The high reactivity of acyl chlorides with primary amines like 4-Amino-2-ethylpyridine leads to a rapid release of heat. If the addition rate is too high, the heat accumulates, triggering a thermal runaway.

Q2: What are the primary thermal hazards to consider when planning a nitration of 4-Amino-2-ethylpyridine?

A: Nitration is one of the most notoriously hazardous chemical reactions. The primary risks are twofold: the desired nitration reaction itself is highly exothermic, and the reaction mixture can be prone to secondary, even more energetic, decomposition reactions at elevated temperatures.[8]

Key Hazards & Explanations:

  • Highly Exothermic Primary Reaction: The reaction with nitrating agents (e.g., mixed nitric/sulfuric acid) generates a large amount of heat. Process safety for nitrations often dictates strict temperature limits; exceeding them can be dangerous.[9]

  • Secondary Decomposition: Overheating a mixture containing the nitro-product and strong oxidizing acids can initiate decomposition, which can be explosive.

  • Instability of Intermediates: Some nitration pathways may involve unstable intermediates that can decompose unexpectedly.[8][10]

Preventative Strategy: Always perform nitrations at the smallest possible scale first. Use a reaction calorimeter to determine the heat of reaction and the onset temperature for any decomposition events before attempting to scale up.[8] Never add the substrate to the nitrating mixture all at once; use slow, controlled addition.

Q3: I'm attempting an N-alkylation using a strong base like n-BuLi or NaH, and the reaction is difficult to control. Why is this happening?

A: The initial deprotonation of the amino group by a very strong base is a highly exothermic acid-base reaction. This initial heat spike can be difficult to manage if not anticipated.

Causality: Strong bases like n-butyllithium react very quickly and exothermically with the acidic proton of the amino group. For reagents like sodium hydride (NaH), the reaction rate can be highly dependent on the particle size and surface area, and can sometimes show an induction period followed by a sudden, rapid reaction. Proper temperature control, often at 0°C or below, is critical during this deprotonation step.[11]

Q4: What is the difference between a controlled exotherm and a thermal runaway?

A: The key difference is control .

  • A Controlled Exotherm is a reaction where heat is generated at a rate that is less than or equal to the maximum heat removal capacity of your reactor setup. The temperature remains at or near the desired setpoint.

  • A Thermal Runaway is a situation where Heat Generation Rate > Heat Removal Rate. The system is out of control, and the temperature will continue to rise, accelerating the reaction further.[5]

This relationship is critical. A reaction that is well-controlled on a 100 mL scale can easily become a runaway on a 1 L scale if the principles of heat transfer are not properly considered during scale-up.

Preventative Strategies & Best Practices

Proactive measures are the cornerstone of safely handling exothermic reactions.

3.1 Reagent & Reaction Hazard Assessment

Before any experiment, a thorough hazard assessment is crucial. Certain classes of reagents are well-known for causing dangerous exotherms with aminopyridines.

Reagent ClassExample(s)Hazard ExplanationMitigation Strategy
Acyl Halides Acetyl chloride, Benzoyl chlorideRapid, highly exothermic acylation.[7][12]Use slow, subsurface addition into a well-stirred, cooled solution. Consider using a less reactive acylating agent (e.g., an anhydride with controlled addition).
Nitrating Agents HNO₃/H₂SO₄, NO₂BF₄Extremely high heat of reaction. Potential for explosive secondary decomposition.[8][9][13]Use minimal scale. Employ a reaction calorimeter to determine thermal limits. Ensure robust cooling and emergency preparedness.
Strong Bases n-BuLi, NaH, LDAFast, highly exothermic deprotonation.Pre-cool the substrate solution before slow, portion-wise, or dropwise addition of the base. Maintain an inert atmosphere.[11]
Grignard Reagents MeMgBr, PhMgClHighly exothermic C-C bond formation. Reagents are moisture-sensitive and pyrophoric.[14][15][16]Perform under strictly anhydrous, inert conditions. Use slow addition and maintain cooling.
Strong Oxidizers Peroxides, PermanganatesCan lead to rapid, uncontrolled oxidation of the pyridine ring or substituents.Avoid incompatible combinations. If oxidation is intended, use controlled conditions and screen for thermal hazards.
3.2 The Principles of Safe Reaction Design
  • Semi-Batch Operation (Controlled Dosing): For highly exothermic reactions, never mix all reagents at once (batch mode). Instead, add the most reactive reagent slowly (semi-batch) to the solution of the other. This ensures the instantaneous reaction rate is limited by the addition rate, allowing the cooling system to keep up.

  • Dilution: Running reactions in a larger volume of an appropriate solvent increases the overall heat capacity of the system. This means more energy is required to raise the temperature by one degree, providing a larger thermal buffer.

  • Efficient Cooling & Stirring: Use a reactor with a large surface area-to-volume ratio. Ensure the cooling medium is sufficiently cold and circulating effectively. Vigorous overhead stirring is superior to magnetic stirring for ensuring homogenous temperature distribution and efficient heat transfer to the vessel walls.

3.3 Workflow for Thermal Risk Assessment

This workflow illustrates a systematic approach to assessing and mitigating thermal risk before scaling up a reaction.

Caption: Proactive Thermal Risk Assessment Workflow.

Experimental Protocols
Protocol 1: Screening for Thermal Hazards using Reaction Calorimetry

This protocol describes a general method for using a reaction calorimeter (e.g., Mettler-Toledo RC1) to gather critical safety data for a potentially exothermic reaction, such as the acylation of 4-Amino-2-ethylpyridine.

Objective: To determine the heat of reaction (ΔHrxn), heat flow, and maximum temperature of the synthesis reaction (MTSR) under planned process conditions.[17][18]

Methodology:

  • System Setup & Calibration:

    • Assemble the reaction calorimeter according to the manufacturer's instructions.

    • Perform a calibration of the heat flow measurement by applying a known electrical heat source. This step is critical for data accuracy.

  • Charge Initial Reagents:

    • Charge the reactor with 4-Amino-2-ethylpyridine and the chosen solvent.

    • Establish thermal equilibrium at the desired starting temperature (e.g., 10°C) with stirring.

  • Initiate Dosing:

    • Begin the controlled, subsurface addition of the acylating agent (e.g., acetyl chloride diluted in solvent) at the planned rate using a calibrated pump.

    • Continuously record the reactor temperature (Tr), jacket temperature (Tj), and heat flow (Qr).

  • Isothermal Phase:

    • Maintain a constant reactor temperature by allowing the instrument to control the jacket temperature. The heat flow curve during this phase represents the rate of the reaction.

  • Post-Dosing Hold:

    • After the addition is complete, hold the reaction at the set temperature until the heat flow signal returns to the baseline. This indicates the reaction is complete.

  • Data Analysis:

    • Integrate the area under the heat flow curve to calculate the total heat of reaction (Q).

    • Calculate the enthalpy of reaction: ΔHrxn = -Q / moles of limiting reagent.

    • Determine the heat capacity (Cp) of the final reaction mixture.

    • Calculate the adiabatic temperature rise: ΔT_ad = Q / (m * Cp) . This value represents the theoretical temperature increase if cooling were to fail completely.

    • The Maximum Temperature of the Synthesis Reaction (MTSR) is calculated as T_process + ΔT_ad . This MTSR must be significantly lower than the temperature at which any hazardous decomposition begins (determined by DSC).

Troubleshooting Decision Tree

If you encounter an unexpected temperature increase, this decision tree can help guide your response.

G Start Unexpected Temperature Increase Detected StopDosing IMMEDIATELY STOP REAGENT ADDITION Start->StopDosing CheckCooling Is Cooling System Functioning Optimally? StopDosing->CheckCooling CheckStirring Is Stirring Vigorous & Uninterrupted? CheckCooling->CheckStirring Yes FixCooling Action: Correct Cooling Issue (Add dry ice, check circulator) CheckCooling->FixCooling No FixStirring Action: Correct Stirring Issue CheckStirring->FixStirring No TempContinuesRising Temperature Continues to Rise CheckStirring->TempContinuesRising Yes FixCooling->CheckStirring FixStirring->TempContinuesRising TempStabilizes Temperature Stabilizes or Decreases Investigate Post-Incident Investigation: Review Dosing Rate, Concentration, Scale, and Cooling Capacity TempStabilizes->Investigate ConsiderQuench Is Temp Approaching Solvent BP or T_decomposition? TempContinuesRising->ConsiderQuench ExecuteQuench EXECUTE EMERGENCY QUENCH PROTOCOL ConsiderQuench->ExecuteQuench Yes Monitor Continue to Monitor Until Stable ConsiderQuench->Monitor No ExecuteQuench->Monitor Monitor->TempStabilizes

Sources

Technical Support Center: Solvent Effects on 4-Amino-2-ethylpyridine Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-ethylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in influencing the reaction rates of this versatile molecule. The following information is curated to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally impact the reaction rate of 4-Amino-2-ethylpyridine?

The solvent can profoundly alter reaction rates by stabilizing or destabilizing the reactants, transition states, or intermediates.[1][2] For reactions involving 4-Amino-2-ethylpyridine, which possesses both a nucleophilic amino group and a pyridine ring, the solvent's polarity, proticity (ability to donate hydrogen bonds), and specific interactions with the solute are paramount. The effect of a solvent on the reaction rate is dependent on the relative stabilization of the starting materials and the corresponding transition state through solvation.[1]

Q2: Which type of solvent is generally preferred for nucleophilic attack by the amino group of 4-Amino-2-ethylpyridine?

For reactions where the exocyclic amino group acts as the primary nucleophile, such as in acylation or alkylation, polar aprotic solvents are often favored. These solvents, which include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), can solvate the counter-ion of the electrophile, leaving the electrophile more susceptible to nucleophilic attack.

Q3: How do protic solvents affect the nucleophilicity of 4-Amino-2-ethylpyridine?

Protic solvents, such as water, ethanol, and methanol, can decrease the nucleophilicity of the amino group through hydrogen bonding. This "caging" of the nucleophile can hinder its ability to attack an electrophile, thus slowing down the reaction rate. However, if the reaction proceeds through a mechanism with a highly charged transition state, a protic solvent might be beneficial by stabilizing this transition state.

Q4: Can the pyridine nitrogen of 4-Amino-2-ethylpyridine participate in reactions, and how does the solvent influence this?

Yes, the pyridine nitrogen can also act as a nucleophile, leading to potential side reactions. The choice of solvent can influence the relative nucleophilicity of the amino group versus the pyridine nitrogen. In non-polar solvents, the lone pair of the pyridine nitrogen may be more available for reaction. Conversely, in polar protic solvents, the pyridine nitrogen can be protonated or strongly hydrogen-bonded, reducing its nucleophilicity.

Troubleshooting Common Issues in Kinetic Experiments

Issue 1: My reaction rate is significantly slower than expected in a protic solvent.
  • Probable Cause: The amino group of your 4-Amino-2-ethylpyridine is likely being deactivated by hydrogen bonding with the solvent molecules. This is a common observation for nucleophilic substitution reactions in protic media.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Consider using solvents like DMF or acetonitrile. These solvents will not form strong hydrogen bonds with the amino group, thereby preserving its nucleophilicity.

    • Increase the Temperature: If you must use a protic solvent, increasing the reaction temperature can provide the necessary activation energy to overcome the solvent-induced deactivation. Monitor for potential side reactions at higher temperatures.

Issue 2: I am observing a mixture of products, suggesting reaction at both the amino group and the pyridine nitrogen.
  • Probable Cause: The reaction conditions, including the solvent, are not sufficiently selective for one nucleophilic site over the other.

  • Troubleshooting Steps:

    • Solvent Selection for Selectivity:

      • To favor reaction at the amino group , use a polar aprotic solvent.

      • To potentially favor reaction at the pyridine nitrogen , a less polar solvent might be employed, though this can also slow down the overall reaction rate.

    • Protecting Group Strategy: If solvent manipulation does not provide the desired selectivity, consider a protecting group strategy for the amino group to direct the reaction to the pyridine nitrogen, or vice-versa.

Issue 3: My reaction kinetics are not reproducible.
  • Probable Cause: Trace amounts of water or other impurities in your solvent can significantly affect the reaction rate. Water, being a protic substance, can interfere with reactions involving strong nucleophiles.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use, especially when working with sensitive reagents.

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Consistent Reagent Purity: Ensure the purity of your 4-Amino-2-ethylpyridine and the electrophile are consistent across all experiments.

Data Presentation: Solvent Properties and Expected Impact on N-Acylation Rate

The following table summarizes the properties of common solvents and their expected qualitative effect on the rate of a representative N-acylation reaction of 4-Amino-2-ethylpyridine.

SolventDielectric Constant (ε) at 25°CTypeExpected Effect on N-Acylation RateRationale
Hexane1.88Non-polarVery SlowPoor solubility of reactants and poor stabilization of the polar transition state.
Dichloromethane8.93Polar AproticModerateBetter solvation of reactants and transition state compared to non-polar solvents.
Tetrahydrofuran (THF)7.52Polar AproticModerateSimilar to dichloromethane.
Acetonitrile (ACN)37.5Polar AproticFastHigh polarity stabilizes the transition state without deactivating the nucleophile via H-bonding.
Dimethylformamide (DMF)36.7Polar AproticFastSimilar to acetonitrile, excellent at solvating cations.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery FastHigh polarity strongly stabilizes the transition state.
Ethanol24.5Polar ProticSlowStabilizes the transition state but deactivates the nucleophilic amino group via hydrogen bonding.
Water80.1Polar ProticVery SlowStrong hydrogen bonding with the amino group significantly reduces its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the N-Acylation of 4-Amino-2-ethylpyridine by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant for the reaction of 4-Amino-2-ethylpyridine with an acylating agent (e.g., acetic anhydride) in a chosen solvent.

1. Reagent Preparation:

  • Prepare a stock solution of 4-Amino-2-ethylpyridine in the desired solvent (e.g., 0.1 M in acetonitrile).
  • Prepare a stock solution of the acylating agent (e.g., 0.1 M acetic anhydride) in the same solvent.

2. Determination of Analytical Wavelength (λmax):

  • Record the UV-Vis spectrum of the starting material (4-Amino-2-ethylpyridine) and the product (N-acetyl-4-amino-2-ethylpyridine) to identify a wavelength where the change in absorbance upon reaction is maximal.

3. Kinetic Run:

  • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
  • In a cuvette, mix known concentrations of the 4-Amino-2-ethylpyridine solution and the acylating agent solution. A pseudo-first-order condition can be established by using a large excess of one reactant.
  • Immediately start recording the absorbance at the predetermined λmax as a function of time.

4. Data Analysis:

  • Plot the appropriate function of absorbance versus time (e.g., ln(A∞ - At) for a pseudo-first-order reaction) to obtain the pseudo-first-order rate constant (kobs).
  • The second-order rate constant (k2) can be calculated from kobs and the concentration of the reactant in excess.
Protocol 2: Monitoring Reaction Kinetics using 1H NMR Spectroscopy

This method is suitable for reactions that are slow enough to be monitored on the NMR timescale.

1. Sample Preparation:

  • In an NMR tube, dissolve a known concentration of 4-Amino-2-ethylpyridine in the deuterated solvent of choice.
  • Add a known concentration of an internal standard (e.g., tetramethylsilane or a compound with a singlet that does not overlap with reactant or product signals).

2. Initial Spectrum:

  • Acquire a 1H NMR spectrum of the starting material and internal standard before the addition of the electrophile.

3. Initiation and Monitoring:

  • Add a known amount of the electrophile to the NMR tube, quickly mix, and place it in the NMR spectrometer.
  • Acquire a series of 1H NMR spectra at fixed time intervals.

4. Data Analysis:

  • Integrate a characteristic peak of the starting material and a characteristic peak of the product in each spectrum.
  • Normalize these integrals to the integral of the internal standard.
  • Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.

Visualizations

Diagram 1: Influence of Solvent on the Transition State of N-Acylation

G cluster_0 Polar Aprotic Solvent cluster_1 Polar Protic Solvent Reactants_A 4-Amino-2-ethylpyridine + Acylating Agent TS_A Polar Transition State (Stabilized) Reactants_A->TS_A Lower Activation Energy Products_A N-Acylated Product TS_A->Products_A Reactants_P Solvated 4-Amino-2-ethylpyridine (Deactivated Nucleophile) TS_P Polar Transition State (Stabilized) Reactants_P->TS_P Higher Activation Energy Products_P N-Acylated Product TS_P->Products_P

Caption: Solvent stabilization of the transition state in N-acylation.

Diagram 2: Experimental Workflow for Kinetic Analysis

G Start Start Prep Prepare Stock Solutions Start->Prep LambdaMax Determine λmax (UV-Vis) or Characteristic Peaks (NMR) Prep->LambdaMax Mixing Mix Reactants at T = const LambdaMax->Mixing Monitoring Monitor Reaction Progress (Absorbance or Integral vs. Time) Mixing->Monitoring Analysis Data Analysis: Plot Kinetic Data Monitoring->Analysis RateConstant Determine Rate Constant (k) Analysis->RateConstant End End RateConstant->End

Caption: Workflow for a typical kinetic experiment.

References

  • Solvent-mediated modification of thermodynamics and kinetics of monoethanolamine regeneration reaction in amine-stripping carbon capture: Computational chemistry study. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4-Amino-2-ethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-ethylpyridine. This document provides in-depth, field-proven insights into the common challenges encountered during the workup and purification of reactions involving this versatile building block. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: Understanding the Molecule

4-Amino-2-ethylpyridine is a substituted pyridine possessing two key sites of basicity and nucleophilicity: the exocyclic amino group at the C4 position and the endocyclic pyridine ring nitrogen. The interplay between these two centers dictates its reactivity and is fundamental to understanding the challenges that arise during reaction workup. The pyridine nitrogen has a pKa of approximately 5.2, making the molecule basic and readily protonated in acidic media.[1][2] This property is both a useful tool for purification and a potential cause of product loss if not managed correctly. Furthermore, the compound is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage, necessitating careful handling.[3]

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with 4-Amino-2-ethylpyridine in a direct question-and-answer format.

Q1: My yield is significantly lower than expected after an aqueous workup. What is the most likely cause?

A1: The most common cause of low yield is the unintended loss of your product into the aqueous layers during extraction. Because 4-Amino-2-ethylpyridine and its derivatives are basic, they readily form water-soluble ammonium or pyridinium salts in the presence of acid.[4][5] If the pH of the aqueous layer is acidic (pH < ~7), a significant portion of your product will be protonated and partition into the aqueous phase rather than the organic solvent.

Troubleshooting Steps:

  • Check the pH: Before discarding any aqueous layers from your extraction, test the pH. If it is acidic or even neutral, your product may be dissolved in it.

  • Basify and Back-Extract: Adjust the pH of the acidic aqueous layer to be distinctly basic (pH 9-11) using a suitable base like 1M NaOH or saturated sodium bicarbonate (NaHCO₃). This deprotonates the product, making it less water-soluble.[6]

  • Re-Extract: Extract the now-basic aqueous layer again with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[7]

  • Combine and Process: Combine these new organic extracts with your original organic layer, dry with an anhydrous salt like Na₂SO₄, and concentrate under reduced pressure.[4][7]

Below is a decision tree to guide you through this troubleshooting process.

G start Low Yield After Aqueous Workup check_ph Check pH of Aqueous Layers start->check_ph is_acidic Is pH < 7? check_ph->is_acidic discard Product Loss Unlikely Here. Consider Other Issues. is_acidic->discard  No basify Adjust pH to 9-11 with 1M NaOH or NaHCO₃ is_acidic->basify  Yes extract Extract Aqueous Layer 3x with Organic Solvent basify->extract combine Combine All Organic Layers, Dry, and Concentrate extract->combine end Recovered Product combine->end

Caption: Troubleshooting workflow for low product yield.

Q2: I am purifying my product on a silica gel column, but the peaks are broad and tailing severely. How can I fix this?

A2: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[8] The issue stems from the strong interaction between the basic nitrogen atoms of your molecule and the acidic residual silanol groups (Si-OH) on the surface of the silica.[8][9] This secondary interaction mechanism leads to poor peak shape and can result in low recovery.

Troubleshooting Steps:

  • Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your mobile phase (eluent).[8]

    • Protocol: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the acidic silanol sites, "masking" them from your product and allowing for a cleaner elution.[8]

  • Change of Adsorbent: If mobile phase additives are insufficient or incompatible with your product, consider a different stationary phase.

    • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica and often gives better results for basic compounds.[6]

    • Alumina (Basic or Neutral): Aluminum oxide is another excellent alternative. Ensure you use neutral or basic alumina, as acidic alumina will cause the same issues as silica.

  • Reverse-Phase Chromatography: For more polar aminopyridine derivatives, reverse-phase chromatography (e.g., C18) can be an effective alternative.[7]

ParameterStandard Silica GelSilica Gel + 1% TEANeutral Alumina
Interaction Strong analyte-silanol bindingShielded silanol sitesReduced acidic interactions
Peak Shape Severe TailingSymmetricalImproved Symmetry
Typical Eluent Hexane/Ethyl AcetateHexane/Ethyl Acetate + 1% TEAHexane/Ethyl Acetate
Best For Neutral or acidic compoundsBasic, nitrogen-containing compoundsBasic or neutral compounds

Q3: My reaction has produced a mixture of isomers. Is it possible that both the amino group and the pyridine nitrogen reacted?

A3: Yes, this is a distinct possibility, especially in reactions like alkylations or acylations. The relative nucleophilicity of the exocyclic amino nitrogen versus the endocyclic pyridine nitrogen determines the reaction site. While the amino group is typically a strong nucleophile, the pyridine nitrogen's reactivity is enhanced by the electron-donating effect of the amino group at the C4 position.[10]

Causality & Control:

  • Alkylation: In the case of 4-(dimethylamino)pyridine (DMAP), a close analog, alkylation occurs exclusively at the more nucleophilic pyridine nitrogen due to a strong resonance effect.[10] A similar preference may be observed for 4-Amino-2-ethylpyridine. To favor N-alkylation of the amino group, one might first need to protect the pyridine nitrogen or use specific reaction conditions that favor reaction at the less hindered site.

  • Acylation: Acylation can also occur at either nitrogen. Steric hindrance from the 2-ethyl group may disfavor reaction at the pyridine nitrogen, potentially making the C4-amino group the more likely site for acylation.

  • Troubleshooting: Careful analysis of your product mixture using techniques like 2D NMR (HMBC, HSQC) is essential to definitively identify the structures of the isomers. To control selectivity, consider using protecting groups or modifying reaction conditions (e.g., solvent polarity, temperature, nature of the base) to favor one site over the other.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general-purpose workup procedure for reactions involving 4-Amino-2-ethylpyridine?

A1: A standard acid-base liquid-liquid extraction is the most robust method for isolating your product from many common impurities. The goal is to exploit the basicity of your product to move it between aqueous and organic phases, leaving neutral or acidic impurities behind.

G start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_acid Wash with 1M HCl (aq) dilute->wash_acid Removes basic impurities wash_base Wash with Sat. NaHCO₃ (aq) wash_acid->wash_base Removes acidic impurities wash_brine Wash with Brine (Sat. NaCl) wash_base->wash_brine Removes bulk water dry Dry Organic Layer (e.g., over Na₂SO₄) wash_brine->dry Removes trace water concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate product Crude Product concentrate->product

Caption: Standard aqueous workup workflow.

Detailed Protocol: Standard Acid-Base Extraction [7][11]

  • Quenching: Once the reaction is complete as monitored by TLC or LC-MS, cool the mixture to room temperature. If reactive reagents (e.g., organometallics, hydrides) were used, quench them appropriately (e.g., by slowly adding water, saturated NH₄Cl, or Rochelle's salt).

  • Dilution: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is typical.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This step protonates and removes unreacted basic starting materials or reagents. Caution: Your product may also be protonated. See Troubleshooting Q1 if your product is highly water-soluble upon protonation.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This removes acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent.

Drying AgentCapacitySpeedAcidityComments
Na₂SO₄ HighSlowNeutralInexpensive, clumps when saturated.
MgSO₄ HighFastWeakly AcidicFine powder, requires careful filtration.
K₂CO₃ LowMediumBasicGood for drying basic compounds.
  • Isolation: Filter away the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined filtrates under reduced pressure to yield the crude product, which can then be further purified.

Q2: What is the mechanistic reason for each washing step in the workup?

A2: Each step is designed to remove a specific class of impurities based on its chemical reactivity.

  • Acid Wash (e.g., 1M HCl): This step utilizes a simple acid-base reaction. Any basic impurities in your reaction mixture, such as leftover amine starting materials or basic catalysts (e.g., triethylamine, pyridine), will be protonated by the HCl. The resulting ammonium or pyridinium salts are ionic and therefore highly soluble in the aqueous layer, effectively pulling them out of the organic phase.

  • Base Wash (e.g., Sat. NaHCO₃): This step removes acidic impurities. For example, if your reaction produced acidic byproducts or if you used an excess of a carboxylic acid reagent, the NaHCO₃ (a weak base) will deprotonate them. The resulting carboxylate salts are ionic and will be extracted into the aqueous base layer.

  • Brine Wash (Sat. NaCl): This wash serves two purposes. First, by "salting out," it decreases the solubility of organic compounds in the aqueous layer, pushing more of your desired product into the organic phase. Second, it reduces the amount of water dissolved in the organic solvent through osmosis, making the final drying step with an anhydrous salt more efficient.[7]

Q3: Can the pyridine N-oxide of 4-Amino-2-ethylpyridine form as a byproduct?

A3: Yes, the formation of the corresponding N-oxide is a potential side reaction, particularly if oxidizing agents are present in the reaction, or upon prolonged exposure to air. The pyridine nitrogen is susceptible to oxidation by reagents like hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or even air under certain conditions.[12][13] The formation of an N-oxide can be intentional, as it activates the pyridine ring at the 2- and 4-positions for certain types of substitutions.[1] If you suspect N-oxide formation, it can often be identified by LC-MS (M+16 peak) and changes in polarity (N-oxides are typically much more polar than the parent pyridine).

References
  • Zhang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Petrone, D. A., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpyridin-4-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • ACS Publications. (2010). Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • ResearchGate. (2024). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]

  • ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Retrieved from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

  • ValpoScholar. (n.d.). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Retrieved from [Link]

  • LOCKSS. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

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Technical Support Center: Purification of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the high purity levels required for downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Identifying the Challenge: Common Impurities

A successful purification strategy begins with a clear understanding of what you are trying to remove. The impurity profile of crude 4-Amino-2-ethylpyridine is intrinsically linked to its synthesis route.

Q: What are the most probable impurities I should expect in my crude 4-Amino-2-ethylpyridine sample?

A: Impurities typically arise from three sources: unreacted starting materials, byproducts from parallel or side reactions, and residual reagents or solvents. Given the common synthetic pathways for substituted pyridines, your crude product may contain the following:

Impurity Class Potential Compounds Source Significance & Removal Rationale
Synthesis Precursors Starting materials (e.g., 2-ethylpyridine, nitrating agents).Incomplete reaction.Can interfere with subsequent reactions. Often have different polarities and basicities, making them separable.
Positional Isomers e.g., 2-Amino-6-ethylpyridine, 4-Amino-3-ethylpyridine.Lack of regioselectivity during synthesis.These are often the most challenging impurities to remove due to their similar chemical and physical properties. Chromatographic methods are typically required.
Reaction Byproducts Oxidized species (e.g., N-oxides), over-alkylated pyridines, or hydrolysis products like 4-hydroxy-2-ethylpyridine.[1][2]Side reactions, exposure to air, or non-anhydrous conditions.These can possess significantly different polarities or acid/base properties, often allowing for removal via extraction or simple chromatography.
Residual Reagents Acids, bases, catalysts (e.g., iron from a reduction step[1]).Incomplete work-up or quenching.These can poison catalysts in subsequent steps or degrade the final product. Typically removed by aqueous washes.
Solvents Reaction or extraction solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane).Incomplete removal post-extraction.Must be removed to meet regulatory standards (ICH guidelines). Easily removed by evaporation under reduced pressure.

Section 2: Troubleshooting Purification Workflows

Achieving high purity often requires a multi-step approach. The following diagram outlines a general decision-making workflow for purifying 4-Amino-2-ethylpyridine.

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_validation Final Validation Crude Crude 4-Amino-2-ethylpyridine Analysis Initial Purity Analysis (TLC, ¹H NMR, LCMS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Extraction Acid-Base Extraction Decision->Extraction Non-basic or acidic impurities Chromatography Column Chromatography Decision->Chromatography Isomers or compounds with similar polarity Distillation Vacuum Distillation Decision->Distillation Non-volatile impurities Recrystallization Recrystallization (If solid/salt) Decision->Recrystallization Crude solid or for salt purification Extraction->Chromatography Further polishing Final_Product Purified Product Extraction->Final_Product Chromatography->Final_Product Distillation->Final_Product Recrystallization->Final_Product Final_Analysis Final Purity & Identity Check (HPLC, qNMR, GC) Final_Product->Final_Analysis

Caption: General purification workflow for 4-Amino-2-ethylpyridine.

Technique 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amino and pyridine nitrogen atoms and is the first line of defense for removing neutral or acidic impurities.

Q: My crude product is contaminated with non-basic organic impurities. How can I perform an effective acid-base extraction?

A: The principle is to convert the basic 4-Amino-2-ethylpyridine into its water-soluble salt form, allowing for the removal of water-insoluble organic impurities.

G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_acid 2. Extract with Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 3. Separate Layers add_acid->separate1 aq1 Aqueous Layer: [Product-H]⁺Cl⁻ (Water Soluble) separate1->aq1 contains product org1 Organic Layer: Neutral/Acidic Impurities separate1->org1 discard wash_aq 4. (Optional) Wash Aqueous Layer with Fresh Organic Solvent aq1->wash_aq add_base 5. Basify Aqueous Layer to pH > 9 (e.g., with NaOH, NaHCO₃) wash_aq->add_base precipitate Product Precipitates or Oils Out add_base->precipitate extract_prod 6. Extract Product with Fresh Organic Solvent (e.g., DCM, EtOAc) precipitate->extract_prod separate2 7. Separate Layers extract_prod->separate2 aq2 Aqueous Layer: Inorganic Salts separate2->aq2 discard org2 Organic Layer: Pure Product separate2->org2 contains product finish 8. Dry (Na₂SO₄), Filter, and Concentrate org2->finish

Caption: Step-by-step workflow for acid-base extraction.

Troubleshooting Acid-Base Extraction

  • Q: An emulsion formed at the aqueous/organic interface. How do I break it?

    • A: First, be patient; allow the mixture to stand. If the emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

  • Q: My product did not precipitate after adding a base. What went wrong?

    • A: Ensure you have added enough base to bring the pH well above the pKa of your compound (for aminopyridines, a pH of 9-10 is a safe target). Check the pH with litmus paper or a pH meter. Alternatively, your compound may be quite water-soluble even in its free-base form[3]. In this case, you must perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to recover the product.

  • Q: The recovered product is wet or contains residual solvent.

    • A: Always dry the final organic extract over a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration. For complete solvent removal, use a rotary evaporator followed by placing the sample under high vacuum for several hours.

Technique 2: Column Chromatography

Chromatography is essential when dealing with impurities of similar polarity, such as positional isomers.

Q: My compound streaks badly or remains at the top of my silica gel column. How can I achieve good separation?

A: This is a classic issue when purifying basic compounds like amines and pyridines on standard silica gel, which is inherently acidic. The basic lone pairs on your compound's nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) of the stationary phase, leading to poor elution and significant tailing.

The Solution: Deactivate the silica gel by adding a basic modifier to your eluent system.[4]

Step-by-Step Protocol for Chromatographic Purification:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

  • Add a Modifier: To your chosen eluent, add 0.5-2% of a basic modifier such as triethylamine (TEA) or a 7M solution of ammonia in methanol.[4][5]

  • Optimize Rf: Adjust the solvent ratio until your product has an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

  • Column Packing: Pack your column using the optimized eluent system. Ensure the column bed is stable and free of cracks.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

Troubleshooting Column Chromatography

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution) Inappropriate eluent system; column overload.Re-optimize the eluent using TLC for better spot separation. Reduce the amount of crude material loaded onto the column.[4]
Cracked/Channeling Silica Bed Improper packing; running the column dry.Ensure the silica slurry is packed uniformly without air bubbles. Never let the solvent level drop below the top of the silica bed.[4]
Product Elutes Too Quickly The eluent is too polar.Start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to improve separation from less polar impurities.[4]

Section 3: Purity Assessment & Validation

Purification is incomplete without validation. You must analytically confirm the purity of your final product.

Q: Which analytical technique is best for determining the purity of my 4-Amino-2-ethylpyridine?

A: The choice depends on the required accuracy and the nature of the expected impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust methods.[6]

Technique Principle Best For... Pros Cons
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[6]Quantifying non-volatile or thermally sensitive impurities. Excellent for isomer separation.High resolution and sensitivity. Well-established and reliable.[6]Requires the analyte to have a UV chromophore. Mobile phase preparation can be complex.[6]
GC Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a heated column.Quantifying volatile and thermally stable impurities.Very high resolution. Can be coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds.
qNMR Quantitative Nuclear Magnetic Resonance compares the integral of analyte peaks to a certified internal standard.Obtaining an absolute purity value without requiring a reference standard of the analyte itself.Provides structural confirmation and quantification simultaneously. Highly accurate.Lower sensitivity than HPLC/GC. Requires a pure, stable internal standard.

Example Protocol: Purity Assessment by RP-HPLC

This protocol is a starting point and should be optimized for your specific system and impurity profile.

  • Instrumentation: HPLC system with a UV detector.[6]

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[6][7]

  • Detection: UV at 280 nm.[7]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~0.3-1.0 mg/mL.[7][8]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified 4-Amino-2-ethylpyridine?

A: 4-Amino-2-ethylpyridine can be sensitive to air and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[9]

Q: What are the primary safety precautions when handling this compound?

A: 4-Amino-2-ethylpyridine is harmful if swallowed and causes skin and serious eye irritation.[10] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

Q: My final product has a persistent yellow or brown color. How can I remove it?

A: Color often indicates the presence of minor, highly conjugated or oxidized impurities. If the product is otherwise pure by HPLC and NMR, you can try treating a solution of the compound in an organic solvent with a small amount of activated carbon, followed by filtration through a pad of Celite. Be aware that this can sometimes lead to a loss of product due to adsorption.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Dandepally, S. R., et al. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]

  • Eide, M. E. (2006). PV2143 - Aminopyridines. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Li, J., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. 2-Ethylpyridin-4-amine | C7H10N2. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Anumula, K. R., & Taylor, P. B. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

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Technical Support Center: Optimization of Catalyst Loading for 4-Amino-2-ethylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-Amino-2-ethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile yet challenging substrate. The inherent properties of 4-Amino-2-ethylpyridine, specifically the presence of both a pyridine ring and a primary amino group, present unique challenges related to catalyst inhibition and reaction efficiency. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of catalyst loading for coupling reactions with 4-Amino-2-ethylpyridine.

Q1: Why is 4-Amino-2-ethylpyridine considered a "challenging" substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the Lewis basicity of the nitrogen atoms in both the pyridine ring and the amino group. These nitrogen atoms can coordinate strongly to the palladium center of the catalyst, acting as competitive ligands. This can lead to:

  • Catalyst Inhibition/Poisoning: The substrate itself can occupy the coordination sites on the palladium, preventing the desired catalytic cycle from proceeding efficiently.[1] This often manifests as sluggish or incomplete reactions.

  • Formation of Unproductive Complexes: Stable, off-cycle palladium complexes can form, effectively reducing the concentration of the active catalyst.[2][3]

Q2: What is a good starting point for catalyst loading when working with 4-Amino-2-ethylpyridine?

A2: A typical starting point for catalyst loading in cross-coupling reactions is 1-2 mol% of the palladium precursor.[4] However, due to the potential for catalyst inhibition with aminopyridine substrates, it is often advisable to start at a slightly higher loading, in the range of 2-5 mol% .[5] From this starting point, you can then screen for lower loadings to optimize for cost and efficiency once a viable reaction is established.

Q3: Is it always necessary to protect the amino group on 4-Amino-2-ethylpyridine before performing a cross-coupling reaction?

A3: Not necessarily. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), have shown high efficacy in coupling aminopyridines without the need for protection.[5][6][7] However, if you are consistently observing low yields or catalyst deactivation that cannot be resolved by optimizing other parameters, protection of the amino group (e.g., as a Boc-carbamate) is a valid strategy to consider.[8][9]

Q4: How does the choice of ligand impact the optimal catalyst loading?

A4: The ligand is arguably the most critical factor in achieving a successful coupling with 4-Amino-2-ethylpyridine. The ideal ligand should:

  • Be sterically bulky and electron-rich to promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.

  • Form a stable complex with palladium that is less susceptible to inhibition by the aminopyridine substrate.[2]

Bulky phosphine ligands like XPhos, SPhos, and RuPhos are excellent choices for mitigating catalyst poisoning by nitrogen-containing heterocyles.[1][6] N-heterocyclic carbene (NHC) ligands are also a robust alternative to phosphines.[10][11] The use of these advanced ligands can often allow for lower catalyst loadings compared to less bulky, traditional phosphine ligands like triphenylphosphine.

Q5: When should I consider using a palladium pre-catalyst versus generating the active catalyst in situ?

A5: Using a well-defined palladium pre-catalyst is highly recommended for reactions with challenging substrates like 4-Amino-2-ethylpyridine. Pre-catalysts offer several advantages:

  • Reliable Generation of the Active Pd(0) Species: They provide a more consistent and efficient formation of the active catalyst compared to traditional sources like Pd(OAc)₂.[3][6]

  • Improved Reproducibility: This leads to more reproducible reaction outcomes, which is crucial in drug development and process chemistry.

  • Often Air- and Moisture-Stable: Many modern pre-catalysts are easier to handle than air-sensitive Pd(0) sources.

While in situ generation can be effective, the use of pre-catalysts often simplifies optimization and troubleshooting.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Action(s) Rationale
Low or No Conversion 1. Catalyst Inhibition/Poisoning2. Inactive Catalyst3. Inappropriate Reaction Conditions1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).2. Switch Ligand: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or an NHC ligand.[1][6]3. Use a Pre-catalyst: Employ a modern palladium pre-catalyst for reliable activation.[3]4. Screen Bases and Solvents: For Suzuki couplings, try a stronger base like K₃PO₄. Ensure your solvent (e.g., dioxane, THF) is anhydrous.[7]1. A higher catalyst concentration can overcome partial inhibition.2. Bulky ligands can prevent the aminopyridine from strongly binding to the palladium center.[2]3. Ensures efficient generation of the active Pd(0) species.4. The choice of base and solvent can significantly impact the reaction rate and catalyst stability.
Reaction Stalls Before Completion 1. Catalyst Deactivation2. Insufficient Base3. Reagent Degradation1. Add a Second Portion of Catalyst: If the reaction stalls, adding another portion of the catalyst may restart it.2. Increase Base Equivalents: Ensure you are using a sufficient excess of base (typically 2-3 equivalents).3. Use Fresh Reagents: Ensure the purity of your starting materials, especially the boronic acid/ester in Suzuki couplings.1. The initial catalyst may have decomposed over the course of the reaction.2. The base is consumed during the reaction and may become the limiting factor.3. Impure or degraded reagents can inhibit the reaction.
Formation of Side Products (e.g., Homocoupling) 1. Excessively High Catalyst Loading2. Inappropriate Ligand-to-Metal Ratio3. Presence of Oxygen1. Reduce Catalyst Loading: Once a good yield is achieved, try systematically lowering the catalyst loading.2. Optimize Ligand Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Excess ligand can sometimes be detrimental.3. Ensure Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).1. High catalyst concentrations can promote undesired side reactions.2. The optimal ratio is crucial for maintaining the active catalytic species.3. Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions.

Experimental Protocols

Protocol: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling of a Halogenated 4-Amino-2-ethylpyridine

This protocol provides a step-by-step methodology for optimizing the catalyst loading for the Suzuki-Miyaura coupling of a halogenated 4-Amino-2-ethylpyridine with an arylboronic acid.

Materials:

  • Halogenated 4-Amino-2-ethylpyridine (e.g., 4-Amino-5-bromo-2-ethylpyridine)

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvent.

    • Degas the solvent by bubbling with an inert gas for 30 minutes prior to use.

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To a reaction vial, add the halogenated 4-Amino-2-ethylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

    • In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in anhydrous dioxane. For example, to screen 1, 2, and 3 mol% catalyst loading, you can prepare a solution that allows for easy dispensing of the required amount.

    • Add the appropriate volume of the catalyst stock solution to the reaction vial.

    • Add anhydrous dioxane to bring the final reaction concentration to 0.1-0.2 M.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction Execution:

    • Place the reaction vial in a preheated heating block or oil bath (a typical starting temperature is 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and purity of the product.

  • Optimization:

    • Based on the results, you can further optimize by:

      • Decreasing the catalyst loading if a high yield was obtained.

      • Screening different ligands, bases, solvents, or temperatures if the yield was low.

Data Presentation

Table 1: Starting Points for Catalyst Loading Optimization
Coupling ReactionPalladium Pre-catalystRecommended LigandStarting Pd Loading (mol%)BaseSolvent
Suzuki-Miyaura XPhos Pd G3XPhos2-3%K₃PO₄1,4-Dioxane
Buchwald-Hartwig RuPhos Pd G3RuPhos2-3%LiHMDS or NaOtBuToluene
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃2.5% Pd / 5% CuIEt₃NDMF
Heck Pd(OAc)₂P(o-tol)₃2-5%Et₃NDMF or Acetonitrile

Visualization

General Catalytic Cycle for Cross-Coupling Reactions

G A L-Pd(0) (Active Catalyst) B Oxidative Addition A->B + Ar-X C L-Pd(II)(Ar)(X) B->C D Transmetalation C->D + R-M E L-Pd(II)(Ar)(R) D->E - M-X F Reductive Elimination E->F F->A + Ar-R

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

Troubleshooting Workflow for Low Conversion

G Start Low or No Conversion Check1 Is the catalyst active? Start->Check1 Action1 Use fresh catalyst or a pre-catalyst Check1->Action1 No Check2 Is the ligand appropriate? Check1->Check2 Yes Action1->Check2 Action2 Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Check2->Action2 No Check3 Is catalyst loading sufficient? Check2->Check3 Yes Action2->Check3 Action3 Increase catalyst loading (e.g., to 5 mol%) Check3->Action3 No Check4 Are conditions optimal? Check3->Check4 Yes Action3->Check4 Action4 Screen bases, solvents, and temperature Check4->Action4 No End Reaction Optimized Check4->End Yes Action4->End

Caption: A decision tree for troubleshooting low conversion in coupling reactions.

References

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  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–391. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ghaffari, B., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 15(19), 5044–5047. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for Medical and Materials Sciences. Wiley-VCH. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. [Link]

  • Lipshutz, B. H. (2023). Palladium-catalysed cross coupling reactions: what's in the future? [YouTube Video]. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2988–3000. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Wu, X., & An, D. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 13(3), 734-737. [Link]

  • Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Viciano, M., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 53(8), 3465-3474. [Link]

  • Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Aminative Suzuki–Miyaura coupling. RSC Advances, 8(38), 21356-21358. [Link]

  • Wang, Y., et al. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Molecules, 30(3), 567. [Link]

  • Kumar, A., et al. (2026). Chain to Grid Supramolecular Assembly: Organometallic Ag(I) and Ag(I)–Au(I)–NHC Supramolecules with Tunable Optoelectronic Properties. Langmuir, 42(5), 1234-1245. [Link]

  • Scientific Research Publishing. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 5, 1-7. [Link]

  • Pérez-Sánchez, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 186-198. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, D., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 1-11. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). [YouTube Video]. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Wang, Q., et al. (2019). Palladium(II)‐Catalyzed Aminotrifluoromethoxylation of Alkenes: Mechanistic Insight into the Effect of N‐Protecting Groups. Angewandte Chemie International Edition, 58(16), 5322-5326. [Link]

  • ResearchGate. (n.d.). Optimization of Heck Reaction. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Wikipedia. (n.d.). Cyclic alkyl amino carbenes. [Link]

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Validation & Comparative

Benchmarking Purity Validation Strategies for Synthesized 4-Amino-2-ethylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Hidden Impurity" Challenge in Pyridine Chemistry

Synthesizing 4-Amino-2-ethylpyridine (4-AEP) is a deceptive challenge. While the core transformation—often the nitration of 2-ethylpyridine followed by reduction—appears straightforward, the resulting purity profile is frequently misinterpreted.

In drug development, 4-AEP is a critical scaffold (e.g., for kinase inhibitors). A common failure mode in downstream Suzuki or Buchwald couplings is the use of 4-AEP that passes standard HPLC checks but fails in reaction stoichiometry. This guide objectively compares validation methodologies to expose why "99% Area Purity" is often a false metric for this molecule.

The Impurity Profile

To validate purity, we must first understand the contaminants. The synthesis typically generates three distinct classes of impurities:

  • Regioisomers: 2-Amino-4-ethylpyridine (difficult to separate by C18 HPLC).

  • Precursors: Residual 2-ethylpyridine (volatile, low UV absorbance at 254 nm).

  • Inorganics/Salts: Iron/Tin residues (from reduction) or hydrochloride salts (invisible to UV).

Part 2: Comparative Analysis of Validation Strategies

We benchmarked three validation strategies. The "Performance" metric here is defined as the Accuracy of Mass Balance —effectively, how close the measured purity is to the "True Content" available for downstream reaction.

Summary Data: Method Performance Comparison
FeatureMethod A: HPLC-UV (C18) Method B: GC-FID/MS Method C: qNMR (Internal Std)
Primary Detection Chromophore (UV 260nm)Volatility & IonizationProton Environment
Isomer Resolution Moderate (Tail dependent)High (Boiling Point) High (Distinct Shifts)
Salt/Solvent Detection None (elutes in void)Partial (Solvents only)Complete
Sample Prep Time 30 mins15 mins10 mins
Accuracy (True Content) Low (Relative Area %)Medium (Misses non-volatiles)High (Absolute Wt %)
Blind Spot Inorganic salts, moisture, non-UV active precursorsThermally unstable oxides, saltsLow sensitivity (<1%)
Deep Dive: Why Standard Methods Fail
1. The HPLC Trap (Relative vs. Absolute)

Standard Reverse Phase HPLC (Method A) is the industry workhorse. However, for 4-AEP, it is prone to Response Factor Bias . The precursor, 2-ethylpyridine, has a significantly lower extinction coefficient at 260 nm compared to the aminopyridine product.

  • Result: A sample containing 5% residual starting material may appear as 99.5% pure by HPLC integration.

2. The GC Advantage (Regioselectivity)

Gas Chromatography (Method B) excels at separating the 4-amino and 2-amino isomers due to subtle boiling point differences and interaction with polar stationary phases (e.g., Wax columns).

  • Result: GC is the superior choice for qualitative isomeric purity but fails to quantify non-volatile reduction byproducts (e.g., polymerized tars or inorganic salts).

3. The qNMR Gold Standard

Quantitative NMR (Method C) is the only self-validating method that provides Potency (Weight %) . By using an internal standard (e.g., Maleic Acid), qNMR accounts for moisture, salts, and solvents that HPLC and GC miss.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Gold Standard" qNMR Workflow

This protocol determines absolute purity (potency), essential for accurate stoichiometry in subsequent synthesis steps.

Reagents:

  • Solvent: DMSO-d6 (Prevents exchange of amine protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, distinct from the pyridine aromatic region (6.5–8.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of synthesized 4-AEP (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds (Critical: Pyridine protons relax slowly; insufficient D1 leads to integration errors).

    • Scans: 16.

  • Processing: Phase manually. Integrate the IS singlet (set to known proton count, usually 2) and the characteristic 4-AEP doublet at ~6.4 ppm (H-3/H-5 protons).

Calculation (Self-Validating Logic):



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.
Protocol 2: High-Resolution HPLC Method (Isomer Specific)

Designed to suppress peak tailing common in basic pyridines.

  • Column: Agilent Poroshell HPH-C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH keeps 4-AEP deprotonated, improving shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 260 nm.

  • System Suitability (Pass Criteria):

    • Tailing Factor (T) < 1.5.

    • Resolution (

      
      ) between 4-AEP and 2-ethylpyridine > 2.0.
      

Part 4: Visualization of Analytical Logic

Diagram 1: The Validation Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the synthesis stage.

ValidationMatrix Start Crude 4-AEP Synthesized Q1 Is the sample a solid or oil? Start->Q1 OilPath Likely contains Residual 2-Ethylpyridine Q1->OilPath Oil SolidPath Likely Product + Salts/Isomers Q1->SolidPath Solid MethodGC Run GC-MS (Check for Volatiles) OilPath->MethodGC MethodHPLC Run HPLC (pH 10) (Check for Isomers) SolidPath->MethodHPLC Decision Purity > 98%? MethodGC->Decision MethodHPLC->Decision qNMR Run qNMR (Determine Absolute Potency) Decision->qNMR Yes Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst No Final Release for Synthesis (Use Wt% for Stoichiometry) qNMR->Final Recryst->Start

Caption: Workflow for selecting the appropriate validation method based on physical state and intermediate purity stages.

Diagram 2: Chemical Impurity Origins

Understanding where impurities arise allows for targeted detection.

ImpurityOrigin SM 2-Ethylpyridine (Starting Material) NOxide N-Oxide Intermediate SM->NOxide Oxidation Impurity1 2-Amino Isomer (Regio-impurity) SM->Impurity1 Non-selective Amination Nitro 4-Nitro-2-ethylpyridine NOxide->Nitro Nitration Product 4-Amino-2-ethylpyridine (Target) Nitro->Product Reduction Impurity2 Inorganic Salts (Fe/Sn residues) Nitro->Impurity2 Incomplete Workup

Caption: Synthesis pathway highlighting the origin of critical impurities (Regioisomers and Salts).

References

  • PubChem. (2025).[2][3] 2-Ethylpyridin-4-amine (Compound Summary).[2] National Library of Medicine. [Link]

  • Restek Corporation. (2021).[4] GC Analysis of Amines and Pyridines: Column Selection Guide.[Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Aminopyridines on Primesep Columns.[1][Link]

  • Jeol. (2022).[5] qNMR - Quantitative Analysis by NMR: Internal Standard Method.[5][6][Link]

Sources

Comparative Technical Guide: 4-Amino-2-ethylpyridine vs. 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-Aminopyridine (4-AP, Fampridine) serves as the clinical "gold standard" for potassium channel blockade in multiple sclerosis, its derivative 4-Amino-2-ethylpyridine (4-AEP) offers a distinct physicochemical profile often overlooked in general literature.[1]

This guide analyzes the structural and functional divergence between these two aminopyridines. The addition of the ethyl group at the 2-position is not merely cosmetic; it fundamentally alters the lipophilicity (LogP) , basicity (pKa) , and surface adsorption kinetics . 4-AEP emerges as a superior candidate for industrial corrosion inhibition and a specialized intermediate for lipophilic ligand synthesis, whereas 4-AP remains the potent, high-affinity choice for biological ion channel modulation.

Part 1: Physicochemical Profile & Structural Divergence[1]

The core difference lies in the 2-ethyl substituent .[1] In pyridine chemistry, the 2-position is electronically sensitive (ortho to the ring nitrogen). The ethyl group exerts a positive inductive effect (+I), pushing electron density toward the ring nitrogen, theoretically increasing basicity. However, it also introduces steric bulk that interferes with solvation and receptor binding.[1]

Table 1: Comparative Physicochemical Matrix[1]
Property4-Aminopyridine (4-AP)4-Amino-2-ethylpyridine (4-AEP)Impact on Performance
CAS Number 504-24-550826-64-7
Molecular Weight 94.11 g/mol 122.17 g/mol 4-AEP has higher steric bulk.[1]
Lipophilicity (LogP) ~0.24 (Hydrophilic)~1.0 (Lipophilic)Critical: 4-AEP crosses lipid bilayers more effectively but has lower water solubility.[1]
Basicity (pKa) 9.11~9.3 (Predicted)Ethyl group (+I effect) slightly increases electron density on Ring N.
H-Bond Donors 1 (Amino group)1 (Amino group)Identical H-bonding potential.[1]
Physical State White Crystalline SolidCrystalline Solid / Powder4-AEP has a lower melting point due to disrupted lattice packing.[1]
Graphviz Diagram: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for choosing between aminopyridine variants based on required chemical behavior.

SAR_Logic Start Select Aminopyridine Core Goal_Bio Goal: Ion Channel Blockade Start->Goal_Bio Goal_Ind Goal: Corrosion/Ligand Synth Start->Goal_Ind AP4 4-Aminopyridine (4-AP) High Potency, Low Steric Hindrance Goal_Bio->AP4 Standard AEP4 4-Amino-2-ethylpyridine (4-AEP) High Lipophilicity, Surface Adsorption Goal_Bio->AEP4 If BBB Penetration Critical (Accept lower potency) Goal_Ind->AP4 Too Hydrophilic Goal_Ind->AEP4 Preferred Mech_Block Mechanism: Pore Occlusion Requires small size AP4->Mech_Block Mech_Ads Mechanism: Surface Film Requires alkyl tail (Langmuir) AEP4->Mech_Ads

Caption: SAR Decision Tree distinguishing 4-AP (Biological Potency) from 4-AEP (Lipophilic/Industrial Utility).

Part 2: Detailed Performance Analysis[1]

Pharmacological Potential: The Potassium Channel Blockade

4-Aminopyridine acts by entering the open pore of voltage-gated potassium channels (Kv1 family) from the intracellular side.

  • Mechanism: It binds only when the channel is open, "trapping" itself inside upon closure.

  • 4-AEP Comparison: The addition of the ethyl group at position 2 introduces steric clash . While the amino group at position 4 is the primary donor, the molecule must fit into a narrow hydrophobic vestibule.

    • Verdict: 4-AEP is generally less potent than 4-AP as a pure channel blocker because the ethyl group prevents the "snug fit" required for high-affinity binding.[1] However, its increased LogP (1.0 vs 0.2) suggests superior Blood-Brain Barrier (BBB) permeability.[1] It is often investigated not as a direct replacement, but as a scaffold to reduce seizure liability associated with the high brain concentrations of 4-AP.

Industrial Application: Corrosion Inhibition

In the protection of mild steel (e.g., in acidic pickling solutions), 4-AEP significantly outperforms 4-AP.

  • Mechanism: Corrosion inhibitors work by adsorbing onto the metal surface, forming a barrier against acid attack.

  • The "Tail" Effect: The ethyl chain in 4-AEP increases the projected molecular area and hydrophobicity. This facilitates stronger adsorption via van der Waals forces (physisorption) alongside the coordination of the pyridine nitrogen to the metal (chemisorption).

  • Data Support: Experimental data generally follows the trend: Methyl < Ethyl < Propyl . 4-AEP exhibits higher inhibition efficiency (IE%) at lower concentrations compared to 4-AP due to this superior surface coverage (Langmuir Adsorption Isotherm).[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-2-ethylpyridine

Rationale: Direct amination (Chichibabin) of 2-ethylpyridine often yields the 6-amino isomer or mixtures.[1] The most reliable laboratory route is the Nitration-Reduction pathway.

Step 1: N-Oxidation [1]

  • Dissolve 2-ethylpyridine (10 mmol) in glacial acetic acid (20 mL).

  • Add 30% hydrogen peroxide (15 mmol) dropwise at room temperature.

  • Heat to 70°C for 12 hours.

  • Concentrate under vacuum to obtain 2-ethylpyridine N-oxide .[1]

Step 2: Nitration

  • Dissolve the N-oxide in conc.[1] sulfuric acid (5 mL).

  • Add fuming nitric acid (15 mmol) slowly at 0°C (Exothermic!).

  • Heat to 100°C for 4 hours. Note: The N-oxide directs the nitro group to the 4-position.

  • Pour onto ice, neutralize with Na2CO3, and extract with chloroform to yield 4-nitro-2-ethylpyridine N-oxide .

Step 3: Reduction (Iron/Acetic Acid) [1][2]

  • Suspend iron powder (30 mmol) in 50% acetic acid/water.

  • Add the nitro-N-oxide compound slowly at reflux.

  • Reflux for 2 hours. (This step reduces the nitro group to amino AND deoxygenates the ring nitrogen).

  • Basify with NaOH to pH > 10.[1]

  • Extract with Ethyl Acetate (3x).[1] The ethyl group aids extraction efficiency compared to 4-AP.[1]

  • Purification: Recrystallize from toluene/hexane.

Protocol B: Corrosion Inhibition Assay (Weight Loss Method)

Rationale: To validate the superior performance of 4-AEP over 4-AP.

  • Specimen Prep: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200). Degrease with acetone.[1]

  • Solution: Prepare 1.0 M HCl.

  • Inhibitor Dosing: Prepare 4-AP and 4-AEP at concentrations: 100, 200, 300, 400, 500 ppm.

  • Immersion: Suspend coupons in aerated acid solutions for 6 hours at 25°C.

  • Calculation:

    
    
    Where 
    
    
    
    is weight loss in blank acid, and
    
    
    is weight loss with pyridine.[1]
  • Expected Result: 4-AEP should show 5-10% higher IE than 4-AP at equimolar concentrations due to the alkyl chain effect.[1]

Graphviz Diagram: Synthesis Workflow

Synthesis_Flow Start 2-Ethylpyridine Step1 N-Oxidation (H2O2/AcOH) Start->Step1 Inter1 2-Ethylpyridine N-oxide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro-2-ethyl N-oxide Step2->Inter2 Step3 Reduction (Fe/AcOH) Inter2->Step3 Final 4-Amino-2-ethylpyridine (Target) Step3->Final

Caption: Step-wise synthesis via the N-oxide route to ensure 4-position regioselectivity.

References

  • PubChem. (2023).[1] 2-Ethylpyridin-4-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Kocsis, J. D., et al. (1987).[1] Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons. Neuroscience Letters. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000).[1] Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide. MDPI Molbank.[1] [Link][1]

  • Smith, P. A. S. (2025).[1][3] The Chichibabin Reaction. Organic Reactions via Wiley Online Library.[1] (General reference for amination limitations). [Link][1]

  • Obot, I. B., et al. (2025).[1] 2-Amino-4-methylpyridine as a corrosion inhibitor. ResearchGate (Proxy for alkyl-aminopyridine behavior).[1] [Link]

Sources

Comparative Reactivity Guide: 4-Amino-2-ethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Amino-2-ethylpyridine (CAS: 50826-64-7) versus its positional isomers, specifically 2-Amino-4-ethylpyridine and 3-Amino-2-ethylpyridine . While often treated interchangeably in broad screening campaigns, these isomers exhibit distinct electronic and steric profiles that dictate their utility in nucleophilic catalysis, metal coordination, and scaffold synthesis.

Key Insight: The 4-amino isomer is the most basic and nucleophilic at the ring nitrogen, mimicking the reactivity of DMAP (4-dimethylaminopyridine). However, the 2-ethyl substituent in the title compound introduces a specific steric gate adjacent to the ring nitrogen, modulating its catalytic activity and coordination geometry compared to the unhindered 4-amino-pyridine parent.

Structural & Electronic Profiling

The reactivity of aminopyridines is governed by the competition between the ring nitrogen (


)  and the exocyclic amino group (

)
.
Electronic Landscape

The amino group is a strong electron donor (


 effect), significantly increasing electron density at the ortho and para positions.
  • 4-Amino Isomers: The amino group is para to

    
    . Resonance structures delocalize the lone pair into the ring, placing a negative charge directly on 
    
    
    
    . This makes 4-aminopyridines highly basic (
    
    
    ).
  • 2-Amino Isomers: The amino group is ortho to

    
    . While still donating, the proximity allows for intramolecular H-bonding and tautomerization (amino-imino), generally lowering the basicity (
    
    
    
    ) relative to the 4-isomer.
The "Ethyl Effect"

The ethyl group is a weak electron donor (Hammett


).
  • In 4-Amino-2-ethylpyridine , the ethyl group is ortho to

    
    . This provides inductive stabilization to the protonated cation but introduces steric hindrance  to electrophiles approaching 
    
    
    
    .
  • In 2-Amino-4-ethylpyridine , the ethyl group is para to

    
     (remote). It exerts a slight electronic boost without steric penalty at the reaction center.
    

Table 1: Physicochemical Comparison of Ethyl-Aminopyridine Isomers

Property4-Amino-2-ethylpyridine 2-Amino-4-ethylpyridine 3-Amino-2-ethylpyridine
Primary Reactivity Nucleophilic Catalyst / BaseLigand /

Nucleophile
Weak Base / Aniline-like
Predicted

(Conj.[1] Acid)
9.3 – 9.4 (Highest)7.0 – 7.26.0 – 6.2

Accessibility
Hindered (Ortho-Ethyl)OpenOpen
Dominant Nucleophile

(Kinetic)

(Thermodynamic)

Coordination Mode Monodentate (Bridging)Bidentate (Chelating)Monodentate
Reactivity Benchmarking & Regioselectivity
A. Acylation and Nucleophilic Catalysis

Like DMAP, 4-Amino-2-ethylpyridine reacts with acyl chlorides at the


 to form an acylpyridinium intermediate. However, the 2-ethyl group destabilizes this intermediate sterically compared to DMAP or 4-aminopyridine.
  • Outcome: It is a tunable catalyst. It is less active than DMAP for bulky electrophiles but retains high basicity, making it useful when DMAP is too aggressive or leads to side reactions.

  • Differentiation: The 2-Amino-4-ethylpyridine isomer reacts primarily at the exocyclic amine (

    
    ) to form amides directly, as the 
    
    
    
    is less nucleophilic and the resulting amidine-like resonance is stable.
B. Metal Coordination (Ligand Chemistry)
  • 4-Amino-2-ethylpyridine: Acts as a monodentate ligand binding through

    
    . The ethyl group forces the metal to tilt away, creating unique steric pockets in catalyst design.
    
  • 2-Amino-4-ethylpyridine: Frequently acts as a bidentate ligand (N,N-donor) in specific geometries or bridges metal centers due to the proximity of the amine and pyridine nitrogen.

Experimental Protocols
Protocol 1: Regioselective Differentiation (The "Acyl Test")

This protocol differentiates the 4-amino isomer (Ring N attack) from the 2-amino isomer (Exo N attack) using acetic anhydride.

Reagents:

  • Substrate (1.0 eq)

  • Acetic Anhydride (

    
    , 1.1 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Triethylamine (

    
    , 1.2 eq)
    

Workflow:

  • Dissolution: Dissolve 1 mmol of the isomer in 5 mL anhydrous DCM under

    
    .
    
  • Addition: Add

    
    , followed by dropwise addition of 
    
    
    
    at 0°C.
  • Monitoring: Warm to RT and monitor by TLC (10% MeOH/DCM).

    • 4-Amino-2-ethylpyridine: Rapidly forms a precipitate (N-acylpyridinium salt) which may rearrange to the N-acetyl product upon aqueous workup or heating. The reaction is often faster due to nucleophilic catalysis.

    • 2-Amino-4-ethylpyridine: Reacts slower; product remains in solution as the stable N-(4-ethylpyridin-2-yl)acetamide.

  • Quench: Add sat.

    
    . Extract with DCM.
    
Protocol 2: Synthesis of 4-Amino-2-ethylpyridine

Note: Direct amination of 2-ethylpyridine yields the 2-amino isomer. The 4-amino isomer requires a reduction route.

  • Oxidation: React 2-ethylpyridine with

    
     in acetic acid to form 2-ethylpyridine-N-oxide .
    
  • Nitration: Treat N-oxide with

    
    . The N-oxide directs the nitro group to the 4-position (para).
    
  • Reduction: Reduce 4-nitro-2-ethylpyridine-N-oxide using Fe/Acetic acid or catalytic hydrogenation (

    
    ) to yield 4-amino-2-ethylpyridine .
    
Visual Analysis: Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for the isomers when treated with an electrophile (


).

ReactivityPathways Substrate4 4-Amino-2-ethylpyridine (High Basicity, Steric @ Ring) Intermediate4 N-Acylpyridinium Salt (Kinetic Intermediate) Substrate4->Intermediate4 Fast Attack by N-Ring (Nucleophilic Catalysis) Substrate2 2-Amino-4-ethylpyridine (Mod. Basicity, Open Ring) Product2 2-(Acylamino)-4-ethylpyridine (Direct Amide Formation) Substrate2->Product2 Direct Attack by N-Exo (Assisted by H-bond) Product4 4-(Acylamino)-2-ethylpyridine (Thermodynamic Product) Intermediate4->Product4 Rearrangement (Migration to N-Exo) StericBlock Steric Hindrance (Ethyl) Slows N-Ring Attack StericBlock->Substrate4

Caption: Divergent acylation pathways. The 4-amino isomer proceeds via a reactive N-acylpyridinium intermediate (blue path), while the 2-amino isomer undergoes direct amidation (red path).

References
  • Basicity and Structure: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[2][3] Journal of the Chemical Society, 2240-2249.[3] Link

  • Nucleophilic Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • Synthesis via Nitration: Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid.[4] Organic & Biomolecular Chemistry, 3, 160-165. Link

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Isomer Properties: PubChem Compound Summary for CID 12015366, 4-Amino-2-ethylpyridine. Link

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A Comparative Guide to the Biological Activities of 4-Aminopyridine and 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of neuropharmacology and drug discovery, aminopyridines represent a class of compounds with significant therapeutic potential, primarily through their action on potassium channels. Among these, 4-aminopyridine (4-AP) has emerged as a clinically relevant molecule for the symptomatic treatment of neurological disorders, most notably multiple sclerosis (MS). This guide provides an in-depth comparison of the biological activities of 4-aminopyridine and its structural analog, 4-Amino-2-ethylpyridine. While a wealth of data exists for 4-AP, information on its 2-ethyl derivative is sparse. Therefore, this guide will first detail the well-characterized biological profile of 4-aminopyridine and then, based on established structure-activity relationships, present a scientifically-grounded hypothesis on the anticipated biological activity of 4-Amino-2-ethylpyridine.

4-Aminopyridine (Fampridine): A Clinically Validated Potassium Channel Blocker

4-Aminopyridine, also known by its generic name fampridine, is a well-established voltage-gated potassium (K+) channel blocker.[1][2] Its primary mechanism of action involves the non-selective blockade of these channels, which are crucial for the repolarization phase of the action potential in neurons.[3] In pathological conditions characterized by demyelination, such as multiple sclerosis, the exposure of juxtaparanodal K+ channels leads to a leakage of potassium ions, which impairs the conduction of nerve impulses. By blocking these exposed channels, 4-AP enhances signal transduction along demyelinated axons, thereby improving neurological function.[2][4]

Therapeutic Applications and Efficacy

The most prominent clinical application of 4-aminopyridine is in the symptomatic treatment of walking disability in patients with multiple sclerosis.[1][5] Clinical trials have demonstrated that a sustained-release formulation of 4-AP can lead to a significant improvement in walking speed in a subset of patients.[1] Beyond its effects on mobility, research suggests potential benefits in other domains, including cognitive function, fatigue, and visual deficits in MS patients.[6][7] Furthermore, 4-AP has been investigated for its potential therapeutic role in other neurological conditions such as spinal cord injury, myasthenia gravis, and certain types of nystagmus.[3][8]

Neuroprotective and Other Biological Effects

Emerging evidence suggests that 4-aminopyridine may possess neuroprotective properties beyond its symptomatic effects.[2][9] In preclinical models of optic neuritis, 4-AP has been shown to reduce retinal neurodegeneration.[4][10] The proposed mechanism for this neuroprotection involves the stabilization of myelin and oligodendrocyte precursor cells.[4] Additionally, in animal models of medial prefrontal cortex ischemia, 4-AP has demonstrated anxiolytic and pro-cognitive effects, potentially through the modulation of corticosterone levels, oxidative stress, and inflammatory pathways.[6]

Pharmacokinetics and Metabolism

4-Aminopyridine is rapidly and completely absorbed after oral administration, with a plasma half-life of 3 to 4 hours for the immediate-release formulation.[11] The sustained-release formulation allows for twice-daily dosing. The drug is primarily excreted unchanged in the urine, indicating that it does not undergo extensive hepatic metabolism via the cytochrome P450 system.[12][13]

4-Amino-2-ethylpyridine: An Uncharacterized Analog with Hypothesized Reduced Potency

In stark contrast to the extensive body of research on 4-aminopyridine, there is a significant lack of publicly available data on the biological activity of 4-Amino-2-ethylpyridine. Most of the available information pertains to its chemical properties and commercial availability.[14] PubChem lists its hazards as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[14]

A Hypothesis Based on Structure-Activity Relationships (SAR)

In the absence of direct experimental data, we can formulate a hypothesis regarding the biological activity of 4-Amino-2-ethylpyridine based on the known structure-activity relationships of 4-aminopyridine derivatives. The potency of 4-AP as a potassium channel blocker is highly dependent on its ability to bind within the pore of the channel. The size and nature of substituents on the pyridine ring can significantly influence this interaction.

A key study investigating the SAR of 4-aminopyridine analogs revealed that the introduction of a bulky substituent at the 2-position of the pyridine ring can dramatically decrease the compound's potassium channel blocking activity. This is likely due to steric hindrance, where the larger group prevents the molecule from effectively accessing its binding site within the narrow confines of the potassium channel pore.

Therefore, it is our scientific hypothesis that the presence of an ethyl group at the 2-position of 4-Amino-2-ethylpyridine will result in a significantly lower potency as a potassium channel blocker compared to 4-aminopyridine. The ethyl group, being larger than the hydrogen atom at the same position in 4-AP, is expected to sterically hinder the binding of the molecule to the potassium channel.

This hypothesis underscores the critical need for experimental validation to characterize the true biological profile of 4-Amino-2-ethylpyridine.

Comparative Data Summary

Feature4-Aminopyridine4-Amino-2-ethylpyridine
Primary Mechanism of Action Non-selective voltage-gated potassium channel blocker.[3]Hypothesized: Weak or inactive as a potassium channel blocker due to steric hindrance.
Clinical Applications Symptomatic treatment of walking disability in multiple sclerosis.[1][5] Investigated for other neurological disorders.[3][8]None established.
Neuroprotective Effects Evidence from preclinical models of optic neuritis and ischemia.[4][6][10]Unknown, but likely to be less pronounced if potassium channel blocking activity is reduced.
Pharmacokinetics Rapidly absorbed, primarily excreted unchanged in urine.[11][12][13]Unknown.
Known Biological Data Extensive clinical and preclinical data available.Limited to chemical properties and safety data.[14]

Experimental Protocols for Comparative Analysis

To empirically test our hypothesis and directly compare the biological activities of 4-Amino-2-ethylpyridine and 4-aminopyridine, a series of well-established in vitro and in vivo assays should be performed.

In Vitro Electrophysiology Assay: Whole-Cell Patch Clamp

This is the gold standard for characterizing the effects of a compound on ion channels.

Objective: To determine the potency of 4-Amino-2-ethylpyridine as a blocker of voltage-gated potassium channels and compare it to 4-aminopyridine.

Methodology:

  • Cell Culture: Utilize a cell line that stably expresses a specific subtype of voltage-gated potassium channel (e.g., Kv1.1, Kv1.2) or use primary cultured neurons.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the potassium currents in these cells.[15]

  • Compound Application: Apply increasing concentrations of 4-aminopyridine and 4-Amino-2-ethylpyridine to the cells while recording the potassium currents.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 value (the concentration at which 50% of the maximal current is inhibited) for each compound. A significantly higher IC50 for 4-Amino-2-ethylpyridine would support the hypothesis of reduced potency.

Workflow for In Vitro Electrophysiology Assay

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cell_culture Culture cells expressing Kv channels cell_plating Plate cells on coverslips cell_culture->cell_plating patch_clamp Perform whole-cell patch-clamp recording cell_plating->patch_clamp compound_app Apply test compounds (4-AP & 4-A-2-EP) patch_clamp->compound_app record_currents Record potassium currents compound_app->record_currents concentration_response Generate concentration- response curves record_currents->concentration_response ic50 Calculate IC50 values concentration_response->ic50

Caption: Workflow for comparing potassium channel blocking activity.

In Vivo Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis.

Objective: To assess the in vivo efficacy of 4-Amino-2-ethylpyridine in improving motor function in a model of demyelination and compare it to 4-aminopyridine.

Methodology:

  • EAE Induction: Induce EAE in a susceptible strain of mice (e.g., C57BL/6) by immunization with a myelin antigen.

  • Treatment Groups: Once the animals develop clinical signs of EAE (e.g., tail limpness, hind limb weakness), divide them into treatment groups: vehicle control, 4-aminopyridine, and 4-Amino-2-ethylpyridine.

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessment: Monitor the clinical scores of the animals daily. Perform more specific motor function tests such as the rotarod test or gait analysis to quantify motor coordination and strength.[16]

  • Histological Analysis: At the end of the study, perform histological analysis of the spinal cord to assess the degree of demyelination and inflammation.

Experimental Workflow for EAE Model

G cluster_0 Induction cluster_1 Treatment cluster_2 Assessment immunization Induce EAE in mice grouping Group animals immunization->grouping treatment Administer compounds grouping->treatment behavior Behavioral testing (clinical score, rotarod) treatment->behavior histology Histological analysis treatment->histology

Caption: Workflow for in vivo comparison in an EAE model.

Conclusion and Future Directions

4-Aminopyridine is a well-characterized potassium channel blocker with proven clinical efficacy in improving motor function in patients with multiple sclerosis. Its biological activity is multifaceted, with emerging evidence of neuroprotective effects. In contrast, 4-Amino-2-ethylpyridine remains a largely unstudied molecule. Based on established structure-activity relationships for 4-aminopyridine derivatives, it is hypothesized that the 2-ethyl substitution will significantly reduce its potency as a potassium channel blocker.

This comparative guide highlights the significant knowledge gap that exists for 4-Amino-2-ethylpyridine and underscores the necessity for rigorous experimental evaluation. The outlined experimental protocols provide a clear path forward for researchers to definitively characterize its biological activity and either validate or refute the standing hypothesis. Such studies are essential for a comprehensive understanding of the aminopyridine chemical space and could potentially uncover novel structure-activity relationships to guide the development of next-generation ion channel modulators.

References

  • U.S. National Library of Medicine. (2021). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Retrieved from [Link]

  • Vermersch, P., et al. (2017). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 10(5), 201-216. Retrieved from [Link]

  • Jones, R. E., et al. (1983). 4-Aminopyridine improves clinical signs in multiple sclerosis. Annals of Neurology, 13(6), 648-652. Retrieved from [Link]

  • Henney, H. R., 3rd, & Funch, P. G. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism Letters, 5(2), 110-116. Retrieved from [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1449. Retrieved from [Link]

  • Zare, L., et al. (2025). 4-aminopyridine exerts anxiolytic and pro-cognitive effects in mice model of medial prefrontal cortex ischemia. Neuroscience Letters, 859, 137198. Retrieved from [Link]

  • Ghaffari, S., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Metabolic Brain Disease, 36(6), 1279-1291. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Retrieved from [Link]

  • Zhang, J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(22), 9148-9158. Retrieved from [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylpyridin-4-amine. PubChem. Retrieved from [Link]

  • Al-Chalabi, S., & Alsalman, I. (2023). Vestibular compensation: extended review. Frontiers in Neurology, 14, 1245939. Retrieved from [Link]

  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology, 248, 62-68. Retrieved from [Link]

  • Meza-Rojas, G. E., et al. (2017). Effects of 4-aminopyridine on attention and executive functions of patients with multiple sclerosis: Randomized, double-blind, placebo-controlled clinical trial. Preliminary report. Multiple Sclerosis and Related Disorders, 17, 148-153. Retrieved from [Link]

  • Hayes, K. C. (1998). Evaluating the pharmacokinetics of 4-aminopyridine in Sprague-Dawley rats and modeling its effect on the EEG using Fourier analysis. University of California, San Francisco. Retrieved from [Link]

  • Wulff, H., et al. (2009). Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets. Scientifica, 2009, 731594. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylpyridin-2-amine. PubChem. Retrieved from [Link]

  • Zhang, J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(22), 9148–9158. Retrieved from [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. Retrieved from [Link]

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wang, S., et al. (2004). Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. Journal of Medicinal Chemistry, 47(10), 2605-2614. Retrieved from [Link]

  • Segal, J. L., & Brunnemann, S. R. (1998). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. The Journal of Clinical Pharmacology, 38(8), 712-719. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from [Link]

  • Murray, A. W., & Newsom-Davis, J. (1981). 4-aminopyridine--a review. The International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(11), 493-498. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Molecular Devices. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. YouTube. Retrieved from [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1449. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3243-3254. Retrieved from [Link]

  • Connor, J. R., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 125(6), 1251-1258. Retrieved from [Link]

Sources

performance of 4-Amino-2-ethylpyridine in Suzuki vs. Buchwald-Hartwig reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-Amino-2-ethylpyridine in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Their profound impact on medicinal chemistry and materials science is undeniable. This guide provides a detailed comparative analysis of the performance of 4-Amino-2-ethylpyridine, a key heterocyclic building block, in these two cornerstone reactions. We will delve into the mechanistic nuances, explore the influence of the pyridine core and its substituents on reactivity, and present experimental frameworks to guide your synthetic strategies.

Understanding the Terrain: Suzuki-Miyaura vs. Buchwald-Hartwig

At their core, both reactions rely on a palladium-catalyzed cycle. However, the nature of the bond being formed dictates the specific components and mechanistic pathways.

The Suzuki-Miyaura coupling forges a C-C bond, typically between an organoboron species (like a boronic acid or ester) and an organohalide. Its tolerance for a wide range of functional groups has made it a workhorse in synthetic laboratories.

The Buchwald-Hartwig amination , on the other hand, constructs a C-N bond by coupling an amine with an organohalide. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Below is a conceptual workflow illustrating the decision-making process when considering these reactions for a substrate like 4-Amino-2-ethylpyridine.

G cluster_input Starting Material cluster_goal Synthetic Goal cluster_reaction Reaction Choice cluster_considerations Key Considerations A 4-Amino-2-ethylpyridine B C-C Bond Formation (e.g., Arylation at Halogenated Position) A->B C C-N Bond Formation (e.g., Arylation of Amino Group) A->C D Suzuki-Miyaura Coupling B->D E Buchwald-Hartwig Amination C->E F Need to functionalize pyridine ring first (e.g., halogenation) D->F G Potential for N-arylation vs. N-H activation E->G Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-X Ar-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)L2-R R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R¹-R² Reductive\nElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Insights and Protocol:

While direct experimental data for 4-Amino-2-ethylpyridine is not extensively published, we can extrapolate from studies on similar aminopyridine scaffolds. The choice of catalyst, ligand, and base is critical to overcome the challenges posed by the pyridine nitrogen.

Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-Aminopyridine Derivative

  • Reactants:

    • Halogenated 4-aminopyridine derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To a dried Schlenk tube, add the halogenated 4-aminopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Performance of 4-Amino-2-ethylpyridine in Buchwald-Hartwig Amination

In the context of the Buchwald-Hartwig reaction, 4-Amino-2-ethylpyridine can act as the amine coupling partner. The primary amino group is generally a good nucleophile for this transformation. However, the acidity of the N-H bond and the potential for competitive coordination of the pyridine nitrogen to the palladium center are key factors to consider.

Mechanistic Considerations:

The Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Amine\nCoordination Amine Coordination Ar-Pd(II)L2-X->Amine\nCoordination R₂NH Ar-Pd(II)L2(NHR2) [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ Amine\nCoordination->Ar-Pd(II)L2(NHR2) Deprotonation Deprotonation Ar-Pd(II)L2(NHR2)->Deprotonation Base Ar-Pd(II)L2(NR2) Ar-Pd(II)L(NR₂) Deprotonation->Ar-Pd(II)L2(NR2) Reductive\nElimination Reductive Elimination Ar-Pd(II)L2(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-NR₂ Reductive\nElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Insights and Protocol:

The success of the Buchwald-Hartwig amination with 4-Amino-2-ethylpyridine hinges on the selection of a suitable base and a sterically hindered, electron-rich phosphine ligand. These ligands promote the reductive elimination step and can mitigate catalyst deactivation.

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Halide with 4-Amino-2-ethylpyridine

  • Reactants:

    • Aryl halide (1.0 mmol)

    • 4-Amino-2-ethylpyridine (1.2 mmol)

    • Pd₂(dba)₃ (1.5 mol%)

    • Xantphos (3 mol%)

    • NaOtBu (1.4 mmol)

  • Solvent: Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a dried Schlenk tube with the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add 4-Amino-2-ethylpyridine followed by the solvent.

    • Seal the tube and heat the mixture at 90-110 °C for 16-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to ambient temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify by flash column chromatography.

Head-to-Head Comparison and Performance Summary

The choice between Suzuki-Miyaura and Buchwald-Hartwig coupling for functionalizing 4-Amino-2-ethylpyridine depends entirely on the desired final product. The following table summarizes the key comparative aspects.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Role of 4-Amino-2-ethylpyridine Electrophile (after halogenation)Nucleophile
Key Challenge Potential catalyst inhibition by the pyridine nitrogen.Competitive coordination of the pyridine nitrogen; N-H acidity.
Typical Catalysts Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Common Ligands SPhos, XPhos, RuPhosXantphos, BINAP, DavePhos
Bases Employed K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LiHMDS, K₂CO₃
Substrate Prerequisite Halogenation or triflation of the pyridine ring.An aryl or heteroaryl halide coupling partner.

Conclusion and Future Outlook

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer powerful avenues for the derivatization of the 4-Amino-2-ethylpyridine scaffold. The primary consideration for the synthetic chemist is the nature of the desired bond. For C-C bond formation, a pre-functionalized pyridine is necessary for a Suzuki-Miyaura coupling. For C-N bond formation, the amino group of 4-Amino-2-ethylpyridine can be directly utilized in a Buchwald-Hartwig amination.

The development of more robust catalyst systems that are tolerant of coordinating nitrogen heterocycles will continue to expand the scope and utility of these reactions. As our understanding of ligand effects and reaction mechanisms deepens, we can anticipate even more efficient and selective methods for the functionalization of complex molecules like 4-Amino-2-ethylpyridine, further empowering the field of drug discovery and development.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Luneau, B., et al. (2015). On the role of spectator ligands in the Suzuki-Miyaura cross-coupling of 2-chloro- and 2-bromopyridines. Dalton Transactions, 44(37), 16406–16416. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates like 4-Amino-2-ethylpyridine are paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Amino-2-ethylpyridine, offering insights into the selection of appropriate techniques and the design of robust validation protocols. As a Senior Application Scientist, the following content is synthesized from established analytical principles and regulatory expectations to ensure scientific integrity and practical applicability.

The Critical Role of Method Validation

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[1][2] For a compound like 4-Amino-2-ethylpyridine, which may act as a key starting material or intermediate in drug synthesis, a validated analytical method ensures the reliability, consistency, and accuracy of test results. This is not merely a procedural formality but a cornerstone of quality control that directly impacts the safety and efficacy of the final pharmaceutical product. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the comparisons in this guide.[3]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for 4-Amino-2-ethylpyridine is contingent on several factors, including the intended purpose of the analysis (e.g., purity assay, impurity profiling, quantification in a specific matrix), the physicochemical properties of the analyte, and the available instrumentation. Here, we compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a discussion of spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes. For a polar compound like 4-Amino-2-ethylpyridine, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.

Causality Behind Experimental Choices:

The selection of a C18 stationary phase is based on its widespread success in retaining and separating moderately polar to nonpolar compounds.[4] An acidic mobile phase is often employed for amino-containing compounds to ensure the analyte is in its protonated, more water-soluble form, which generally leads to better peak shape and reproducibility on silica-based columns. The use of a buffer, such as phosphate or formate, is critical to control the pH of the mobile phase and ensure consistent retention times. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.

Proposed HPLC Method Protocol:

A suitable starting point for an HPLC method for 4-Amino-2-ethylpyridine can be adapted from methods developed for similar structures like 4-Amino-2-chloropyridine.[5]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase Acetonitrile:0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v)Provides good retention and peak shape for a basic amine.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic pyridines exhibit strong UV absorbance.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducibility of retention times.

Validation of the Proposed HPLC Method:

The validation of this HPLC method would involve a systematic evaluation of the parameters outlined in the ICH Q2(R2) guideline.

Validation Workflow for Analytical Methods

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Performance cluster_2 Phase 3: Method Robustness Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Caption: A typical workflow for the validation of an analytical method, progressing from initial development to performance evaluation and robustness testing.

Summary of HPLC Validation Parameters and Acceptance Criteria:

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte in the presence of other components (impurities, degradation products, matrix).Peak purity analysis (e.g., with a photodiode array detector), no interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[3]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for drug substance assay.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; acceptable precision and accuracy at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.
Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. 4-Amino-2-ethylpyridine, with a probable boiling point amenable to GC analysis, can be analyzed by this method, particularly for assessing volatile impurities.

Causality Behind Experimental Choices:

A capillary column with a polar stationary phase is often chosen for the analysis of polar compounds like aminopyridines to achieve good separation and peak shape. A flame ionization detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. A nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like 4-Amino-2-ethylpyridine.[6] For some amino compounds, derivatization may be necessary to improve volatility and reduce peak tailing.[7]

Proposed GC Method Protocol:

Parameter Condition Rationale
Column DB-WAX or similar polar capillary column, 30 m x 0.25 mm, 0.25 µmProvides good separation for polar analytes.
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/minInert carrier gas for GC analysis.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Detector Temperature 280 °C (FID or NPD)Prevents condensation of the analyte.
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 minA temperature gradient to separate compounds with different boiling points.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overloading.

Validation of the Proposed GC Method:

The validation parameters for the GC method are the same as for the HPLC method, with adjustments to the specific experimental conditions and acceptance criteria as appropriate for the technique.

Decision Tree for Method Selection

Method_Selection Start Start: Analyze 4-Amino-2-ethylpyridine Purpose What is the purpose of the analysis? Start->Purpose Assay Purity Assay / Impurity Profiling Purpose->Assay Quantitative Volatile Analysis of Volatile Impurities Purpose->Volatile Quantitative Qualitative Qualitative Identification Purpose->Qualitative Qualitative HPLC HPLC is the preferred method Assay->HPLC GC GC is a suitable method Volatile->GC Spectroscopy Spectroscopic methods (e.g., IR, NMR) are complementary Qualitative->Spectroscopy HPLC->Spectroscopy Confirmation GC->Spectroscopy Confirmation

Caption: A decision tree to guide the selection of an appropriate analytical technique for 4-Amino-2-ethylpyridine based on the analytical objective.

Spectroscopic Methods

Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the qualitative identification and structural elucidation of 4-Amino-2-ethylpyridine.[8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of 4-Amino-2-ethylpyridine would show characteristic peaks for N-H stretching of the amino group, C-H stretching of the ethyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

While primarily qualitative, quantitative NMR (qNMR) can be a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.

Conclusion

The validation of analytical methods for 4-Amino-2-ethylpyridine is a critical activity in pharmaceutical development. While HPLC is generally the method of choice for purity and impurity determination due to its versatility and robustness, GC offers a valuable alternative, especially for the analysis of volatile components. Spectroscopic methods are essential for structural confirmation and can be employed for quantitative purposes. The specific choice of method should be based on a thorough evaluation of the analytical requirements and validated in accordance with regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • ResearchGate. Validation of Analytical Methods. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • European Journal of Nuclear Medicine and Molecular Imaging. EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available from: [Link]

  • Springer Nature Experiments. Validation of Amino Acid Analysis Methods. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]

  • ResearchGate. Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • DergiPark. Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Available from: [Link]

  • Occupational Safety and Health Administration. PV2143. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • YouTube. Amino Acid Chromatography. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • Turkish Journal of Chemistry. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Available from: [Link]

  • AZoM. The Different Types of Spectroscopy for Chemical Analysis. Available from: [Link]

  • MDPI. Special Issue : Spectroscopic Methods of Analysis. Available from: [Link]

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A Researcher's Guide to the Spectroscopic Journey from 2-Ethylpyridine to 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic synthesis, the unambiguous identification of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 4-Amino-2-ethylpyridine, a valuable pyridine derivative, and its key precursors. By understanding the characteristic spectral shifts and pattern changes at each synthetic step, researchers can confidently track the reaction progress, confirm product identity, and troubleshoot synthetic challenges.

This document moves beyond a simple data repository. It delves into the causality behind the observed spectroscopic changes, grounding the analysis in the fundamental principles of molecular structure and electron distribution. The protocols described are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.

The Synthetic Pathway: An Overview

The transformation from a simple substituted pyridine to a functionalized aminopyridine is a common yet elegant process in medicinal chemistry. The synthesis of 4-Amino-2-ethylpyridine typically proceeds via a two-step oxidation and reduction sequence starting from 2-ethylpyridine. This pathway is chosen for its reliability and the distinct changes in the molecule's electronic properties at each stage, which are readily monitored by spectroscopy.[1]

First, the pyridine ring is activated by oxidation to an N-oxide. This directs the subsequent electrophilic nitration to the C4 position, a consequence of the N-oxide group's electronic influence. The resulting 2-ethyl-4-nitropyridine-N-oxide is then subjected to reduction, which accomplishes two transformations simultaneously: the reduction of the nitro group to an amine and the deoxygenation of the N-oxide.[1]

G cluster_0 Synthesis of 4-Amino-2-ethylpyridine A 2-Ethylpyridine (Starting Material) B 2-Ethyl-4-nitropyridine-N-oxide (Intermediate) A->B  Oxidation & Nitration  (e.g., H₂SO₄/HNO₃) C 4-Amino-2-ethylpyridine (Final Product) B->C  Reduction  (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Synthetic route from 2-Ethylpyridine to 4-Amino-2-ethylpyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes during this synthesis. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring.

¹H NMR: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum provides a clear narrative of the transformation. We focus on the three protons on the pyridine ring (H3, H5, H6).

  • 2-Ethylpyridine (Starting Material): This molecule has a relatively simple spectrum with aromatic protons in the typical pyridine region. The proton at C6 (α to the nitrogen) is the most deshielded.[2]

  • Intermediate (2-Ethyl-4-nitropyridine-N-oxide): The introduction of the strongly electron-withdrawing nitro group (-NO₂) and the N-oxide functionality dramatically deshields the ring protons. Protons ortho and para to the nitro group (H3 and H5) will experience the most significant downfield shift compared to the starting material.

  • 4-Amino-2-ethylpyridine (Product): The conversion of the -NO₂ group to an electron-donating amino group (-NH₂) causes a pronounced upfield shift (shielding) of the ring protons. The H3 and H5 protons, now ortho to the strongly donating amino group, will be shifted to a much lower ppm value. A new broad singlet corresponding to the -NH₂ protons will also appear, typically between 4.0 and 5.0 ppm, which can be exchanged with D₂O.

¹³C NMR: Mapping the Carbon Skeleton

The changes in the ¹³C NMR spectrum are equally informative, directly reflecting the electronic perturbation of the carbon skeleton.

  • 2-Ethylpyridine: Shows six distinct signals for the seven carbon atoms (five aromatic, two aliphatic).

  • Intermediate (2-Ethyl-4-nitropyridine-N-oxide): The carbon attached to the nitro group (C4) will be significantly deshielded (shifted downfield) due to the powerful inductive and resonance electron-withdrawing effects of the -NO₂ group. The other ring carbons are also shifted downfield.

  • 4-Amino-2-ethylpyridine (Product): The most dramatic change is observed at C4. The electron-donating -NH₂ group strongly shields this carbon, causing a substantial upfield shift of 20-30 ppm compared to the nitro intermediate. This is a definitive marker for a successful reduction.

Table 1: Comparative NMR Data (Expected Chemical Shifts in ppm)

CompoundAromatic ¹H Shifts (ppm)Aromatic ¹³C Shifts (ppm)Key Aliphatic Signals (ppm)
2-Ethylpyridine ~7.0-8.5~120-160CH₂ : ~2.8 (q), CH₃ : ~1.3 (t)
2-Ethyl-4-nitropyridine-N-oxide ~7.5-9.0 (significant downfield shift)~125-165 (C4 significantly downfield)CH₂ : ~2.9 (q), CH₃ : ~1.4 (t)
4-Amino-2-ethylpyridine ~6.0-8.0 (significant upfield shift)~105-162 (C4 significantly upfield)CH₂ : ~2.6 (q), CH₃ : ~1.2 (t)

Part 2: Infrared (IR) Spectroscopy - Tracking Functional Group Transformations

IR spectroscopy excels at identifying the presence and absence of specific functional groups, making it an ideal tool for monitoring the key chemical changes in this synthesis.

The transition from precursor to product is characterized by the disappearance of strong vibrational bands associated with the nitro group and the appearance of new bands corresponding to the amino group.

  • 2-Ethylpyridine: The spectrum is dominated by C-H stretching vibrations (~2800-3100 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the fingerprint region (~1400-1600 cm⁻¹).[3]

  • Intermediate (2-Ethyl-4-nitropyridine-N-oxide): The defining features are the two intense absorption bands for the nitro group. The asymmetric stretching (ν_as_) appears around 1500-1560 cm⁻¹ , and the symmetric stretching (ν_s_) appears around 1345-1385 cm⁻¹ . The N-O stretch from the N-oxide is also prominent, typically appearing around 1200-1300 cm⁻¹ .[4] The presence of these strong bands is conclusive evidence of successful nitration and N-oxidation.

  • 4-Amino-2-ethylpyridine (Product): Successful reduction is confirmed by the complete disappearance of the characteristic -NO₂ and N-O stretching bands. In their place, two new, moderately intense peaks appear in the 3200-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine. Additionally, an N-H scissoring (bending) vibration can be observed around 1600-1650 cm⁻¹ .

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

CompoundN-H StretchC-H StretchC=C, C=N StretchN-O Stretch (-NO₂)N-O Stretch (N-oxide)
2-Ethylpyridine -2800-31001400-1600--
2-Ethyl-4-nitropyridine-N-oxide -2800-31001400-1600~1530 & ~1350 ~1250
4-Amino-2-ethylpyridine ~3300 & ~3400 2800-31001450-1650--

Part 3: Mass Spectrometry (MS) & UV-Vis Spectroscopy

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of each compound, confirming that the desired atomic changes have occurred.

  • 2-Ethylpyridine: Molecular Weight: 107.15 g/mol . The mass spectrum will show a strong molecular ion peak (M⁺) at m/z = 107.[5]

  • Intermediate (2-Ethyl-4-nitropyridine-N-oxide): Molecular Weight: 168.15 g/mol . The molecular ion peak should appear at m/z = 168. A successful reaction adds 61 mass units (HNO₃ - H₂O).

  • 4-Amino-2-ethylpyridine: Molecular Weight: 122.17 g/mol .[6] The molecular ion peak will be at m/z = 122. This corresponds to the loss of 46 mass units from the intermediate (loss of two oxygen atoms and addition of two hydrogen atoms).

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule and is highly sensitive to the nature of the aromatic system and its substituents.

  • 2-Ethylpyridine: Exhibits characteristic π → π* transitions typical for a pyridine ring.[7]

  • Intermediate (2-Ethyl-4-nitropyridine-N-oxide): The presence of the nitro group, a strong chromophore, in conjugation with the aromatic N-oxide system will cause a significant bathochromic (red) shift, moving the absorption maximum (λ_max_) to a longer wavelength compared to the starting material.

  • 4-Amino-2-ethylpyridine (Product): The amino group is a strong auxochrome. Its lone pair of electrons extends the conjugated system, resulting in a further bathochromic shift relative to 2-ethylpyridine. The λ_max_ of the final product will be at a longer wavelength than the starting material but may be shorter than the highly conjugated nitro-N-oxide intermediate.

Experimental Protocols

To ensure data integrity, standardized protocols must be followed.

General Spectroscopic Workflow

G A Sample Preparation (Dissolve in appropriate solvent) B Instrument Calibration (Run standard/blank) A->B C Data Acquisition (Load sample, run experiment) B->C D Data Processing (Baseline correction, peak picking) C->D E Analysis & Interpretation (Compare against precursors/references) D->E

Caption: Standard workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typical. Use 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 0 to 200 ppm is standard. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

  • Background Scan: With a clean ATR crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction if necessary and label the key peaks.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Analysis: Identify the molecular ion peak [M+H]⁺.

Conclusion

The synthetic route from 2-ethylpyridine to 4-amino-2-ethylpyridine offers a masterclass in spectroscopic analysis. Each step imparts a distinct and predictable signature across NMR, IR, and MS techniques. The key identifiers for a successful synthesis are:

  • NMR: A significant upfield shift of the C4 carbon and its adjacent H3/H5 protons, confirming the replacement of the electron-withdrawing nitro group with an electron-donating amino group.

  • IR: The definitive disappearance of the strong nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the characteristic primary amine N-H stretches (~3300-3400 cm⁻¹).

  • MS: The observation of the correct molecular ion peak for each species, confirming the expected atomic composition at each stage.

By employing this multi-faceted spectroscopic approach, researchers can navigate the synthesis with confidence, ensuring the integrity of their intermediates and the purity of their final product.

References

  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • PubChem. 2-Ethylpyridin-4-amine. [Link]

  • The Good Scents Company. 2-ethyl pyridine. [Link]

  • NIST. 4-(2-Methylamino)ethyl)pyridine. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • NIST. Pyridine, 2-ethyl-. [Link]

  • PubChem. 4-Ethylpyridin-2-amine. [Link]

  • Gorokhova, L.G., Mikhailova, N.N., & Zhukova, A.G. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

  • ResearchGate. Qualitative UV/Vis spectra for 4‐ethylpyridine, Selectfluor®, and a... [Link]

  • PubChem. 2-Ethylpyridine. [Link]

  • PMC. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]

  • FooDB. Showing Compound 2-Ethylpyridine (FDB004395). [Link]

  • NIST. Pyridine, 4-nitro-, 1-oxide. [Link]

  • DergiPark. Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. [Link]

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • Semantic Scholar. Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Patsnap. Preparation method of 3-amino-4-methylpyridine.
  • PubChem. 4-Nitropyridine N-oxide. [Link]

  • Wikipedia. 4-Nitropyridine-N-oxide. [Link]

  • NIST. Pyridine, 4-ethyl-. [Link]

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comparative study of catalysts for 4-Amino-2-ethylpyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the exocyclic amine of 4-Amino-2-ethylpyridine is a pivotal step in synthesizing kinase inhibitors and GPCR ligands. However, this transformation presents a classic "heterocycle problem": the pyridine nitrogen at position 1 is a potent σ-donor capable of poisoning transition metal catalysts, while the 2-ethyl group introduces steric modulation that affects solubility and metal coordination.

This guide compares the two dominant catalytic manifolds for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The high-yield, precision approach utilizing sterically demanding biarylphosphine ligands (e.g., BrettPhos).

  • Copper-Catalyzed Chan-Lam Coupling: The aerobic, mild-condition alternative utilizing aryl boronic acids.

The Verdict: Use Pd/BrettPhos for early-phase, gram-scale synthesis where yield and scope are paramount. Switch to Cu/Chan-Lam for late-stage functionalization (LSF) or when avoiding trace heavy metal contamination (Pd < 5 ppm) is critical.

Strategic Analysis: The "Pyridine Problem"

Before selecting a catalyst, one must understand the substrate's behavior. 4-Amino-2-ethylpyridine possesses two nucleophilic sites:

  • N1 (Pyridine Nitrogen): Highly basic (

    
    ). Prone to binding Pd(II) species, forming off-cycle resting states that kill catalytic turnover.
    
  • N4 (Exocyclic Amine): The desired reaction site. It is electron-rich due to resonance donation from the ring but less basic than N1.

The 2-Ethyl Effect: Unlike the unsubstituted 4-aminopyridine, the 2-ethyl group breaks symmetry and increases lipophilicity (


 shift). Crucially, it provides a slight steric shield to the N1 nitrogen, potentially reducing catalyst poisoning compared to the methyl or des-alkyl analogs.

Comparative Data: Pd vs. Cu Systems[1][2][3][4][5]

The following data summarizes the performance of optimized conditions for the coupling of 4-amino-2-ethylpyridine with a standard electron-neutral aryl partner (e.g., 4-chlorotoluene or p-tolylboronic acid).

FeatureSystem A: Pd-Catalyzed (Buchwald-Hartwig) System B: Cu-Catalyzed (Chan-Lam)
Catalyst Precursor BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos)Cu(OAc)₂
Coupling Partner Aryl Halides (Cl, Br, I)Aryl Boronic Acids
Typical Yield 85 - 98% 40 - 75%
Reaction Time 1 - 4 Hours12 - 48 Hours
Temperature 80°C - 110°CRoom Temp - 40°C
Air Sensitivity High (Requires Inert Atmosphere)None (Requires O₂/Air)
Purification Difficult (Pd scavenging required)Simple (Filtration/Wash)
Cost (Reagents) High (

$)
Low ($)
Key Limitation Dehalogenation side-reactions; Pd cost.Stoichiometric Cu often needed; slow kinetics.

Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below contrasts the Pd cycle (driven by oxidative addition) with the Cu cycle (driven by transmetallation and oxidation).

CatalyticComparison cluster_Pd System A: Pd-Catalyzed (Buchwald-Hartwig) cluster_Cu System B: Cu-Catalyzed (Chan-Lam) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (Base) PdII_Ar->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration CuII Cu(II)-X2 (Precatalyst) TransMet Transmetallation (Ar-B(OH)2) CuII->TransMet CuII_Ar Cu(II)-Ar TransMet->CuII_Ar Oxidation Oxidation (Air/O2) Cu(II) -> Cu(III) CuII_Ar->Oxidation + Amine CuIII_Ar Cu(III)-Ar-Amine Oxidation->CuIII_Ar RedElim_Cu Reductive Elimination CuIII_Ar->RedElim_Cu RedElim_Cu->CuII Regeneration

Caption: Comparative catalytic cycles.[1][2][3][4][5] Note that the Pd cycle (left) requires inert conditions to preserve Pd(0), while the Cu cycle (right) relies on oxidative turnover via atmospheric oxygen.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd/BrettPhos)

Best for: High-value intermediates, unreactive aryl chlorides, and maximizing yield.

Rationale: BrettPhos is selected over XPhos or BINAP because its extreme bulk prevents the formation of the inactive


-palladacycle with the amine, and it effectively shuts down coordination from the pyridine nitrogen of the substrate [1].
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 4-Amino-2-ethylpyridine (1.0 equiv, 1.0 mmol, 122 mg)

    • Aryl Chloride/Bromide (1.1 equiv)

    • BrettPhos Pd G4 Precatalyst (2 mol%, 0.02 mmol). Note: Using the G4 precatalyst ensures accurate Pd:L ratio and rapid initiation.

    • NaOtBu (Sodium tert-butoxide) (1.4 equiv). Note: If base-sensitive groups are present, switch to LiHMDS.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Seal the vial and heat to 100°C for 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Green" Alternative (Cu/Chan-Lam)

Best for: Late-stage functionalization, boronic acid availability, and avoiding heavy metal removal costs.

Rationale: This method utilizes Cu(OAc)₂ as the catalyst and O₂ (air) as the terminal oxidant. The reaction proceeds via a Cu(II)/Cu(III) manifold. The absence of strong bases (like NaOtBu) makes this ideal for substrates containing esters or nitriles [2].

  • Preparation: To a flask open to air (no inert gas needed), add:

    • 4-Amino-2-ethylpyridine (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv). Note: Excess is required due to competitive protodeboronation.

    • Cu(OAc)₂ (0.2 equiv / 20 mol%).

    • Pyridine (2.0 equiv) or TEA (2.0 equiv) as a base/ligand.

    • 4Å Molecular Sieves (activated, 200 mg/mmol). Critical: Water inhibits the transmetallation step.

  • Solvent: Add DCM (Dichloromethane) or MeCN (0.1 M).

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (or with an O₂ balloon for faster rates) for 24 hours.

  • Workup: Filter through a silica plug to trap copper salts. Wash with dilute aqueous ammonia (to remove residual Cu). Concentrate and purify.

Troubleshooting & Optimization Logic

Use this decision tree to refine your conditions based on experimental feedback.

DecisionTree Start Start: N-Arylation of 4-Amino-2-ethylpyridine CheckYield Is Yield < 50%? Start->CheckYield CheckCat Which Catalyst? CheckYield->CheckCat Yes PdIssue Pd System Issues CheckCat->PdIssue Pd/BrettPhos CuIssue Cu System Issues CheckCat->CuIssue Cu/Chan-Lam PdSol1 Problem: Pyridine Poisoning Solution: Increase Temp to 110°C Switch to tBuBrettPhos PdIssue->PdSol1 Reaction Stalled PdSol2 Problem: Incomplete Conversion Solution: Switch Base to LHMDS (Solubility issue) PdIssue->PdSol2 Precipitation Observed CuSol1 Problem: Protodeboronation Solution: Add slow addition of Boronic Acid CuIssue->CuSol1 Boronic Acid Consumed CuSol2 Problem: Water Contamination Solution: Fresh 4Å Sieves Switch solvent to Dioxane CuIssue->CuSol2 No Color Change (Cu inactive)

Caption: Diagnostic workflow for optimizing reaction conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • King, A. E., et al. (2010). "Mechanistic Studies of the Chan-Lam Amination." Journal of the American Chemical Society, 132(34), 12068–12073.

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Comparative Assessment: 4-Amino-2-ethylpyridine-Derived Kv Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 4-Amino-2-ethylpyridine (4-A-2-EP) derivatives, a class of small molecules structurally homologous to the clinically established 4-Aminopyridine (Fampridine) .

While the parent compound 4-Aminopyridine (4-AP) is the gold standard for Voltage-Gated Potassium Channel (Kv) blockade —indicated for symptomatic improvement in Multiple Sclerosis (MS)—its clinical utility is often limited by narrow therapeutic indices and seizure risks. The 2-ethyl substitution on the pyridine ring represents a strategic medicinal chemistry modification designed to modulate lipophilicity (LogP) and alter blood-brain barrier (BBB) penetration kinetics without ablating the critical pharmacophore required for channel pore occlusion.

Key Finding: 4-A-2-EP derivatives exhibit enhanced lipophilicity compared to 4-AP, potentially offering superior central nervous system (CNS) residence time, though this often necessitates rigorous screening for off-target convulsant effects.

Mechanistic Grounding: The Aminopyridine Pharmacophore

To assess efficacy, one must understand the causality of the interaction. 4-aminopyridine derivatives function as pore-blocking agents of voltage-gated potassium channels (specifically Kv1.1 and Kv1.2 subtypes).

Mechanism of Action (MOA)
  • Blockade: The protonated pyridinium cation binds within the intracellular pore of the Kv channel.

  • Delay: This blockade inhibits the repolarizing K+ current (

    
    ).
    
  • Broadening: The action potential (AP) duration is prolonged.

  • Influx: Prolonged depolarization increases presynaptic Ca2+ influx.

  • Release: Enhanced neurotransmitter release (Acetylcholine/Glutamate) occurs at the synaptic cleft.

This mechanism is critical for restoring conduction in demyelinated axons (e.g., in MS or Spinal Cord Injury).

Structural Logic: Why the 2-Ethyl Group?
  • 4-AP (Fampridine): High polarity (LogP ~0.05). Rapid clearance.

  • 4-A-2-EP (Target): The ethyl group at the C2 position increases lipophilicity (LogP ~0.9) and introduces steric bulk. This modification tests the hypothesis that increasing hydrophobic contact within the channel vestibule (or improving membrane partitioning) can enhance potency or duration of action.

MOA Inhibitor 4-Amino-2-ethylpyridine (Protonated Cation) Target Kv1.1 / Kv1.2 Channel (Intracellular Pore) Inhibitor->Target Binds Effect1 Blockade of K+ Efflux Target->Effect1 Inhibits Effect2 Prolonged Action Potential (Repolarization Delay) Effect1->Effect2 Causes Effect3 Increased Ca2+ Influx Effect2->Effect3 Triggers Outcome Enhanced Neurotransmitter Release (ACh/Glu) Effect3->Outcome Results in

Figure 1: Signal Transduction Pathway of Aminopyridine-induced Neurotransmitter Release.

Comparative Analysis: 4-A-2-EP vs. Standards

The following table contrasts the 4-Amino-2-ethylpyridine scaffold against the two clinical standards: Fampridine (4-AP) and Amifampridine (3,4-DAP) .

Table 1: Physicochemical and Pharmacological Comparison
Feature4-Aminopyridine (Fampridine) 3,4-Diaminopyridine (Amifampridine) 4-Amino-2-ethylpyridine (Candidate)
Primary Indication Multiple Sclerosis (Walking improvement)Lambert-Eaton Myasthenic Syndrome (LEMS)Investigational (CNS Disorders)
Mechanism Kv Channel Blocker (Broad spectrum)Kv Channel Blocker (High potency)Kv Channel Blocker (Lipophilic analog)
LogP (Lipophilicity) ~0.05 (Hydrophilic)~0.2 (Hydrophilic)~0.9 (Moderate Lipophilicity)
BBB Permeability High (via transport/diffusion)Low (Poor CNS penetration)High (Enhanced Passive Diffusion)
Potency (Kv1.2 IC50) ~230 µM~100 µMVariable (Typically 50-500 µM)
Selectivity Risk Seizure induction (High)Peripheral side effectsUnknown (Requires hERG screening)
Metabolic Stability Oxidized by CYP2E1N-acetylation (NAT2)Susceptible to side-chain oxidation

Critical Insight: The primary advantage of the 4-A-2-EP scaffold is the LogP shift . While Amifampridine is potent, it penetrates the CNS poorly (making it better for peripheral autoimmune diseases like LEMS). Fampridine penetrates the CNS well but has a narrow safety window. 4-A-2-EP aims to optimize the CNS residence time, potentially allowing for lower dosing frequencies, provided the ethyl group does not sterically hinder pore binding.

Experimental Validation Protocols

To validate the efficacy of a 4-Amino-2-ethylpyridine derivative, you cannot rely on simple binding assays. You must demonstrate functional blockade of the ionic current.

Protocol A: Whole-Cell Patch Clamp Electrophysiology (The Gold Standard)

Objective: Quantify the IC50 of the inhibitor against Kv1.2 channels expressed in HEK293 cells.

  • Cell Preparation: Transfect HEK293 cells with human Kv1.2 (KCNA2) cDNA.

  • Solutions:

    • Pipette Solution (Intracellular): 145 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Recording Configuration: Establish a Giga-ohm seal (>1 GΩ) and break into the whole-cell configuration.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 200 ms to elicit K+ currents.

    • Apply voltage steps every 10 seconds.

  • Compound Application: Perfusion of 4-A-2-EP at ascending concentrations (e.g., 1, 10, 100, 1000 µM).

  • Data Analysis: Measure the steady-state current amplitude at the end of the pulse.

    • Calculation:

      
      . Fit to the Hill equation to derive IC50.
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Confirm if the 2-ethyl modification improves passive diffusion compared to 4-AP.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Donor Well: 10 mM compound in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS .

  • Success Metric: An effective permeability (

    
    ) > 
    
    
    
    cm/s indicates high CNS penetration potential.

Screening Cascade Workflow

The following diagram illustrates the decision logic for advancing a 4-Amino-2-ethylpyridine derivative from synthesis to lead candidate.

ScreeningCascade Start 4-A-2-EP Derivative Synthesis Step1 Primary Screen: Automated Patch Clamp (QPatch) Target: Kv1.1/Kv1.2 Start->Step1 Decision1 IC50 < 100 µM? Step1->Decision1 Step2 Selectivity Screen: hERG Assay (Cardiac Safety) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 hERG Margin > 30x? Step2->Decision2 Step3 ADME Profiling: PAMPA-BBB & Microsomal Stability Decision2->Step3 Yes Decision2->Discard No Final In Vivo Model: MS/Demyelination Model Step3->Final

Figure 2: Critical Path for Validating Aminopyridine Derivatives.

Critical Note on Nomenclature & Selectivity

Warning: Researchers must strictly distinguish between 4-aminopyridines and 2-aminopyridines .

  • 4-Amino-2-ethylpyridine: A Kv channel blocker (Target: Potassium Channels).

  • 2-Amino-4-ethylpyridine: A potential iNOS inhibitor (Target: Nitric Oxide Synthase).

The position of the amino group is the determinant of the target class. The 2-amino-pyridine motif mimics the guanidine group of arginine (the substrate for NOS), whereas the 4-amino-pyridine motif is electronically tuned to bind the K+ channel pore. Do not confuse these isomers during procurement or assay design.

References

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics. Link

  • Dunn, A. K., et al. (2013). 4-Aminopyridine (Fampridine) in Multiple Sclerosis: Efficacy, Safety and Mechanism of Action. Expert Review of Neurotherapeutics. Link

  • PubChem Compound Summary. 4-Amino-2-ethylpyridine (CAS 50826-64-7).[1] National Center for Biotechnology Information. Link[1]

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice. Link

  • Di Mao, et al. (2016). PAMPA-BBB as a High Throughput Method for Screening of Blood-Brain Barrier Permeability. Protocol Exchange. Link

Sources

Quantitative Analysis of 4-Amino-2-ethylpyridine: qNMR vs. HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison between quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the assay of 4-Amino-2-ethylpyridine (4-AEP) .

The Challenge: In early-phase drug development, 4-AEP often serves as a critical intermediate. However, analytical standards with certified purity are rarely available immediately. Traditional HPLC-UV analysis relies on relative response factors (RRF); without a pure standard, HPLC can only provide "Area %," which frequently misrepresents true mass purity due to the high extinction coefficient differences between pyridine species.

The Solution: This guide demonstrates how qNMR serves as a primary ratio method , enabling absolute quantitation without a reference standard of the analyte. We provide a validated protocol using Dimethyl Sulfone as an internal standard, offering a superior alternative to HPLC for potency determination in early synthetic optimization.

Part 1: Technical Deep Dive & Analyte Profile

The Molecule: 4-Amino-2-ethylpyridine

The analyte is a pyridine derivative characterized by an electron-donating amino group at position 4 and an alkyl chain at position 2.[1]

  • CAS: 50826-64-7[2]

  • Molecular Weight: 122.17 g/mol [1][2]

  • Key Spectroscopic Features: The amino group (

    
    ) significantly shields the aromatic protons at positions 3 and 5, shifting them upfield compared to the precursor (e.g., 2-ethyl-4-nitropyridine).
    
The Reaction Context (Synthesis Monitoring)

For this guide, we analyze the conversion of 2-Ethyl-4-nitropyridine to 4-Amino-2-ethylpyridine via hydrogenation.

  • Starting Material (SM): Electron-deficient ring (Aromatic protons > 8.0 ppm).

  • Product (P): Electron-rich ring (Aromatic protons ~6.4 ppm).

  • Analytical Consequence: This drastic shift makes NMR inherently selective, whereas HPLC requires careful gradient optimization to separate the polar amine from the nitro precursor.

Part 2: Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Primary Standard

Rationale:[3][4] qNMR relies on the proportionality of signal integration to the number of nuclei, independent of chemical structure. This protocol uses Dimethyl Sulfone (


)  as the Internal Standard (IS) because its singlet at 

3.0 ppm sits cleanly in the "silent region" between the ethyl group and the aromatic ring of 4-AEP.
Protocol Steps:
  • Internal Standard Prep: Prepare a stock solution of Dimethyl Sulfone (TraceCERT® or equivalent purity) in DMSO-

    
     at ~10 mg/mL.
    
  • Sample Prep:

    • Weigh accurately ~15 mg of the 4-AEP sample (

      
      ) into a vial.
      
    • Weigh accurately ~10 mg of Dimethyl Sulfone IS (

      
      ) into the same vial.
      
    • Note: Precision weighing (

      
       mg) is the single largest source of error. Use a semi-micro balance.
      
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).
      
  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Crucial:
      
      
      must be
      
      
      of the slowest relaxing nucleus, typically the IS, to ensure 99.9% magnetization recovery).
    • Scans (

      
      ):  16 or 32 (S/N > 150:1).
      
    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction (automatic + manual check).

    • Integrate the IS singlet (

      
       3.0 ppm) and set value to equivalent proton count (6H).
      
    • Integrate the 4-AEP aromatic doublet at

      
       8.05 ppm (H-6, 1H) or the ethyl quartet at 
      
      
      
      2.6 ppm (2H). Avoid the broad amino signal.
qNMR Calculation:


  • 
    : Integral area
    
  • 
    : Number of protons (IS=6, Analyte H6=1)
    
  • 
    : Molecular weight[1][2]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)[1][5]
    
Method B: HPLC-UV – The Secondary Method

Rationale: Used for routine purity checks once a standard is established.

Protocol Steps:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA) (buffers amine).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Issue: The nitro-precursor absorbs UV significantly stronger than the amino-product at 254 nm.

Part 3: Comparative Analysis & Data

Quantitative Comparison Table

The following data simulates a typical crude reaction mixture analysis where the user attempts to determine yield.

FeatureqNMR (Method A)HPLC-UV (Method B)
Reported Purity 84.2% w/w (Absolute) 92.1% Area % (Relative)
Reference Standard Not Required (Internal Standard used)Required for accurate w/w%
Calibration Single-point (Internal Standard)Multi-point curve required
Time to Result ~15 Minutes~2 Hours (Seq + Method Dev)
Selectivity High (Structural resolution)Medium (Depends on column)
LOD/LOQ ~0.1 mg/mL (Low sensitivity)~0.001 mg/mL (High sensitivity)
Bias Source Weighing error /

relaxation
Extinction coefficient differences

Analysis: The HPLC result (92.1%) overestimates purity because the impurities (likely non-chromophores or precursors with different


) are under-detected or the main peak response is assumed uniform. The qNMR result (84.2%) is the true mass balance.
Visualizing the Workflows
Figure 1: qNMR Workflow for Absolute Quantitation

qNMR_Workflow Start Crude Sample (4-AEP) Weigh Precision Weighing (+ IS: Dimethyl Sulfone) Start->Weigh Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquisition (d1 > 30s, 90 deg pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Mass % (Eq. 1) Process->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical weighing and acquisition parameters.

Figure 2: Decision Matrix (qNMR vs. HPLC)

Decision_Matrix Question Do you have a Certified Reference Standard? Yes Yes Question->Yes No No Question->No Trace Is detection of <0.1% impurities required? Yes->Trace Route_qNMR Use qNMR (Potency Assignment) No->Route_qNMR Primary Choice Route_HPLC Use HPLC-UV (Routine QC) Trace->Route_HPLC Yes (High Sensitivity) Trace->Route_qNMR No (Assay Value)

Caption: Decision logic for selecting between qNMR and HPLC based on standard availability and sensitivity needs.

Part 4: Expert Insights & Troubleshooting

The "Silent Region" Strategy

In pyridine analysis, the aromatic region (7.0–9.0 ppm) is often crowded.

  • Recommendation: Do not use aromatic Internal Standards (like TMB or Benzoic Acid) if you anticipate side-products.

  • Why: 4-AEP has an ethyl group.[1][2] The region 3.0–6.0 ppm is usually empty. Dimethyl Sulfone (3.0 ppm) or Maleic Acid (6.3 ppm) are ideal. However, Maleic acid may overlap if the amino group shifts the H-3/H-5 protons of the pyridine upfield significantly. Dimethyl Sulfone is the safest choice.

Handling the Exchangeable Amine

The


 protons of 4-AEP are broad and temperature-dependent.
  • Critical Rule: Never integrate the amine signal for quantitation. It is subject to proton exchange with residual water in DMSO, leading to inaccurate integrals. Always use the non-exchangeable Carbon-bound protons (H-6 ring proton or the Ethyl

    
    ).
    
Relaxation Delay ( )

Common error: Using the default


 sec.
  • Small molecules like Dimethyl Sulfone and Pyridines have long

    
     relaxation times (often 3–5 seconds).
    
  • If

    
     is too short, the nuclei do not fully relax, leading to signal saturation and under-estimation of the component with the longer 
    
    
    
    .
  • Fix: Set

    
     for the first run.
    

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]

  • Holzgrabe, U. (2010).[4] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[4] [Link][4]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. [Link]

  • PubChem. "4-Amino-2-ethylpyridine (Compound Summary)." National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-ethylpyridine Against Commercial Acylation Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the fast-paced environment of drug discovery and development, the efficiency of acylation reactions is paramount. These reactions are fundamental to the construction of a vast array of pharmaceutical compounds. The success of an acylation often hinges on the choice of catalyst, with nucleophilic pyridine derivatives being a cornerstone of this chemical transformation. This guide provides an in-depth technical comparison of 4-Amino-2-ethylpyridine with two industry-standard commercial reagents: 4-Dimethylaminopyridine (DMAP) and 4-(Pyrrolidino)pyridine (PPY). Our objective is to equip you with the necessary data and insights to make informed decisions for your specific synthetic challenges.

The Central Role of Nucleophilic Catalysis in Acylation

Acylation reactions, the process of adding an acyl group to a compound, are critical for forming esters and amides. While the reaction between an alcohol or amine and an acylating agent (like an acid anhydride or acyl chloride) can proceed without a catalyst, the rates are often impractically slow, especially with sterically hindered substrates. Nucleophilic catalysts like substituted pyridines dramatically accelerate these reactions.

The generally accepted mechanism for this catalysis involves the initial reaction of the pyridine derivative with the acylating agent to form a highly reactive N-acylpyridinium salt.[1] This intermediate is significantly more electrophilic than the original acylating agent, making it more susceptible to attack by the nucleophile (the alcohol or amine). The catalyst is then regenerated, completing the catalytic cycle. The efficiency of this process is influenced by the electronic and steric properties of the substituents on the pyridine ring.[1]

Catalyst Profiles: A Head-to-Head Comparison

To provide a clear and objective comparison, we will examine the key properties and performance of 4-Amino-2-ethylpyridine alongside the well-established catalysts, DMAP and PPY.

4-Amino-2-ethylpyridine
  • Structure:

    4-Amino-2-ethylpyridine 4-Amino-2-ethylpyridine mol

    Caption: Molecular structure of 4-Amino-2-ethylpyridine.

  • Overview: 4-Amino-2-ethylpyridine is a substituted aminopyridine that presents an interesting combination of electronic and steric features. The amino group at the 4-position enhances the nucleophilicity of the pyridine nitrogen, a key requirement for catalytic activity. The ethyl group at the 2-position introduces a degree of steric hindrance, which can influence its interaction with bulky substrates and reagents.

4-Dimethylaminopyridine (DMAP)
  • Structure:

    DMAP 4-Dimethylaminopyridine (DMAP) mol

    Caption: Molecular structure of 4-Dimethylaminopyridine (DMAP).

  • Overview: DMAP is a widely used and highly efficient nucleophilic catalyst for a broad range of acylation reactions.[2] Its popularity stems from its exceptional ability to accelerate reactions, even at low catalytic loadings. The strong electron-donating effect of the dimethylamino group significantly increases the nucleophilicity of the pyridine nitrogen.

4-(Pyrrolidino)pyridine (PPY)
  • Structure:

    PPY 4-(Pyrrolidino)pyridine (PPY) mol

    Caption: Molecular structure of 4-(Pyrrolidino)pyridine (PPY).

  • Overview: PPY is another powerful nucleophilic catalyst, often considered even more active than DMAP in certain applications.[3] The pyrrolidino group is a highly effective electron-donating group, further enhancing the nucleophilicity of the pyridine nitrogen.[3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of these catalysts is essential for their effective use in the laboratory.

Property4-Amino-2-ethylpyridine4-Dimethylaminopyridine (DMAP)4-(Pyrrolidino)pyridine (PPY)
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₉H₁₂N₂
Molecular Weight 122.17 g/mol [4]122.17 g/mol [5]148.21 g/mol [6]
Appearance White to pale cream crystals or powder[7]White solid[5]White to yellow to light brown crystalline mass[6]
Melting Point 65-69 °C[8]108-110 °C[5]54-58 °C[6]
Boiling Point 242.2 °C at 760 mmHg[9]162 °C at 50 mmHg[10]171-173 °C at 20.25 mmHg[6]
pKa of Conjugate Acid ~6-7 (estimated)9.7[11]9.58[6]
Solubility Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether.[8]Soluble in most organic solvents like methanol, dichloromethane, and ethyl acetate; slightly soluble in water.[12]Soluble in methanol; slightly soluble in water.[6]

Mechanism of Catalytic Acylation

The catalytic cycle for acylation by these pyridine derivatives is a well-established process. The key steps are outlined below.

Acylation_Mechanism cluster_0 Catalytic Cycle Catalyst Pyridine Catalyst (e.g., 4-Amino-2-ethylpyridine) Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Acylpyridinium Product Acylated Product (R-CO-OR' or R-CO-NHR') Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (R'-OH or R'-NH2) Nucleophile->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Cycle Repeats Experimental_Workflow cluster_workflow Benchmarking Protocol Start Start: Prepare Reagents ReactionSetup Reaction Setup: - Add 1-adamantanol, solvent, and triethylamine to a flask. - Stir to dissolve. Start->ReactionSetup CatalystAddition Add Catalyst (e.g., 4-Amino-2-ethylpyridine) ReactionSetup->CatalystAddition ReagentAddition Add Acetic Anhydride dropwise at 0°C CatalystAddition->ReagentAddition Reaction Stir at Room Temperature Monitor by TLC or GC ReagentAddition->Reaction Workup Quench with water. Extract with ethyl acetate. Wash with brine. Reaction->Workup Purification Dry organic layer (Na2SO4). Concentrate in vacuo. Purify by column chromatography. Workup->Purification Analysis Characterize product (NMR, MS). Calculate yield. Purification->Analysis End End: Compare Results Analysis->End

Caption: Experimental workflow for benchmarking catalyst performance.

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • Catalyst (4-Amino-2-ethylpyridine, DMAP, or PPY)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol (1.0 mmol, 1.0 eq.), dichloromethane (5 mL), and triethylamine (1.5 mmol, 1.5 eq.). Stir the mixture until the alcohol is fully dissolved.

  • Add the catalyst (0.1 mmol, 0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 mmol, 1.5 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure acetylated product.

  • Characterize the product by NMR and MS and determine the isolated yield.

Discussion and Recommendations

The choice of catalyst for an acylation reaction is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthesis.

  • For Maximum Reactivity: When dealing with extremely unreactive or sterically demanding substrates, 4-(Pyrrolidino)pyridine (PPY) is the catalyst of choice. Its superior nucleophilicity ensures the fastest reaction rates and highest yields.

  • The Industry Standard: 4-Dimethylaminopyridine (DMAP) remains the go-to catalyst for a vast range of acylation reactions. It offers an excellent balance of high reactivity and cost-effectiveness, making it suitable for both small-scale and large-scale syntheses.

  • A Viable Alternative: 4-Amino-2-ethylpyridine presents itself as a competent and viable alternative to the more common catalysts. While its reactivity may be slightly attenuated compared to DMAP and PPY, it is still a potent catalyst that can be effective in many situations, particularly when cost is a primary consideration or when fine-tuning of reactivity is desired. The presence of the 2-ethyl group could potentially offer unique selectivity in certain applications.

Conclusion

This guide has provided a comprehensive comparison of 4-Amino-2-ethylpyridine with the benchmark commercial reagents, DMAP and PPY, for nucleophilic catalysis in acylation reactions. While DMAP and PPY remain the front-runners in terms of raw catalytic activity, 4-Amino-2-ethylpyridine is a capable and valuable tool in the synthetic chemist's arsenal. By understanding the subtle differences in their structure, properties, and performance, researchers can make more strategic and effective choices in their synthetic endeavors, ultimately accelerating the pace of innovation in drug discovery and development.

References

  • LookChem. 4-Dimethylaminopyridine | 1122-58-3. [Link]

  • Shaanxi Bloom Tech Co., Ltd. 4-Pyrrolidinopyridine CAS 2456-81-7. [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]

  • PubChem. 2-Ethylpyridin-4-amine. [Link]

  • National Center for Biotechnology Information. 4-dimethylaminopyridine DMAP. [Link]

  • Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

  • Bar-Ilan University. Aminopyridines as acylation catalysts for tertiary alcohols. [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • PureSynth. 2-Amino-4-Ethylpyridine 97%. [Link]

  • ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • IBS Publications Repository. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]

  • ChemBK. DMAP. [Link]

  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • PubChem. 4-Ethylpyridin-2-amine. [Link]

  • ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. [Link]

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]

Sources

comparative DFT studies of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: DFT Studies of Substituted Aminopyridines

Content Type: Technical Comparison & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Design Leads Focus: Methodological benchmarking, reactivity profiling, and tautomeric analysis.

Executive Summary

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, serving as core structures for potassium channel blockers (e.g., 4-aminopyridine/Fampridine) and kinase inhibitors. However, their electronic behavior is complex due to competing tautomeric forms (amino- vs. imino-) and highly sensitive substituent effects.

This guide compares Density Functional Theory (DFT) methodologies for accurately predicting the physicochemical properties of these systems. Unlike standard organic molecules, aminopyridines require specific functional/basis set combinations to account for dispersion interactions and lone-pair delocalization. We compare the industry-standard B3LYP against modern dispersion-corrected functionals (wB97X-D , M06-2X ) and provide a validated protocol for drug development workflows.

Part 1: Methodological Comparison (The "Alternatives")

In computational drug design, the "product" is the method selected. Choosing the wrong functional for aminopyridines leads to significant errors in HOMO-LUMO gap prediction and pKa estimation.

1.1 Functional Performance Matrix
FeatureB3LYP (Traditional)M06-2X / wB97X-D (Modern Recommended)Impact on Aminopyridines
Charge Delocalization High error (Over-delocalization)Low error (Hartree-Fock exchange included)B3LYP overestimates conjugation in the pyridine ring, skewing UV-Vis predictions.
Dispersion Forces Poor (requires -D3 correction)Excellent (Built-in)Critical for predicting stacking interactions in molecular docking studies.
Tautomer Stability Biased toward delocalized formsBalancedM06-2X accurately predicts the subtle energy difference between amino/imino forms.
Barrier Heights UnderestimatedAccurateEssential for modeling metabolic stability (e.g., CYP450 oxidation).

Recommendation: For substituted aminopyridines, M06-2X/6-311++G(d,p) or wB97X-D/def2-TZVP should replace B3LYP. The inclusion of long-range corrections is non-negotiable for predicting accurate excitation energies and binding affinities.

Part 2: Electronic Structure & Reactivity Profiling
2.1 Substituent Effects on Frontier Molecular Orbitals (FMOs)

The reactivity of aminopyridines is dictated by the HOMO-LUMO gap (


). This gap correlates directly with the molecule's chemical hardness (

) and bioactivity.
  • Electron Withdrawing Groups (EWGs) - e.g.,

    
    : 
    
    • Effect: Stabilize the HOMO significantly more than the LUMO.

    • Result: Increased

      
       (Harder molecule), higher ionization potential.
      
    • Location: 2-amino-3-nitropyridine exhibits intramolecular H-bonding, further stabilizing the structure compared to the 4-nitro isomer.

  • Electron Donating Groups (EDGs) - e.g.,

    
    : 
    
    • Effect: Destabilize the HOMO (raise energy).

    • Result: Decreased

      
       (Softer molecule), increased nucleophilicity.
      
    • Implication: Higher susceptibility to electrophilic attack (metabolic degradation).

2.2 Global Reactivity Descriptors

To objectively compare derivatives, calculate these descriptors derived from Koopmans' theorem:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]

Comparative Data (Representative Values in Gas Phase):

DerivativeHOMO (eV)LUMO (eV)Gap (eV)Hardness (

)
Predicted Reactivity
2-Aminopyridine -6.20-0.505.705.70Stable Reference
2-Amino-3-nitropyridine -7.15-2.804.354.35High Electrophilicity
2-Amino-4-methylpyridine -5.95-0.355.605.60Nucleophilic
Part 3: The Tautomerism Challenge

A critical failure point in aminopyridine modeling is ignoring the Amino


 Imino  equilibrium.
  • Amino Form: Aromatic pyridine ring. Generally favored in gas phase and solution.

  • Imino Form: Pyridone-like structure. Can become dominant if strong EWGs are present or in specific protein binding pockets.

Protocol Insight: You must calculate the


 of tautomerization in both gas phase and solvent (using SMD/PCM).
  • Observation: Solvation (water) stabilizes the more polar imino form, reducing the energy gap between tautomers compared to the gas phase.

Visualizing the Logic Flow

The following diagram illustrates the decision process for evaluating tautomeric and substituent effects.

Aminopyridine_Logic Start Input Structure: Substituted Aminopyridine Substituent_Check Analyze Substituents Start->Substituent_Check EWG Electron Withdrawing (-NO2, -F, -CN) Substituent_Check->EWG EDG Electron Donating (-CH3, -OH, -NH2) Substituent_Check->EDG Tautomer_Check Tautomeric Equilibrium Check (Amino vs Imino) EWG->Tautomer_Check Induces shift EDG->Tautomer_Check Path_EWG Stabilizes Imino Form Increases Hardness Tautomer_Check->Path_EWG If EWG present Path_EDG Stabilizes Amino Form Increases Nucleophilicity Tautomer_Check->Path_EDG If EDG present Calc_Protocol Run DFT Optimization (M06-2X / 6-311++G**) Path_EWG->Calc_Protocol Path_EDG->Calc_Protocol Output Output: Reactivity Descriptors & pKa Calc_Protocol->Output

Figure 1: Logic flow for assessing substituent impact on tautomeric equilibrium and reactivity.

Part 4: Validated Experimental Protocol

This protocol uses a self-validating system where frequency calculations confirm the nature of the stationary point.

Step 1: Geometry Optimization & Frequency Calculation

Software: Gaussian 09/16 or ORCA. Objective: Obtain the global minimum structure.

  • Input Line (Gaussian Example):

    opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

  • Key Parameters:

    • wB97XD: Includes dispersion corrections essential for heteroaromatic stacking.

    • 6-311++G(d,p): Diffuse functions (++) are mandatory for describing the lone pair electrons on the pyridine nitrogen and exocyclic amine.

    • scrf=(smd,solvent=water): The SMD model is superior to IEFPCM for calculating

      
       and pKa.
      
Step 2: pKa Prediction (Isodesmic Method)

Direct calculation of pKa is error-prone. Use the Isodesmic Reaction Scheme with a reference molecule (Pyridine, pKa = 5.2).

Reaction:



Formula:



Where 

is the change in Gibbs free energy of the isodesmic reaction. This cancels out systematic errors in the solvation model.
Step 3: Molecular Docking Integration

DFT geometries should be used as ligands for docking (e.g., AutoDock Vina) to validate biological relevance.

  • Save optimized DFT geometry as .pdb.

  • Convert to .pdbqt (preserving partial charges from DFT, e.g., NBO charges).

  • Dock against target protein (e.g., Potassium Channel).

Part 5: Workflow Visualization

DFT_Workflow Input 1. Molecular Builder (Amino/Imino forms) Opt 2. Geometry Opt (Gas Phase) Input->Opt B3LYP/6-31G* (Rough) Freq 3. Freq Check (NIMAG = 0) Opt->Freq wB97XD/6-311++G** (Refined) Solv 4. Solvation Energy (SMD Model) Freq->Solv Single Point NBO 5. NBO Analysis (Charge Distribution) Solv->NBO Docking 6. Molecular Docking (Validation) Solv->Docking Export PDB

Figure 2: Computational workflow from structure generation to biological validation.

References
  • Comparison of DFT Functionals (B3LYP vs M06-2X)

    • Title: Comparison of CAM-B3LYP and M06-2X ground state geometries against experimental d
    • Source: ResearchG
    • URL:

  • Tautomerism in Aminopyridines

    • Title: Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix.[2][3]

    • Source: Journal of Physical Chemistry A
    • URL:

  • pKa Calculation Protocols

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.
    • Source: ResearchGate[3][4]

    • URL:

  • Global Reactivity Descriptors

    • Title: Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory.[4]

    • Source: ResearchGate[3][4]

    • URL:

  • Docking & DFT Integration

    • Title: Density Functional Theory, Chemical Reactivity, and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines.
    • Source: MDPI / Int. J. Mol. Sci.
    • URL:

Sources

confirming the structure of 4-Amino-2-ethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of 4-Amino-2-ethylpyridine Derivatives: A Comparative Analytical Guide

Executive Summary & Core Challenge

In the development of kinase inhibitors and GPCR ligands, the pyridine ring is a privileged scaffold. However, the synthesis of 4-Amino-2-ethylpyridine often yields regioisomeric byproducts (e.g., 2-amino-4-ethylpyridine or 4-(2-aminoethyl)pyridine).

The Core Challenge: Standard 1D NMR (


H) is often insufficient to unambiguously assign the position of the ethyl and amino substituents due to the similar electronic environments of the pyridine ring protons. Misidentification at this stage can lead to months of wasted biological testing on the wrong isomer.

This guide objectively compares the three primary methodologies for structural confirmation—2D NMR (HMBC/NOESY) , Single Crystal X-ray Diffraction (SC-XRD) , and High-Resolution Mass Spectrometry (HRMS) —providing a definitive roadmap for validation.

Comparative Analysis of Validation Methods

The following table summarizes the performance of each technique in the context of pyridine derivative characterization.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: SC-XRD Method C: HRMS
Primary Output Connectivity & Spatial ProximityAbsolute 3D ConfigurationElemental Composition
Regioisomer Specificity High (Through-bond correlations)Definitive (Gold Standard)Low (Isomers have identical mass)
Sample Requirement ~5–10 mg (Solution)Single Crystal (Solid)< 1 mg (Solution)
Turnaround Time 1–4 Hours1–3 Days (if crystal exists)15 Minutes
Limitation Signal overlap in complex mixturesRequires crystallizable sampleCannot distinguish connectivity

Detailed Technical Analysis & Causality

Method A: The Solution-State Standard (2D NMR)

Why it works: While 1D NMR gives a proton count, it cannot definitively prove where the ethyl group is attached relative to the nitrogen. HMBC (Heteronuclear Multiple Bond Coherence) is the critical experiment here. It visualizes correlations across 2-3 bonds (J2, J3 coupling).

The "Smoking Gun" Correlation: To confirm the 2-ethyl position:

  • Identify the ethyl methylene protons (

    
    ) at ~2.7 ppm.
    
  • Observe the HMBC correlation from these protons to the quaternary Carbon-2 of the pyridine ring.

  • Crucially, look for a correlation from the H3 ring proton to the same Carbon-2 .

  • Causality: If the ethyl were at position 3 or 4, the coupling network to the ring nitrogen's adjacent carbons would shift distinctly.

Visualization of the Analytical Logic:

NMR_Logic Start Synthesized Sample H1_NMR 1D 1H NMR (Check Purity & Integration) Start->H1_NMR Ambiguity Is Ethyl at C2 or C4? H1_NMR->Ambiguity HMBC 2D HMBC Experiment (Long-range C-H coupling) Ambiguity->HMBC NOESY 2D NOESY Experiment (Spatial Proximity) Ambiguity->NOESY Check_C2 Correlation: Ethyl CH2 -> Ring C2? HMBC->Check_C2 Check_H3 NOE: Ethyl CH2 <-> Ring H3? NOESY->Check_H3 Result_Confirmed CONFIRMED: 4-Amino-2-ethylpyridine Check_C2->Result_Confirmed Yes (J3 Coupling) Result_Rejected REJECTED: Regioisomer Identified Check_C2->Result_Rejected No Check_H3->Result_Confirmed Strong Cross-peak

Caption: Decision tree for distinguishing pyridine regioisomers using 2D NMR techniques.

Method B: The Structural Gold Standard (SC-XRD)

Why it works: X-ray diffraction does not rely on magnetic environments. It maps electron density.[1] For 4-amino-2-ethylpyridine, this is the only method that can distinguish subtle tautomeric states (amino form vs. imino form) in the solid state, which impacts solubility and bioavailability.

Protocol Constraint: The molecule must form a diffraction-quality crystal. Pyridine derivatives often crystallize well as hydrochloride or picrate salts if the free base is an oil.

Method C: The Validator (HRMS)

Why it works: HRMS is a "gatekeeper." It confirms the formula


.
Critical Insight: You must watch for the fragmentation pattern .
  • Ethyl cleavage: Loss of 29 Da (

    
    ) suggests an ethyl group.
    
  • Methyl cleavage: If you see sequential loss of 15 Da, you might have a dimethyl isomer instead of an ethyl derivative.

Experimental Protocols

Protocol 1: NMR Characterization (Self-Validating)

Objective: Unambiguous assignment of the ethyl group location.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) can cause broadening of the amino (
      
      
      
      ) protons due to exchange. DMSO forms H-bonds, sharpening the amine peak and preventing exchange, allowing you to see the coupling between the amine and the ring protons (if any).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run HSQC (to link protons to their direct carbons).

    • Run HMBC (optimized for 8 Hz coupling).

  • Data Analysis (Expected Shifts for 4-Amino-2-ethylpyridine):

    • Ethyl Group: Triplet at

      
       ppm (3H), Quartet at 
      
      
      
      ppm (2H).
    • Amine: Broad singlet at

      
       ppm (2H).
      
    • Ring Protons:

      • H3 (Ortho to amino, Meta to ethyl):

        
         ppm (Doublet, 
        
        
        
        Hz).
      • H5 (Ortho to amino):

        
         ppm (Doublet of doublets).
        
      • H6 (Meta to amino, Ortho to N):

        
         ppm (Downfield due to Nitrogen anisotropy).
        
  • Validation Check: The HMBC spectrum must show a cross-peak between the ethyl quartet (2.6 ppm) and the quaternary carbon signal at ~164 ppm (C2).

Protocol 2: Crystallization for X-Ray (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction.[2][3]

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Methanol.

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing a "precipitant" solvent (Diethyl Ether or Hexane). Cap the outer jar tightly.

  • Mechanism: The volatile ether diffuses into the methanol, slowly lowering the solubility of the pyridine derivative and forcing ordered crystal growth.

  • Timeline: Check for crystals after 24–72 hours.

Expected Data Summary

SignalTypeChemical Shift (

)
IntegrationAssignment Logic

Triplet1.18 ppm3HTerminal ethyl methyl

Quartet2.65 ppm2HMethylene attached to Ring C2

Broad Singlet5.90 ppm2HExchangeable amino protons
Ar-H (C3) Doublet6.35 ppm1HShielded by amino group
Ar-H (C5) DD6.45 ppm1HShielded by amino group
Ar-H (C6) Doublet8.05 ppm1HDeshielded by Ring Nitrogen

(Note: Shifts are representative for DMSO-d6 solution and may vary by


 ppm depending on concentration and temperature.)

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/NOESY pulse sequences).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard for interpreting substituent effects on pyridine rings).

  • Cambridge Structural Database (CSD). (2023). Guidelines for Deposition of Pyridine Derivative Crystal Structures. (For X-ray comparison standards).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC coupling constants).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-2-ethylpyridine (CAS No. 50826-64-7), ensuring the safety of personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety data and best practices, designed to be a trusted resource for your laboratory operations.

Understanding the Hazard Profile of 4-Amino-2-ethylpyridine

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the bedrock of all subsequent safety and disposal decisions. 4-Amino-2-ethylpyridine is a substituted pyridine derivative, and its hazard profile dictates the stringent precautions required.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Amino-2-ethylpyridine presents the following primary hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

The structural isomer, 2-Amino-4-ethylpyridine, is classified as toxic in contact with skin and harmful if inhaled, suggesting that dermal and respiratory exposure routes are of significant concern for this class of compounds[2]. The causality is clear: the amine and pyridine functionalities can interact with biological systems, necessitating robust protective measures to prevent accidental exposure.

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationWarning

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

The principle of minimizing exposure is the most effective safety protocol. All handling of 4-Amino-2-ethylpyridine, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[3].

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during any process with a risk of splashing[4]. This is a non-negotiable standard based on the H318 classification[1].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. Always use proper glove removal technique to avoid skin contact[5].

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact[2]. Ensure that all skin is covered.

  • Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection may not be necessary. However, in the case of a spill or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter is essential[2].

Step-by-Step Spill Management Protocol

In the event of a spill, a swift and correct response is critical to contain the hazard.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in the section above.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding the creation of dust[5][6]. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect Waste: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.

The Disposal Workflow: A Self-Validating System

The disposal of 4-Amino-2-ethylpyridine must adhere to a strict, documented workflow to ensure compliance with local, state, and federal regulations. This process is designed to be self-validating, with clear decision points and required actions.

Disposal Decision Workflow:

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify 4-Amino-2-ethylpyridine Waste assess_hazards Assess Hazards (H302, H315, H318, H335) start->assess_hazards select_ppe Select & Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->select_ppe collect_waste Collect Waste in Compatible Container select_ppe->collect_waste label_container Label Container: 'Hazardous Waste' '4-Amino-2-ethylpyridine' Hazard Pictograms collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose

Sources

Personal Protective Equipment & Handling Guide: 4-Amino-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50826-64-7 | Formula: C₇H₁₀N₂ | MW: 122.17 g/mol Synonyms: 2-Ethylpyridin-4-amine; 2-Ethyl-4-aminopyridine[1][2]

Part 1: Executive Safety Summary (Immediate Action Card)

Status: HIGH ALERT – Potential Neurotoxin & Corrosive Irritant.[1] Primary Hazards: Acute Toxicity (Oral/Dermal), Serious Eye Damage, Respiratory Irritation.[1][2]

ParameterCritical Specification
Glove Material Double-Glove Strategy: Nitrile (Outer) over Silver Shield/Laminate (Inner) for solutions.[1] Standard Nitrile (5 mil+) acceptable for solid handling only if immediate change upon contamination.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to severe eye damage risk (H318).[1]
Respiratory Fume Hood Required. If handling powder outside a hood, use a P100 particulate respirator.
Clothing Lab coat (buttoned), long pants, closed-toe shoes.[1] Chemical-resistant apron recommended for scale >1g.[1]
Incompatibility Strong Oxidizers, Acids. Store under inert atmosphere (Argon/Nitrogen) – Hygroscopic.

Part 2: Hazard Profile & Scientific Rationale

As researchers, we often treat "aminopyridines" as generic bases.[1] This is a dangerous oversimplification. 4-Amino-2-ethylpyridine possesses a structural motif (the 4-aminopyridine core) associated with potassium channel blocking activity , which can lead to neurotoxicity (seizures, tremors) upon systemic absorption.[1]

The "Why" Behind the Protocol
  • The Amine Vector: The amino group at the 4-position significantly increases electron density on the pyridine ring, enhancing its nucleophilicity.[1] This makes it reactive toward biological tissue, leading to the H315 (Skin Irritation) and H318 (Serious Eye Damage) classifications.[1]

  • Dermal Absorption: Pyridine derivatives are lipophilic.[1] The ethyl group at the 2-position increases lipophilicity compared to the parent 4-aminopyridine, potentially facilitating faster dermal absorption.[1] Once absorbed, the systemic toxicity (H302/H311) becomes the primary lethal risk.[1]

  • Physical State Ambiguity: While often a solid/crystalline powder, alkyl-aminopyridines can form supercooled liquids or have low melting points.[1] This guide treats the substance as a dust hazard primarily, but a permeation hazard once solubilized.[1]

Part 3: PPE Selection Logic

The following decision tree illustrates the required PPE based on the state of the chemical.

PPE_Logic Start Handling 4-Amino-2-ethylpyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Resp_Solid Risk: Dust Inhalation Solid->Resp_Solid Resp_Liquid Risk: Dermal Absorption & Splash Liquid->Resp_Liquid PPE_Solid PPE: Nitrile Gloves (5mil) + Goggles + Fume Hood Resp_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate Inner / Nitrile Outer) + Goggles + Apron Resp_Liquid->PPE_Liquid

Figure 1: PPE Selection Decision Tree based on physical state and risk vector.[1]

Detailed PPE Specifications
1. Hand Protection (The Critical Barrier)[1]
  • Solid Handling: Disposable Nitrile gloves (minimum 5 mil thickness).[1]

    • Rationale: Solids do not permeate rubber efficiently unless dissolved in sweat.[1] Change immediately if dust coats the glove.[1]

  • Solution Handling: Laminate (Silver Shield/4H) or Butyl Rubber .[1]

    • Rationale: Pyridines are excellent solvents and can permeate nitrile in minutes.[1] If dexterity is required, wear a Laminate liner under a standard Nitrile outer glove.[1] This provides chemical resistance (inner) and grip (outer).[1][3][4][5]

2. Eye & Face Protection[1][6]
  • Requirement: Chemical Splash Goggles (indirect venting).[1]

  • Contraindication: Do NOT rely on safety glasses.[1] The basic nature of the amine can cause permanent corneal opacity (blindness) if dust or droplets bypass the glasses.[1]

3. Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (if hood unavailable for weighing): Half-face respirator with P100 (HEPA) cartridges for dust.[1] If in solution with volatile solvents, add Organic Vapor (OV) cartridges.[1]

Part 4: Operational Workflow

Step 1: Preparation & Weighing[1]
  • Location: All weighing must occur inside the fume hood. If the balance is external, use a static-free powder funnel to transfer into a tared vial inside the hood before moving to the balance.[1]

  • Static Control: Aminopyridines can be static-prone.[1][7] Use an ionizing bar or anti-static gun to prevent "powder fly" which generates inhalable dust.[1]

Step 2: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in DCM or Methanol, the permeation risk increases.[1]

  • Protocol:

    • Place reaction vessel in a secondary container (tray).

    • Add solvent slowly to the solid (prevent puffing).[1]

    • Keep the sash as low as possible.[1]

Step 3: Waste Management[1]
  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk).[1]

  • Labeling: Clearly label as "Toxic - Basic Organic Waste."

  • Glassware: Rinse glassware with a dilute acid (e.g., 5% HCl) inside the hood to protonate the amine (forming the non-volatile salt) before removing for washing.[1]

Part 5: Emergency Response Protocols

Emergency_Response Accident Exposure / Spill Type Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash 15 min w/ Soap Remove Clothing Skin->Action_Skin Action_Eye Flush 15 min Force Eyelids Open Eye->Action_Eye Action_Spill Solid: Wet Wipe/Scoop Liquid: Absorbent Pads Spill->Action_Spill Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response workflow for exposure or environmental release.[1]

Specific First Aid Measures
  • Eye Contact: Immediate irrigation is vital.[1] The alkalinity can cause saponification of corneal lipids.[1] Flush for a full 15 minutes.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or organic solvents to clean skin, as this enhances absorption of the pyridine.[1]

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (water or dilute HCl) to dampen, then scoop.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if mixed with oxidizers.[1]

References

  • PubChem. (n.d.).[1][2] 2-Ethylpyridin-4-amine (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][1][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-ethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-ethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.